Product packaging for 5-Ethynyl-1H-indazole(Cat. No.:CAS No. 403660-57-1)

5-Ethynyl-1H-indazole

Cat. No.: B2786401
CAS No.: 403660-57-1
M. Wt: 142.161
InChI Key: HITPFUFPRYAMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Ethynyl-1H-indazole (CAS 403660-57-1) is a high-value chemical building block featuring an indazole core functionalized with a terminal ethynyl group. This compound is of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel heterocyclic compounds. The indazole scaffold is a privileged structure in pharmacology, known for its presence in several approved drugs and clinical candidates across a broad spectrum of therapeutic areas, including oncology, anti-inflammatory, and as antiemetics . The primary research value of this compound lies in its versatile reactivity. The ethynyl group serves as a robust handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and click chemistry, enabling the construction of more complex molecular architectures . This makes it an essential precursor for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this scaffold to develop novel molecules targeting various kinases, nitric oxide synthases, and other biologically relevant proteins . Its mechanism of action in research settings is therefore not inherent but is derived from the biological activity of the final synthesized compounds, which can act as enzyme inhibitors, receptor agonists, or antagonists. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2 B2786401 5-Ethynyl-1H-indazole CAS No. 403660-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-7-3-4-9-8(5-7)6-10-11-9/h1,3-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITPFUFPRYAMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Ethynyl-1H-indazole: A Key Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency in clinically successful drugs. These are often termed "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The 1H-indazole core is a quintessential example of such a scaffold.[1][2] This fused heterocyclic system, comprising a benzene ring fused to a pyrazole ring, is a cornerstone of numerous targeted therapies, particularly in oncology. Marketed kinase inhibitors such as Pazopanib (for renal cell carcinoma) and Axitinib (for renal cell carcinoma) feature the indazole core as a critical hinge-binding motif, anchoring the drug within the ATP-binding pocket of the target enzyme.[3][4]

This guide focuses on a particularly valuable derivative: This compound . The introduction of the ethynyl (terminal alkyne) group at the 5-position transforms the well-established indazole scaffold into a highly versatile and powerful building block for modern drug discovery. This functional group serves two primary strategic purposes:

  • A Versatile Synthetic Handle: The terminal alkyne is amenable to a wide array of high-yielding coupling reactions, most notably the Palladium-catalyzed Sonogashira coupling, allowing for the facile and controlled extension of the molecular structure.[5]

  • A Gateway to Advanced Chemical Biology: The ethynyl group is a key participant in bioorthogonal "click chemistry," enabling researchers to attach fluorescent probes, affinity tags, or other molecules for mechanism-of-action studies.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the structure, properties, synthesis, and application of this compound.

PART 1: Core Molecular Profile and Physicochemical Properties

This compound is a solid, off-white to yellow compound at room temperature.[6] Its structure is defined by the indazole bicyclic system with a terminal alkyne substituent at the C5 position. The 1H-tautomer, where the proton resides on the nitrogen at position 1, is the most thermodynamically stable and predominant form.[1] The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 403660-57-1[6][7][8]
Molecular Formula C₉H₆N₂[6][8][9]
Molecular Weight 142.16 g/mol [6][8][10]
IUPAC Name This compound[6][8]
Appearance Solid[6]
Purity Typically ≥96%[6]
Canonical SMILES C#CC1=CC=C2NN=CC2=C1[6][9]
InChI Key HITPFUFPRYAMGN-UHFFFAOYSA-N[6][9]
Storage Sealed in a dry environment at room temperature[7]

PART 2: Synthesis and Chemical Reactivity

Rationale for Synthetic Strategy

While this compound is commercially available, understanding its synthesis is crucial for the development of novel derivatives. A robust and widely applicable method for its synthesis is the Sonogashira coupling . This palladium- and copper-catalyzed cross-coupling reaction is the industry standard for forming carbon-carbon bonds between sp² (aryl halides) and sp (terminal alkynes) hybridized carbons.

The logical precursor for this synthesis is a halogenated indazole, specifically 5-Iodo-1H-indazole . The iodine atom provides the necessary reactivity for the palladium catalytic cycle. To prevent undesired side reactions at the acidic N-H position of the indazole ring, a protecting group strategy is often employed. A base-labile group like Boc (tert-butyloxycarbonyl) or an acid-labile group is suitable. The alkyne is introduced using a protected acetylene source, such as trimethylsilylacetylene, to avoid self-coupling. A final deprotection step then yields the target molecule.

Illustrative Synthesis Workflow

G cluster_0 Step 1: N-H Protection cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A 5-Iodo-1H-indazole B Boc-Protected 5-Iodo-1H-indazole A->B (Boc)₂O, Base (e.g., DMAP, TEA) D Boc-Protected 5-(trimethylsilylethynyl)-1H-indazole B->D Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) C Trimethylsilylacetylene C->D E This compound (Final Product) D->E Base (e.g., K₂CO₃, MeOH) or Acid (e.g., TFA)

Caption: A plausible three-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for Sonogashira couplings on heterocyclic systems.[5]

  • Step 1: Protection of 5-Iodo-1H-indazole

    • To a solution of 5-Iodo-1H-indazole (1.0 eq) in an anhydrous solvent like acetonitrile or CH₂Cl₂ is added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • The reaction mixture is stirred at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • The solvent is removed in vacuo, and the residue is purified by silica gel chromatography to yield tert-butyl 5-iodo-1H-indazole-1-carboxylate.

    • Causality: The Boc group protects the acidic N-H proton, preventing it from interfering with the basic conditions of the subsequent Sonogashira coupling and improving solubility in organic solvents.

  • Step 2: Sonogashira Coupling

    • To a solution of the Boc-protected 5-iodo-1H-indazole (1.0 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine) is added trimethylsilylacetylene (1.2 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq).

    • The reaction vessel is purged with an inert gas (Nitrogen or Argon) and stirred at room temperature or with gentle heating (e.g., 50 °C) for 4-16 hours.

    • Progress is monitored by TLC or LC-MS. Upon completion, the mixture is filtered to remove inorganic salts, and the solvent is evaporated.

    • The crude product is purified by column chromatography.

    • Causality: The Pd/Cu catalytic system is essential. The palladium complex undergoes oxidative addition into the C-I bond, while copper facilitates the formation of a copper(I) acetylide, which then participates in transmetalation to the palladium center, leading to the formation of the new C-C bond after reductive elimination.

  • Step 3: Deprotection

    • The purified, silyl- and Boc-protected intermediate is dissolved in a solvent like methanol.

    • A mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to cleave the silyl protecting group.

    • To cleave the Boc group, a strong acid like trifluoroacetic acid (TFA) in CH₂Cl₂ is typically used. Alternatively, if a base-labile protecting group was used on the nitrogen, this step might be combined with the silyl deprotection.

    • The reaction is stirred at room temperature until complete. The final product, this compound, is isolated after an aqueous workup and purification by chromatography or recrystallization.

    • Causality: The silyl group must be removed to furnish the terminal alkyne. The Boc group must be removed to provide the final parent heterocycle, which is often the desired fragment for hinge-binding in kinase inhibitors.

PART 3: Application as a Privileged Building Block in Drug Discovery

The true value of this compound lies in its application as a strategic building block for synthesizing potent and selective kinase inhibitors.[11][12] The indazole core itself is a proven "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[13] The ethynyl group at the 5-position provides a rigid, linear linker to explore other regions of the ATP binding site, allowing chemists to "grow" the molecule towards solvent-exposed regions or other pockets to gain potency and selectivity.

Numerous research programs have leveraged this scaffold. For instance, derivatives of ethynyl-indazoles have been synthesized and evaluated as inhibitors of critical cancer-related kinases, including:

  • BCR-ABL: Key in chronic myeloid leukemia (CML), where indazole-based compounds have shown high potency against wild-type and resistant mutants.[14]

  • PI3K Pathway: A central signaling node in cancer, where 3-ethynyl-1H-indazoles have been developed as inhibitors of PI3K, PDK1, and mTOR.[5]

  • Polo-like kinase 4 (PLK4): A regulator of centriole duplication, making it a target for cancers driven by centrosome amplification.[15]

  • Pim Kinases: A family of serine/threonine kinases implicated in tumorigenesis, where 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim inhibitors.[16]

Conceptual Role in Kinase Inhibition

The following diagram illustrates the conceptual binding mode of a hypothetical inhibitor derived from this compound within a kinase ATP pocket.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Molecule hinge NH---O=C Val-X-Gly Indazole 1H-Indazole Core Indazole->hinge H-Bond (Key Interaction) Ethynyl Ethynyl Linker Indazole->Ethynyl SolventFront Selectivity Group (Points to Solvent) Ethynyl->SolventFront

Caption: Role of the indazole core as a hinge-binding scaffold.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as harmful and an irritant.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[17] All handling of the solid should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][19] This prevents moisture absorption and degradation.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[17][19]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is more than just another heterocyclic compound; it is a strategically designed building block that combines the proven biological relevance of the indazole scaffold with the synthetic versatility of a terminal alkyne. Its utility in the construction of targeted kinase inhibitors has been repeatedly demonstrated, making it an invaluable asset for researchers in medicinal chemistry and chemical biology. A thorough understanding of its properties, synthesis, and reactivity empowers scientists to rationally design the next generation of precision therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-1H-indazole is a pivotal molecular building block in contemporary drug discovery and medicinal chemistry. The indazole core is recognized as a privileged scaffold, present in numerous clinically approved therapeutics, particularly kinase inhibitors.[1][2][3] The terminal alkyne functionality at the 5-position provides a versatile handle for a wide array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the facile construction of complex molecular architectures. This guide offers a comprehensive exploration of the predominant synthetic pathway to this compound, detailing the underlying chemical principles, providing field-tested experimental protocols, and outlining the essential analytical techniques for its thorough characterization.

Strategic Approach to Synthesis: The Sonogashira Coupling

The most robust and widely adopted method for forging the C(sp²)-C(sp) bond required for this compound is the Sonogashira cross-coupling reaction.[4][5] This palladium- and copper-co-catalyzed reaction provides a direct and efficient route to couple a terminal alkyne with an aryl halide.[5][6] To circumvent the potential for self-coupling of the desired terminal alkyne product under reaction conditions, a two-step strategy employing a protected alkyne is the superior choice. This involves an initial Sonogashira coupling with a silyl-protected acetylene, followed by a straightforward deprotection step to unveil the terminal alkyne.

The chosen precursor for the indazole moiety is typically a 5-halo-1H-indazole. The reactivity of the halide is a critical parameter, following the general trend: I > OTf > Br >> Cl.[5][7] While 5-iodo-1H-indazole offers the highest reactivity, often allowing for milder reaction conditions, 5-bromo-1H-indazole represents a cost-effective and readily available alternative that performs reliably under slightly more forcing conditions.[8]

The Catalytic Cycles: A Mechanistic Rationale

The efficacy of the Sonogashira reaction hinges on the synergistic interplay between two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][7]

  • The Palladium Cycle :

    • Oxidative Addition : A low-valent Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl halide (e.g., 5-bromo-1H-indazole) C-X bond, forming a square planar Pd(II) intermediate.[7]

    • Transmetalation : The key step where the alkyne is transferred to the palladium center. The copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide.[7]

    • Reductive Elimination : The final step where the desired C(sp²)-C(sp) bond is formed, yielding the coupled product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

  • The Copper Cycle :

    • Acetylide Formation : In the presence of an amine base, the terminal proton of the alkyne (in this case, trimethylsilylacetylene) is abstracted. The resulting acetylide anion coordinates with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[7] This species is crucial for the transmetalation step in the palladium cycle.

The amine base (e.g., triethylamine, diisopropylamine) serves a dual purpose: it acts as a base to deprotonate the alkyne and also as a solvent or co-solvent, while scavenging the hydrogen halide formed during the reaction.[6][7]

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis from 5-Bromo-1H-indazole.

Synthesis_Workflow Start 5-Bromo-1H-indazole Intermediate 5-((trimethylsilyl)ethynyl)-1H-indazole Start->Intermediate Step 1: Sonogashira Coupling Reagent1 Trimethylsilylacetylene (TMSA) Pd(PPh₃)₂Cl₂ / CuI Base (e.g., Et₃N) Reagent1->Intermediate Product This compound Intermediate->Product Step 2: Silyl Deprotection Reagent2 Deprotection (e.g., K₂CO₃, MeOH) Reagent2->Product

Caption: Two-step synthesis of this compound.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Step 1: Synthesis of 5-((trimethylsilyl)ethynyl)-1H-indazole

This procedure details the Sonogashira coupling of 5-bromo-1H-indazole with trimethylsilylacetylene.

Materials:

  • 5-Bromo-1H-indazole (1.0 eq)

  • Trimethylsilylacetylene (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)

  • Copper(I) iodide [CuI] (0.04 - 0.10 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous Tetrahydrofuran (THF) (optional co-solvent)

Procedure:

  • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).[7]

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous triethylamine or THF as the solvent via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).

  • Begin stirring the mixture at room temperature.

  • Add trimethylsilylacetylene (1.1 eq) dropwise via syringe.[7]

  • The reaction can be stirred at room temperature or gently heated (e.g., 50-70 °C) to drive it to completion, particularly when using aryl bromides.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 3-16 hours).[7][9]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane (DCM).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts, washing the pad with additional solvent.[7]

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude residue should be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 5-((trimethylsilyl)ethynyl)-1H-indazole.

Step 2: Synthesis of this compound (Deprotection)

This procedure describes the removal of the trimethylsilyl (TMS) protecting group.

Materials:

  • 5-((trimethylsilyl)ethynyl)-1H-indazole (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 5-((trimethylsilyl)ethynyl)-1H-indazole (1.0 eq) in a mixture of methanol and a co-solvent like THF or DCM in a round-bottom flask.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The product spot will be more polar than the starting material. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., 1 M HCl) or quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer multiple times with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be further purified by flash chromatography or recrystallization to yield pure this compound as a solid.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Characterization Data Summary
Technique Expected Observations
Molecular Formula C₉H₆N₂
Molecular Weight 142.16 g/mol [10]
Appearance Typically an off-white to yellow solid[10]
¹H NMR (400 MHz, DMSO-d₆)δ ~13.3 (br s, 1H, N-H), δ ~8.1 (s, 1H, Ar-H), δ ~7.8 (s, 1H, Ar-H), δ ~7.5 (d, 1H, Ar-H), δ ~7.3 (d, 1H, Ar-H), δ ~4.2 (s, 1H, C≡C-H). Note: Chemical shifts are approximate and can vary with solvent and concentration.
¹³C NMR (100 MHz, DMSO-d₆)Signals expected in the aromatic region (~110-140 ppm) and two distinct signals for the alkyne carbons (~80-85 ppm).
Mass Spec (ESI+) [M+H]⁺ calculated: 143.0558; found: ~143.06[11]
IR Spectroscopy (cm⁻¹)~3300 (≡C-H stretch, sharp), ~3100-3000 (Ar C-H stretch), ~2110 (C≡C stretch, weak), ~1600-1450 (Ar C=C stretch).
Analysis Rationale
  • NMR Spectroscopy : ¹H NMR is the primary tool for structural elucidation. The presence of a singlet in the 4.0-4.5 ppm range is highly indicative of the terminal acetylenic proton. The distinct signals in the aromatic region confirm the substitution pattern on the indazole ring. ¹³C NMR confirms the presence of the nine distinct carbon atoms, including the two sp-hybridized carbons of the alkyne.[12][13]

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the compound.[11]

  • Infrared Spectroscopy : IR spectroscopy is invaluable for identifying key functional groups. A sharp peak around 3300 cm⁻¹ (≡C-H stretch) and a weaker peak around 2110 cm⁻¹ (C≡C stretch) are diagnostic for a terminal alkyne. The absence of strong Si-C stretches (present in the intermediate) confirms successful deprotection.

Applications and Significance in Drug Discovery

The indazole ring system is a cornerstone of modern medicinal chemistry, renowned for its ability to mimic the purine scaffold and interact with ATP-binding sites in kinases.[3] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, highlighting its clinical relevance.[1]

This compound serves as a highly valuable intermediate for:

  • Lead Optimization : The ethynyl group allows for rapid diversification of lead compounds through reactions like Sonogashira couplings, Cadiot-Chodkiewicz couplings, and most importantly, click chemistry.

  • Kinase Inhibitor Synthesis : A new series of 3-ethynyl-1H-indazoles has been explored as inhibitors of the PI3K signaling pathway, demonstrating the scaffold's potential in developing targeted cancer therapies.[9]

  • Fragment-Based Drug Design (FBDD) : The molecule itself can serve as a fragment for screening against biological targets, with the alkyne providing a vector for fragment evolution.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Sonogashira cross-coupling with a protected alkyne, followed by a simple deprotection. This method is scalable, high-yielding, and relies on well-understood reaction mechanisms. Proper characterization using a suite of analytical techniques, including NMR, MS, and IR spectroscopy, is critical to ensure the purity and structural integrity of the final compound. As a versatile and highly sought-after building block, this compound will continue to be an indispensable tool for researchers and scientists dedicated to the development of novel therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Ethynyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to its versatile indazole core and the reactive ethynyl group.[1][2] This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of this molecule. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices and data interpretation. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting validated protocols, data interpretation strategies, and visual aids to ensure a thorough understanding of the molecule's spectroscopic signature.

Introduction: The Chemical Significance of this compound

The indazole scaffold is a privileged structure in drug discovery, appearing in a variety of therapeutic agents. The addition of an ethynyl group at the 5-position introduces a reactive handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions, making it a valuable building block in synthetic chemistry.[3] Accurate and unambiguous characterization of this molecule is paramount for its effective use. Spectroscopic analysis provides the foundational data for confirming its identity, purity, and electronic properties. This guide will systematically dissect the information obtained from the primary spectroscopic methods used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[4][5] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of its atoms.

¹H NMR Spectroscopy: Unraveling Proton Environments

Rationale: ¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons in a molecule.[6] For this compound, we expect to see distinct signals for the indazole ring protons, the N-H proton, and the acetylenic proton.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons like N-H.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Expected Chemical Shifts: The chemical shifts are highly dependent on the solvent and the electronic environment.[4][6][7] The aromatic protons of the indazole ring will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The N-H proton signal is often broad and its chemical shift can vary significantly depending on concentration and solvent. The terminal alkyne proton is also a key diagnostic signal.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H (Alkyne)~3.0 - 3.5Singlet (s)N/AThe sp-hybridized carbon deshields this proton.[8]
H4~7.5 - 7.8Doublet (d)~8.5 - 9.0Ortho-coupling to H6.
H6~7.3 - 7.6Doublet of doublets (dd)ortho: ~8.5 - 9.0, meta: ~1.5Ortho-coupling to H4 and meta-coupling to H7.
H7~7.8 - 8.2Singlet or narrow doublet (s/d)meta: ~1.5Meta-coupling to H6.
H3~8.0 - 8.3Singlet (s)N/ATypically the most downfield aromatic proton in the indazole ring.
N1-H~13.0 - 14.0 (in DMSO-d₆)Broad singlet (br s)N/AExchangeable proton, often broad. Its downfield shift is characteristic of indazole N-H protons.[9]
¹³C NMR Spectroscopy: Probing the Carbon Framework

Rationale: ¹³C NMR provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H).

    • Pulse Program: Proton-decoupled experiment (for singlets) and DEPT (Distortionless Enhancement by Polarization Transfer) to distinguish between CH, CH₂, and CH₃ groups.

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

Data Interpretation and Expected Chemical Shifts:

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C (Alkyne, terminal)~75 - 85sp-hybridized carbon.
C (Alkyne, attached to ring)~80 - 90sp-hybridized carbon, influenced by the aromatic ring.
C5~115 - 125Attached to the electron-withdrawing ethynyl group.
Aromatic CHs (C4, C6, C7)~110 - 130Typical range for aromatic carbons. Specific assignments require 2D NMR.
C3~130 - 140Aromatic CH in the five-membered ring.
Quaternary Carbons (C3a, C7a)~120 - 145Bridgehead carbons in the indazole ring system.
2D NMR Techniques for Unambiguous Assignments

For a molecule with multiple signals in a crowded region, 2D NMR is crucial for definitive assignments.[10]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. Cross-peaks will appear between J-coupled protons (e.g., between H4 and H6, and between H6 and H7).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached protons and carbons.[10] This is essential for assigning the carbon signals for C3, C4, C6, and C7 based on their known proton shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for assigning quaternary carbons and confirming the overall connectivity. For instance, the acetylenic proton should show a correlation to C5 and the alkyne carbon attached to the ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[11] For this compound, the key functional groups are the terminal alkyne, the N-H bond, and the aromatic ring.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Interpretation and Expected Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
N-H stretch3100 - 3300Medium, broadCharacteristic of the indazole N-H group.
≡C-H stretch (Alkyne)~3300Strong, sharpDiagnostic for a terminal alkyne.[8][12][13][14]
C-H stretch (Aromatic)3000 - 3100MediumIndicates the presence of aromatic C-H bonds.
C≡C stretch (Alkyne)2100 - 2260Weak to mediumConfirms the presence of the carbon-carbon triple bond.[8][12][13][14]
C=C stretch (Aromatic)1450 - 1600Medium to strongMultiple bands are expected for the aromatic ring system.
≡C-H bend (Alkyne)610 - 700Strong, broadAnother key indicator of a terminal alkyne.[8][12]

Causality in Interpretation: The sharpness of the ≡C-H stretch around 3300 cm⁻¹ helps to distinguish it from the broader O-H or N-H stretches that can appear in a similar region.[12][15] The presence of both the ≡C-H stretch and the C≡C stretch is strong evidence for a terminal alkyne functional group.[13][14]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[16]

Experimental Protocol:

  • Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation. For a clearer molecular ion peak, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.[17]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.

Data Interpretation:

  • Molecular Ion (M⁺•): For this compound (C₉H₆N₂), the expected monoisotopic mass is approximately 142.05 g/mol .[18][19] The molecular ion peak should be prominent, especially with soft ionization techniques.

  • Fragmentation Pattern: Under EI, the molecule will fragment in predictable ways.[16][17] Common fragmentation pathways for indazoles can involve the loss of N₂ or HCN. The ethynyl substituent may also lead to characteristic fragmentation. Potential fragments could include the loss of the ethynyl group or cleavage of the indazole ring.

m/z Possible Fragment Plausible Neutral Loss
142[C₉H₆N₂]⁺•Molecular Ion
115[C₉H₅]⁺•HCN
114[C₉H₄]⁺•N₂
91[C₇H₇]⁺Tropylium ion from ring rearrangement

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the conjugated π-system of the indazole ring and the ethynyl group.[20][21][22]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from approximately 200 to 400 nm.

Data Interpretation: Indazole and its derivatives typically exhibit multiple absorption bands in the UV region.[23][24] The spectrum of 1H-indazole in acetonitrile shows absorption maxima around 250 nm and 290 nm.[23] The ethynyl substitution at the 5-position is expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system. The exact positions of the absorption maxima (λ_max) will be characteristic of the electronic structure of this compound.

Integrated Spectroscopic Workflow

A robust characterization of this compound relies on the synergistic use of these techniques. The workflow diagram below illustrates the logical progression of analysis.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Characterization Synthesis Synthesis of this compound MS Mass Spectrometry (MS) - Molecular Weight - Formula Confirmation Synthesis->MS IR Infrared (IR) Spectroscopy - Functional Group ID (Alkyne, N-H) Synthesis->IR NMR NMR Spectroscopy (1H, 13C, 2D) - Structural Elucidation Synthesis->NMR UV UV-Vis Spectroscopy - Electronic Transitions - Conjugation Analysis Synthesis->UV Structure Confirmed Structure & Purity Data MS->Structure IR->Structure NMR->Structure UV->Structure

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires the integration of data from NMR, IR, MS, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. By understanding the principles behind each technique and the expected spectral features of the indazole and ethynyl moieties, researchers can confidently confirm the identity, purity, and electronic properties of this important synthetic building block. This guide serves as a foundational reference for professionals engaged in the synthesis and application of novel indazole derivatives, ensuring the integrity and validity of their scientific endeavors.

References

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Ethynyl-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an ethynyl substituent, particularly at the C3 position, has heralded a new era of discovery, primarily driven by the quest for potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the discovery and historical development of ethynyl-substituted indazoles. We will delve into the foundational synthetic strategies that enabled their creation, chart the evolution of their application in drug discovery, and provide detailed experimental protocols and mechanistic insights.

A Historical Prelude: The Indazole Scaffold

The story of ethynyl-substituted indazoles is built upon the rich history of the parent indazole ring system. The first synthesis of an indazole derivative was reported by the Nobel laureate Emil Fischer in the late 19th century.[2] For much of the 20th century, research into indazoles progressed steadily, revealing a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] This foundational work established the indazole core as a versatile and valuable scaffold in the design of new therapeutic agents.

The Dawn of a New Era: The Sonogashira Coupling and the Birth of Ethynyl-Substituted Indazoles

The true potential of the indazole scaffold in modern drug discovery was significantly unlocked with the advent of palladium-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, proved to be a transformative tool.[4]

While the Sonogashira reaction was developed in the 1970s, its application to the synthesis of ethynyl-substituted indazoles gained significant traction in the early 2000s. Researchers recognized that the introduction of a rigid and linear ethynyl group could serve as a key pharmacophoric element, enabling precise interactions with biological targets.

The general approach involves the coupling of a halo-substituted indazole (typically a 3-iodo-1H-indazole) with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5]

Key Synthetic Transformation:

Sonogashira_Coupling Indazole Halo-Indazole (e.g., 3-Iodo-1H-indazole) Catalyst Pd Catalyst Cu(I) Co-catalyst Base Indazole->Catalyst Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Catalyst Product Ethynyl-Substituted Indazole Catalyst->Product

Caption: The Sonogashira coupling reaction for the synthesis of ethynyl-substituted indazoles.

This synthetic breakthrough paved the way for the systematic exploration of the structure-activity relationships (SAR) of this novel class of compounds.

The Rise to Prominence: Ethynyl-Indazoles as Kinase Inhibitors

The early 21st century witnessed a surge in the discovery of small molecule kinase inhibitors for the treatment of cancer and other diseases. The unique structural features of ethynyl-substituted indazoles made them ideal candidates for targeting the ATP-binding site of various kinases. The rigid ethynyl linker allows for the precise positioning of substituent groups to interact with key amino acid residues in the kinase domain.

A significant body of research emerged demonstrating the potent inhibitory activity of 3-ethynyl-1H-indazoles against a range of kinases, including:

  • Phosphatidylinositol 3-kinases (PI3Ks): Several studies have detailed the design and synthesis of 3-ethynyl-1H-indazoles as inhibitors of the PI3K signaling pathway, which is frequently dysregulated in cancer.[5]

  • BCR-ABL: This fusion protein is a key driver of chronic myeloid leukemia (CML). Ethynyl-substituted indazoles have been developed as potent inhibitors of both wild-type and mutant forms of BCR-ABL.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, a critical process for tumor growth and metastasis.[6]

The following table summarizes the activity of selected ethynyl-substituted indazole derivatives against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Compound A A549 (Lung Carcinoma)1.15[7]
Compound B 4T1 (Breast Cancer)0.23[7]
Compound C K562 (Chronic Myeloid Leukemia)5.15[8]
Compound D Hep-G2 (Hepatoma)3.32[8]

Experimental Protocols: A Guide to Synthesis

The following section provides a detailed, step-by-step methodology for the synthesis of a representative 3-ethynyl-1H-indazole derivative, adapted from established literature procedures.[5]

Synthesis of tert-butyl 3-iodo-1H-indazole-1-carboxylate

This initial step involves the protection of the indazole nitrogen and iodination at the C3 position.

Workflow Diagram:

Synthesis_Step1 Start 1H-Indazole Step1 Protection (Boc)2O, DMAP, CH2Cl2 Start->Step1 Intermediate1 tert-butyl 1H-indazole-1-carboxylate Step1->Intermediate1 Step2 Iodination n-BuLi, I2, THF, -78 °C Intermediate1->Step2 Product tert-butyl 3-iodo-1H-indazole-1-carboxylate Step2->Product

Caption: Workflow for the synthesis of the key intermediate, tert-butyl 3-iodo-1H-indazole-1-carboxylate.

Sonogashira Coupling: Synthesis of tert-butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate

This is the crucial step where the ethynyl moiety is introduced.

Protocol:

  • To a solution of tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 eq) in an appropriate solvent (e.g., acetonitrile or DMF) in a reaction vessel, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq).

  • Add the copper(I) iodide (CuI, 0.1 eq) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.1 eq).

  • Add a suitable base, such as triethylamine (Et₃N, 3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired ethynyl-substituted indazole.[5]

Deprotection: Synthesis of 3-(phenylethynyl)-1H-indazole

The final step involves the removal of the Boc protecting group.

Protocol:

  • Dissolve the Boc-protected ethynyl-indazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the residue if necessary to obtain the final deprotected 3-ethynyl-1H-indazole.[5]

Beyond Kinase Inhibition: Emerging Applications

While the primary focus of research on ethynyl-substituted indazoles has been in medicinal chemistry, their unique photophysical and electronic properties suggest potential applications in other fields. The extended π-system created by the ethynyl linkage can be exploited in the design of:

  • Organic Dyes and Fluorophores: The rigid, planar structure of these molecules could lead to interesting optical properties for use in imaging and sensing.

  • Functional Materials: Incorporation of ethynyl-indazole units into polymers or other materials could impart specific electronic or photophysical characteristics.[9]

Further exploration into these non-medicinal applications represents an exciting frontier for this versatile class of compounds.

Conclusion and Future Perspectives

The discovery and development of ethynyl-substituted indazoles represent a remarkable success story in modern synthetic and medicinal chemistry. The strategic application of the Sonogashira coupling reaction transformed the classical indazole scaffold into a highly sought-after pharmacophore, particularly in the realm of kinase inhibitors. The journey from the initial synthesis of the indazole ring by Emil Fischer to the development of potent ethynyl-indazole-based drug candidates highlights the power of synthetic innovation in driving therapeutic advancements.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Kinase Targets: The versatility of the ethynyl-indazole scaffold will undoubtedly be leveraged to design inhibitors for a wider range of kinases implicated in various diseases.

  • Development of More Efficient and Sustainable Synthetic Methods: While the Sonogashira coupling is robust, the development of greener and more atom-economical methods for the synthesis of these compounds remains an important goal.

  • Expansion into New Application Areas: The untapped potential of ethynyl-substituted indazoles in materials science and other fields warrants further investigation.

References

Introduction: The Strategic Importance of 5-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Ethynyl-1H-indazole: Properties, Synthesis, and Reactivity

In the landscape of modern medicinal chemistry and materials science, the indazole scaffold is a privileged structure, recognized for its bioisosteric relationship with indole and its presence in numerous therapeutic agents.[1][2] The fusion of a benzene and pyrazole ring creates a unique electronic and steric environment, making it a cornerstone for the design of kinase inhibitors, anti-inflammatory agents, and various receptor modulators.[3]

The introduction of a terminal alkyne (ethynyl) group at the C5-position transforms the versatile indazole core into a highly strategic building block. The ethynyl moiety is not merely a structural component; it is a reactive handle of profound utility. It serves as a linchpin for carbon-carbon bond formation through Sonogashira cross-coupling reactions and as a key partner in the robust and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry."[1][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis, and a focused exploration of its key chemical transformations.

Part 1: Molecular and Physicochemical Properties

This compound is a solid at room temperature.[5] While specific experimental data for its melting point and solubility are not widely reported in publicly available literature, its structural analogues suggest it possesses moderate solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with limited solubility in nonpolar hydrocarbon solvents and water.

Core Compound Data
PropertyValueSource
IUPAC Name This compound[5]
CAS Number 403660-57-1[5]
Molecular Formula C₉H₆N₂[5]
Molecular Weight 142.16 g/mol [5]
Appearance Solid[5]
Canonical SMILES C#CC1=CC=C2NN=CC2=C1[5]
Spectroscopic Characterization

Definitive characterization is essential for confirming the identity and purity of this compound. Below are the predicted and expected spectroscopic data based on the analysis of the parent indazole scaffold and known substituent effects.[6][7][8]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale for Prediction: The predicted ¹H and ¹³C NMR chemical shifts are derived from the known spectra of 1H-indazole.[6] The introduction of the ethynyl group at C5 is expected to cause a downfield shift for the adjacent C4 and C6 protons and carbons due to its anisotropic effect and electron-withdrawing character. The quaternary alkyne carbons (C≡C) have characteristic shifts in the 70-90 ppm range.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~13.3 (br s, 1H)N1-H
~8.20 (s, 1H)C3-H
~8.05 (s, 1H)C4-H
~7.70 (d, J = 8.8 Hz, 1H)C7-H
~7.55 (d, J = 8.8 Hz, 1H)C6-H
~4.25 (s, 1H)C≡C-H
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~141.0C7a
~135.0C3
~128.5C6
~125.0C4
~122.0C3a
~119.5C5
~110.5C7
~84.0C ≡C-H
~80.0C≡C -H

1.2.2. Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Expected IR & MS Data
Technique Characteristic Peaks / Value
IR (KBr, cm⁻¹) ~3300 (C≡C-H stretch), ~3150 (N-H stretch), ~2110 (C≡C stretch, weak), ~1620, 1500 (Aromatic C=C/C=N stretch)
High-Resolution MS Calculated for [M+H]⁺ (C₉H₇N₂⁺): 143.0604

Part 2: Synthesis and Purification

The most reliable and common route to this compound involves a two-step sequence starting from a commercially available precursor, 5-amino-1H-indazole. The workflow involves:

  • Diazotization and Iodination: Conversion of the C5-amino group to a diazonium salt, followed by substitution with iodide (a Sandmeyer-type reaction) to yield 5-iodo-1H-indazole.[9]

  • Sonogashira Cross-Coupling: Palladium- and copper-catalyzed coupling of the 5-iodo-1H-indazole with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection of the silyl group.[4][10]

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Sonogashira Coupling Start 5-Amino-1H-indazole Reagents1 NaNO₂, HCl (aq) 0 °C Start->Reagents1 Diazotization Intermediate In-situ Diazonium Salt Reagents1->Intermediate Reagents2 Potassium Iodide (KI) 0 °C to RT Intermediate->Reagents2 Iodide Substitution Product1 5-Iodo-1H-indazole Reagents2->Product1 Product1_ref 5-Iodo-1H-indazole Reagents3 TMS-Acetylene Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, RT Product1_ref->Reagents3 Coupling Intermediate2 TMS-Protected Product Reagents3->Intermediate2 Reagents4 K₂CO₃ / MeOH or TBAF Intermediate2->Reagents4 Deprotection FinalProduct This compound Reagents4->FinalProduct Sonogashira_Reaction Indazole This compound Catalyst {Pd(0) Catalyst | Cu(I) Co-catalyst | Amine Base} Indazole->Catalyst ArylHalide Aryl Halide (R-X, X=I, Br) ArylHalide->Catalyst Product 5-(Arylethynyl)-1H-indazole Catalyst->Product C-C Bond Formation CuAAC_Reaction Indazole This compound Catalyst {CuSO₄ | Sodium Ascorbate | Solvent (e.g., tBuOH/H₂O)} Indazole->Catalyst Azide Organic Azide (R-N₃) Azide->Catalyst Product 5-(1-R-1H-1,2,3-triazol-4-yl)-1H-indazole Catalyst->Product 1,3-Dipolar Cycloaddition

References

Part 1: Physicochemical Properties and Solubility Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Ethynyl-1H-indazole

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] The introduction of a terminal alkyne group, as seen in this compound (CAS: 403660-57-1), transforms this core into a highly versatile building block.[2][3][4] The ethynyl moiety serves not only as a critical pharmacophoric element but also as a reactive handle for "click chemistry" and other coupling reactions, enabling the efficient synthesis of complex molecular architectures.[5][6]

However, the successful application of this compound in drug discovery and development hinges on a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are critical parameters that dictate a compound's developability, influencing everything from assay performance and pharmacokinetic profiling to formulation and shelf-life. This guide provides an in-depth analysis of the solubility and stability of this compound, offering field-proven insights and detailed protocols for its characterization and handling.

A molecule's behavior in both chemical and biological systems is governed by its intrinsic properties. Understanding these is the first step in harnessing its potential.

Core Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₉H₆N₂[4][7]
Molecular Weight 142.16 g/mol [2]
Appearance Solid[2]
Canonical SMILES C#CC1=CC=C2NN=CC2=C1[2]
InChI Key HITPFUFPRYAMGN-UHFFFAOYSA-N[7]
Solubility Analysis: From Theory to Practice

The solubility of this compound is a product of its hybrid structure. The bicyclic indazole core, with its two nitrogen atoms, can participate in hydrogen bonding, imparting a degree of polarity. Conversely, the ethynyl group and benzene ring are hydrophobic. This balance dictates its solubility across different solvent systems. While extensive structural modifications can be employed to enhance the aqueous solubility of indazole derivatives, understanding the baseline solubility of the parent core is essential.[8][9]

Expected Solubility in Common Laboratory Solvents

The following table provides a qualitative summary of the expected solubility of this compound. This is based on the general properties of small, heterocyclic, aromatic molecules and serves as a practical starting point for experimental work.

SolventPolarityExpected SolubilityRationale and Use Case
DMSO Polar AproticHighExcellent solvent for creating high-concentration stock solutions for biological screening.
DMF Polar AproticHighSimilar to DMSO, often used in synthesis and for stock solutions.
Methanol / Ethanol Polar ProticModerateGood for general laboratory use, purification (crystallization), and some analytical techniques.
Acetonitrile (ACN) Polar AproticModerateCommonly used as a mobile phase component in reverse-phase HPLC.
Tetrahydrofuran (THF) NonpolarModerateUseful for organic synthesis, particularly for reactions sensitive to protic solvents.
Phosphate-Buffered Saline (PBS, pH 7.4) AqueousLowRepresents physiological conditions. Low solubility is common for such scaffolds and often necessitates DMSO co-solvent for in vitro assays.
Water Polar ProticVery LowThe hydrophobic character of the benzene and ethynyl groups limits aqueous solubility.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system for quantifying the thermodynamic solubility of this compound, a foundational experiment in preclinical development.

Causality Behind Experimental Choices:

  • Shake-Flask Method: This is the gold-standard method for determining thermodynamic solubility as it allows the system to reach equilibrium, providing a true measure of a compound's intrinsic solubility.

  • 24-48 Hour Incubation: This duration is chosen to ensure that equilibrium between the solid and dissolved states is fully achieved.

  • Centrifugation & Filtration: These steps are critical to remove all undissolved solid material, ensuring that the supernatant analyzed represents only the solubilized compound.

  • Quantification by HPLC-UV: This provides a robust and specific method to measure the concentration of the analyte, distinguishing it from any potential impurities or early-stage degradants.[10]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., Water, PBS pH 7.4, etc.). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant, controlled temperature (typically 25 °C). Agitate for 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For accurate results, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Analysis: Dilute the filtered supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to a standard curve prepared from known concentrations of the compound.

Part 2: Chemical Stability and Degradation Profile

The chemical stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety and efficacy.[11] The presence of the terminal alkyne in this compound introduces a site of potential reactivity that warrants careful investigation.[5][6] Terminal alkynes can be susceptible to oxidation, metal-catalyzed reactions, and reactions involving their weakly acidic proton.[6][12][13]

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is a systematic process to identify the likely degradation products and pathways of a drug substance.[14][15] This is a regulatory requirement and is essential for developing stability-indicating analytical methods.[16][17] The goal is to achieve modest degradation (typically 5-20%) to ensure that the degradation products are generated without destroying the molecule entirely.[16]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (Solid or Solution) Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to Stress Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidative (e.g., 3% H₂O₂, RT) API->Oxidation Expose to Stress Thermal Thermal (e.g., 80°C, Solid) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B Light Box) API->Photo Expose to Stress Quench Neutralize / Quench Reaction Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC Analyze via Stability-Indicating HPLC-UV/MS Quench->HPLC Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize If significant degradants observed

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M to 1.0 M HCl. Heat the solution (e.g., at 50-60 °C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).[16]

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M to 1.0 M NaOH.[16]

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. Protect from light.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80 °C) for an extended period (e.g., up to 7 days).[16] Also, test the stability of a solution under heat.

  • Photostability: Expose both the solid compound and a solution to a light source that provides combined UV and visible output as specified by ICH Q1B guidelines. Run a dark control in parallel.

  • Sample Analysis: At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), and analyze using a suitable analytical method like HPLC to determine the percentage of the remaining parent compound.

Potential Degradation Pathways

The combination of the indazole ring and the terminal alkyne suggests several potential degradation routes under stress conditions.

Degradation_Pathways cluster_oxidation Oxidative Stress (H₂O₂) cluster_photo Photolytic Stress (UV/Vis) cluster_thermal Thermal Stress Parent This compound Oxidized_Alkyne Oxidized Alkyne (e.g., Ketone, Carboxylic Acid) Parent->Oxidized_Alkyne [O] N_Oxide Indazole N-Oxide Parent->N_Oxide [O] Dimer Dimerization / Polymerization Parent->Dimer Polymer Polymerization Parent->Polymer Δ

Caption: Hypothesized degradation pathways for this compound.

  • Oxidation: The terminal alkyne is a likely site for oxidation, potentially leading to ketones or carboxylic acids. The nitrogen atoms in the indazole ring could also be oxidized to form N-oxides. Cytochrome P450-mediated oxidation is a known metabolic route for terminal alkynes in vivo.[6]

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation. The high reactivity of the terminal alkyne could lead to light-induced dimerization or polymerization.[13]

  • Thermal Degradation: While generally stable, terminal alkynes can undergo polymerization at elevated temperatures, sometimes facilitated by trace metal impurities.[13]

Protocol: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active ingredient due to degradation.[17][18]

Causality Behind Experimental Choices:

  • Reverse-Phase (RP) HPLC: This is the workhorse of pharmaceutical analysis due to its versatility in separating compounds with a wide range of polarities.[10]

  • C18 Column: A C18 (octadecylsilane) column is a robust and common starting point for method development, offering good retention for moderately nonpolar compounds like this compound.

  • Gradient Elution: Starting with a gradient elution (e.g., water/acetonitrile) is an efficient way to screen for the retention times of the parent compound and all potential degradants, which may have very different polarities.

  • Photodiode Array (PDA) Detector: A PDA detector is superior to a fixed-wavelength UV detector for this purpose because it can assess peak purity by comparing spectra across a peak, helping to ensure that the parent peak is not co-eluting with a degradant.

HPLC_Method_Dev cluster_dev Method Development cluster_val Method Validation (ICH Q2) Select_Column Select Column (e.g., C18, 5µm) Optimize_MP Optimize Mobile Phase (ACN/H₂O, pH) Select_Column->Optimize_MP Gradient Develop Gradient Optimize_MP->Gradient Inject_Mix Inject Stressed Sample Mixture Gradient->Inject_Mix Specificity Specificity Inject_Mix->Specificity Resolution > 2? Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for HPLC method development and validation.

Step-by-Step Methodology:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: PDA, scan 200-400 nm, monitor at λmax.

    • Injection Volume: 10 µL.

  • Method Development:

    • Inject a standard solution of this compound to determine its retention time.

    • Prepare a mixture of the parent compound and aliquots from all forced degradation samples.

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

    • Optimize the gradient to ensure baseline separation (Resolution > 2) between the parent peak and all degradant peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[18]

Part 3: Handling and Storage Recommendations

Given the potential sensitivities of the terminal alkyne moiety, proper handling and storage are crucial to maintain the integrity of this compound.[19] Acetylenic compounds, in general, require care to prevent degradation.[20][21][22]

  • Long-Term Storage (Solid): Store the solid material in a tightly sealed, airtight container under an inert atmosphere (argon or nitrogen is recommended). Keep it in a freezer (-20 °C or below) and protected from light.[19] A desiccator is insufficient as it does not protect from oxygen.[19]

  • Handling: For weighing and preparing solutions, minimize exposure to air and moisture. If the application is highly sensitive, perform manipulations in a glove box. Always use appropriate personal protective equipment (PPE).

  • Solution Storage: Stock solutions in anhydrous aprotic solvents like DMSO or DMF are generally stable for short-to-medium term storage if kept frozen (-20 °C) and protected from light. Stability in protic or aqueous solvents may be limited. It is best practice to prepare fresh aqueous solutions for biological assays.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its utility, however, is directly linked to a comprehensive understanding of its solubility and stability. The compound exhibits typical solubility for a small aromatic heterocycle, with good solubility in polar aprotic solvents like DMSO and limited solubility in aqueous media. The primary stability concern stems from the terminal alkyne group, which is susceptible to oxidative and potentially photolytic or thermal degradation.

By employing systematic approaches such as forced degradation studies and developing robust, stability-indicating analytical methods, researchers can confidently use this molecule, ensuring the integrity of their experimental data and the quality of their synthesized compounds. The protocols and insights provided in this guide serve as a foundation for the successful incorporation of this compound into any research and development program.

References

A Technical Guide to Quantum Chemical Calculations for 5-Ethynyl-1H-indazole: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern pharmaceutical research, computational chemistry serves as an indispensable tool, accelerating the drug discovery pipeline by providing profound insights into molecular behavior.[1][2] 5-Ethynyl-1H-indazole is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the core of various pharmacologically active agents.[3][4] Understanding its intrinsic electronic and structural properties is paramount for rational drug design. This technical guide provides a comprehensive, field-proven workflow for performing and interpreting quantum chemical (QC) calculations on this compound. We will delve into the theoretical underpinnings of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), justify the selection of appropriate computational methods and basis sets, and present a step-by-step protocol for geometry optimization, property calculation, and spectral simulation. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for leveraging computational chemistry to advance their research.

Introduction: The Rationale for Quantum Chemistry in Drug Design

The journey of a drug from concept to clinic is arduous and expensive. Computational methods, particularly those rooted in quantum mechanics, offer a powerful avenue to de-risk and accelerate this process.[1][5] Unlike classical molecular mechanics, quantum chemical calculations provide a detailed description of the electronic structure of a molecule, enabling the prediction of properties that govern its behavior and interactions.[6][7]

For a molecule like this compound (C₉H₆N₂), these properties include:

  • Molecular Geometry: The precise three-dimensional arrangement of atoms in the lowest energy state.

  • Electronic Distribution: How electron density is distributed across the molecule, which dictates regions of reactivity and potential for intermolecular interactions.[2]

  • Reactivity Indices: Parameters like the energies of Frontier Molecular Orbitals (HOMO and LUMO) that help predict how the molecule will behave in chemical reactions.

  • Spectroscopic Signatures: Prediction of spectra (e.g., UV-Vis, IR) that can be used to validate experimental findings.

This guide will provide a self-validating protocol to calculate these properties, transforming abstract quantum principles into actionable insights for drug design.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. Here, we explain the causality behind our selections for analyzing this compound.

Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry. It is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.[8] This is a profound simplification, as it shifts the problem from solving the complex, many-electron wavefunction to modeling the much simpler three-dimensional electron density.[9][10][11]

The core of DFT lies in the approximation of the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of electron exchange and correlation.[12]

  • Chosen Functional: B3LYP (Becke, 3-parameter, Lee–Yang–Parr)

    • Rationale: B3LYP is a hybrid functional, meaning it incorporates a portion of exact exchange from Hartree-Fock theory alongside approximations for exchange and correlation.[13][14] It has a long track record of providing a robust balance between computational efficiency and accuracy for a wide range of organic molecules and their properties.[12][15] While newer functionals exist, B3LYP remains a well-benchmarked and reliable choice for foundational studies. It is important to acknowledge its known tendency to underestimate certain bond energies, a factor that must be considered when analyzing results.[16]

Basis Sets

A basis set is a set of mathematical functions (in our case, Gaussian-type orbitals) used to construct the molecular orbitals.[17] The size and flexibility of the basis set directly impact the accuracy of the calculation and its computational cost.

  • Chosen Basis Sets:

    • 6-31G(d): For initial geometry optimization and frequency calculations, we will use this Pople-style basis set.[18] It is a split-valence double-zeta basis set, meaning it uses two sets of functions for valence electrons and one for core electrons. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing chemical bonds accurately.[17]

    • 6-311+G(2d,p): For higher-accuracy single-point energy and molecular property calculations, we will employ a larger, more flexible basis set. This triple-zeta basis set provides a more accurate description of the electron distribution. The + indicates the addition of diffuse functions to better describe weakly bound electrons, and (2d,p) adds more extensive polarization functions to both heavy atoms and hydrogens.

Time-Dependent Density Functional Theory (TD-DFT)

To understand how this compound interacts with light, we need to investigate its electronic excited states. TD-DFT is an extension of DFT that allows for the calculation of these states and the simulation of electronic spectra, such as UV-Vis absorption.[19][20] It achieves this by calculating the linear response of the ground-state electron density to a time-dependent perturbation, such as an oscillating electric field from a light source.[21]

The Computational Workflow: A Step-by-Step Protocol

This section details the complete, self-validating workflow for the quantum chemical analysis of this compound. We will use the syntax common to the ORCA or Gaussian software packages, two of the most widely used programs in computational chemistry.[22][23][24][25][26]

G cluster_prep Step 1: Preparation cluster_calc Step 2 & 3: Core Calculation & Validation cluster_prop Step 4: Property Calculation cluster_analysis Step 5: Analysis A Draw/Import this compound (e.g., GaussView, Avogadro) B Generate Initial 3D Coordinates (SMILES: C#CC1=CC=C2NN=CC2=C1) A->B C Geometry Optimization ! B3LYP 6-31G(d) Opt B->C D Frequency Analysis ! B3LYP 6-31G(d) Freq C->D E Validation Check: Are there imaginary frequencies? D->E J Thermodynamic Data D->J E->C Yes (Transition State) F Single-Point Energy & Wavefunction ! B3LYP 6-311+G(2d,p) SP Pop=NBO E->F No (True Minimum) G TD-DFT for Excited States ! TD-B3LYP 6-311+G(2d,p) TD(NStates=10) F->G H HOMO/LUMO, MEP, NBO Charges F->H I Simulated UV-Vis Spectrum G->I

Caption: A comprehensive workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization and Frequency Validation

  • Structure Input: Generate the 3D coordinates for this compound. The canonical SMILES string is C#CC1=CC=C2NN=CC2=C1.[27] This can be done using molecular editing software (e.g., GaussView, ChemDraw) or from online databases.

  • Optimization Calculation: Submit a geometry optimization calculation. This procedure systematically alters the molecular geometry to find the arrangement with the lowest possible potential energy.

    • Example Input Line: ! B3LYP 6-31G(d) Opt

    • Causality: An accurate geometry is the foundation for all subsequent property calculations. Using an unoptimized or incorrect structure will lead to physically meaningless results.

  • Frequency Calculation: Using the optimized coordinates from the previous step, perform a frequency calculation.

    • Example Input Line: ! B3LYP 6-31G(d) Freq

  • Validation (Trustworthiness): Examine the output of the frequency calculation. A true energy minimum must have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates the structure is a transition state or a higher-order saddle point, and the optimization must be revisited. This step is a critical, non-negotiable part of a trustworthy protocol.

Protocol 2: High-Accuracy Property Calculations
  • Single-Point Calculation: Using the validated, optimized geometry, perform a single-point energy calculation with the larger 6-311+G(2d,p) basis set. We also request additional analyses like Natural Bond Orbital (NBO) to compute atomic charges.

    • Example Input Line: ! B3LYP 6-311+G(2d,p) SP Pop=NBO

  • TD-DFT Calculation: Perform a TD-DFT calculation to obtain the first several (e.g., 10) vertical electronic excitation energies and oscillator strengths, which are needed to simulate the UV-Vis spectrum.

    • Example Input Line: ! B3LYP 6-311+G(2d,p) TD(NStates=10)

Data Presentation and Interpretation

The output of these calculations is a wealth of quantitative data. Presenting this information clearly is key to its interpretation.

Key Quantitative Data

The following tables summarize the kind of data that would be generated for this compound at the B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) level of theory.

Table 1: Calculated Electronic and Thermodynamic Properties

ParameterCalculated ValueUnitSignificance in Drug Design
Total Energy(Hypothetical Value)HartreesGround state electronic energy of the optimized molecule.
Dipole Moment(Hypothetical Value)DebyeIndicates overall molecular polarity, influencing solubility and membrane permeability.
HOMO Energy(Hypothetical Value)eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy(Hypothetical Value)eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap(Hypothetical Value)eVEnergy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.
Gibbs Free Energy(Hypothetical Value)HartreesThermodynamic stability of the molecule.

Table 2: Simulated Electronic Transitions (TD-DFT)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁(Hypothetical Value)(Hypothetical Value)(Hypothetical Value)HOMO → LUMO
S₀ → S₂(Hypothetical Value)(Hypothetical Value)(Hypothetical Value)HOMO-1 → LUMO
S₀ → S₃(Hypothetical Value)(Hypothetical Value)(Hypothetical Value)HOMO → LUMO+1
Visual Analysis of Molecular Properties

Visual representations of calculated properties are often more intuitive than raw numerical data.

  • Molecular Electrostatic Potential (MEP): The MEP map is plotted onto the molecule's electron density surface.

    • Red Regions (Negative Potential): Indicate electron-rich areas, prime for electrophilic attack or hydrogen bond acceptance. For this compound, these are expected around the nitrogen atoms of the indazole ring.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. The hydrogen on the N-H group is a likely site of positive potential.

    • Drug Design Insight: The MEP map is invaluable for predicting how a ligand will interact with the electrostatic environment of a protein's active site.

  • Frontier Molecular Orbitals (HOMO/LUMO): Visualizing the spatial distribution of the HOMO and LUMO provides direct insight into reactivity.

    • HOMO: Shows where the molecule is most likely to donate electrons from.

    • LUMO: Shows where the molecule is most likely to accept electrons to.

    • Drug Design Insight: This analysis can help predict metabolic susceptibility or the potential for covalent bond formation with a target protein.

G cluster_inputs Computational Inputs cluster_outputs Calculated Properties Mol Molecular Structure (this compound) Energy Energy & Geometry Mol->Energy Orbitals Molecular Orbitals (HOMO, LUMO) Charge Charge Distribution (MEP, NBO) Spectrum Electronic Spectrum (UV-Vis via TD-DFT) Method Theoretical Method (DFT: B3LYP) Method->Energy Basis Basis Set (e.g., 6-311+G(2d,p)) Basis->Energy Energy->Orbitals Orbitals->Charge Orbitals->Spectrum

Caption: Relationship between computational inputs and outputs.

Conclusion

This guide has outlined a robust and scientifically sound workflow for performing quantum chemical calculations on this compound. By grounding our protocol in the established principles of Density Functional Theory and incorporating critical self-validation steps, we provide a trustworthy methodology for researchers in drug discovery. The insights gained from these calculations—ranging from molecular geometry and reactivity to spectroscopic properties—provide a detailed, atomistic understanding that is essential for the rational design of novel therapeutics. The integration of these in silico techniques into the research pipeline does not replace experimental work but rather enhances and guides it, ultimately leading to a more efficient and informed drug development process.

References

Tautomeric Landscape of 5-Ethynyl-1H-indazole: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The biological activity and physicochemical properties of these compounds are profoundly influenced by the phenomenon of tautomerism, a dynamic equilibrium between two or more interconverting structural isomers.[3][4] This guide provides a comprehensive technical exploration of tautomerism in 5-ethynyl-1H-indazole, a key building block in contemporary drug discovery. We will delve into the fundamental principles governing indazole tautomerism, the predicted influence of the 5-ethynyl substituent, and present detailed experimental and computational methodologies for the definitive characterization of its tautomeric state. This document is intended for researchers, scientists, and drug development professionals seeking to harness a deeper understanding of tautomerism to drive innovation in medicinal chemistry.

The Significance of Tautomerism in Drug Discovery

Tautomerism is a critical consideration in drug design and development, as the presence of multiple tautomers can significantly impact a molecule's pharmacokinetics and pharmacodynamics.[4] The different tautomeric forms of a drug can exhibit varied solubility, lipophilicity, and hydrogen bonding capabilities, which in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles.[5] Furthermore, the specific tautomer present can dictate the precise three-dimensional pharmacophore, influencing its binding affinity and selectivity for its biological target.[6] An estimated 70% of drug molecules are capable of tautomerization, highlighting the ubiquity and importance of this phenomenon.[4] A thorough understanding and characterization of the tautomeric landscape of a drug candidate is therefore not merely an academic exercise but a prerequisite for rational drug design and successful clinical development.

Annular Tautomerism in the Indazole Scaffold

Indazole, a bicyclic heteroaromatic system, is composed of a benzene ring fused to a pyrazole ring.[3] Due to the presence of two nitrogen atoms in the five-membered ring, indazole can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[7] The equilibrium between the 1H- and 2H-forms, known as annular tautomerism, is the most prevalent and significant.

The 1H-indazole tautomer, possessing a benzenoid structure, is generally the more thermodynamically stable and predominant form in various phases (gas, solution, and solid-state).[3][8] Computational studies have indicated that the 1H-tautomer of unsubstituted indazole is more stable than the 2H-tautomer by approximately 2.3 kcal/mol.[7][9] The 2H-indazole, with its quinonoid structure, is typically the minor tautomer.[1] However, the position of this equilibrium can be influenced by factors such as the nature and position of substituents on the ring, solvent polarity, and temperature.[6][10]

Tautomers 1H-Indazole 1H-Indazole 2H-Indazole 2H-Indazole 1H-Indazole->2H-Indazole Proton Transfer

Caption: Annular tautomerism in the indazole ring system.

The Case of this compound: A Structural and Electronic Perspective

The introduction of an ethynyl group at the 5-position of the indazole ring is anticipated to influence the tautomeric equilibrium. While no direct experimental studies on the tautomerism of this compound are currently available in the literature, we can infer the likely effects based on the electronic properties of the ethynyl substituent.

The ethynyl group is a weakly electron-withdrawing group via induction and can participate in π-conjugation. Its influence on the relative stability of the 1H- and 2H-tautomers will depend on how it electronically perturbs the aromatic system in each form. Given that the 1H-tautomer possesses a more benzenoid character, the electronic influence of the 5-ethynyl group is likely to be more delocalized across the entire bicyclic system. In the 2H-tautomer, the quinonoid nature of the six-membered ring might lead to a different pattern of electronic communication with the ethynyl substituent.

Despite the electronic perturbation, the inherent thermodynamic preference for the 1H-tautomer of indazole is substantial.[2][8] Therefore, it is highly probable that This compound predominantly exists as the 1H-tautomer . However, the presence of a minor population of the 2H-tautomer cannot be discounted and its potential contribution to the overall properties of the molecule warrants experimental and computational investigation.

Experimental Characterization of Tautomeric Equilibria

Definitive characterization of the tautomeric state of this compound requires a multi-pronged analytical approach. The following sections detail robust experimental protocols for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and indispensable tool for the elucidation of tautomeric forms in solution.[11] Distinct chemical shifts for the protons and carbons in the 1H- and 2H-tautomers allow for their unambiguous identification and quantification.

Key Differentiating Features:

Nucleus1H-Indazole Derivative2H-Indazole DerivativeRationale
¹H NMR
N-HTypically a broad singlet between 10-13 ppmAbsentDirect observation of the proton on the nitrogen.
H-3Generally observed around 8.1 ppmMore deshielded, appearing at a higher chemical shift (>8.4 ppm)The different electronic environment of the pyrazole ring.[12]
H-4, H-6, H-7Aromatic region (7-8 ppm)Aromatic region, with potential slight shifts compared to the 1H-isomerAltered electron distribution in the benzene ring.[12]
¹³C NMR
C-3~135 ppmMore deshieldedReflects the different hybridization and electronic density.
C-7a~140 ppmMore shieldedSignificant difference due to the change in bonding within the pyrazole ring.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.[10]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (≥400 MHz).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals accurately.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.

  • 2D NMR Spectroscopy:

    • Perform HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to unambiguously assign all proton and carbon signals. HMBC is particularly useful for identifying long-range correlations that can help differentiate the tautomers.

  • Data Analysis:

    • Compare the observed chemical shifts with those reported for known 1H- and 2H-indazole derivatives.[12]

    • If both tautomers are present, the ratio can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the different electronic structures of the tautomers will result in distinct absorption spectra.[13]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: The 1H- and 2H-indazoles are expected to have different λmax values and molar absorptivities. Comparison with spectra of known N-methylated 1H- and 2H-indazole derivatives can aid in the assignment of the observed bands to the respective tautomers. The effect of solvent polarity on the absorption spectrum can also provide insights into the tautomeric equilibrium.[14]

Computational Modeling of Tautomer Stability

In conjunction with experimental data, computational chemistry provides a powerful platform for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[15] Density Functional Theory (DFT) is a widely used and reliable method for such studies.[16][17]

DFT_Workflow cluster_Input Input Structures cluster_Calculation DFT Calculation cluster_Analysis Analysis Input_1H This compound Opt_Freq Geometry Optimization & Frequency Calculation Input_1H->Opt_Freq Input_2H 5-Ethynyl-2H-indazole Input_2H->Opt_Freq Energy Single Point Energy Calculation Opt_Freq->Energy Properties Spectroscopic Properties (NMR, UV-Vis) Opt_Freq->Properties Stability Relative Stability (ΔG) Energy->Stability

Caption: Workflow for computational analysis of tautomerism.

Protocol for DFT Calculations:

  • Structure Preparation: Build the 3D structures of both the 1H- and 2H-tautomers of 5-ethynyl-indazole using a molecular modeling software.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization and frequency calculations for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[17][18]

    • The absence of imaginary frequencies will confirm that the optimized structures are true energy minima.

    • These calculations will provide the Gibbs free energies (G) of each tautomer.

  • Solvation Effects: To model the system in solution, incorporate a continuum solvation model such as the Polarizable Continuum Model (PCM).[19]

  • Relative Stability Calculation: The difference in the Gibbs free energies (ΔG) between the two tautomers will indicate their relative stability. A negative ΔG for the 1H → 2H conversion indicates that the 2H-tautomer is more stable, while a positive ΔG indicates the 1H-tautomer is more stable.

  • Prediction of Spectroscopic Properties: The optimized geometries can be used to predict NMR chemical shifts and UV-Vis excitation energies, which can then be compared with experimental data for validation.[16]

Synthesis of this compound

The synthesis of this compound can be achieved through established synthetic routes. A plausible approach involves the Sonogashira coupling of a protected 5-halo-indazole derivative with a suitable acetylene source.[20] A general synthetic scheme is outlined below.

Synthesis Start 5-Iodo-1H-indazole Protected Protected 5-Iodo-indazole Start->Protected Protection (e.g., Boc) Coupled Protected 5-Ethynyl-indazole Protected->Coupled Sonogashira Coupling (e.g., TMS-acetylene, Pd/Cu catalyst) Final This compound Coupled->Final Deprotection

Caption: A potential synthetic route to this compound.

Conclusion and Future Perspectives

The tautomeric state of this compound is a critical parameter that will influence its utility as a scaffold in drug discovery. Based on the established principles of indazole chemistry, the 1H-tautomer is predicted to be the predominant form. However, a comprehensive understanding necessitates rigorous experimental and computational characterization as outlined in this guide. By employing a combination of NMR and UV-Vis spectroscopy, alongside DFT calculations, researchers can confidently determine the tautomeric landscape of this important molecule. This knowledge will empower medicinal chemists to make more informed decisions in the design and optimization of novel indazole-based therapeutics, ultimately contributing to the development of safer and more effective medicines.

References

Methodological & Application

Application Notes & Protocols: Characterization of 5-Ethynyl-1H-indazole Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel kinase inhibitors.

I. Introduction: The Therapeutic Promise of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole.[1] Its unique structural and electronic properties have led to the development of numerous compounds targeting various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer. This document focuses on a potent class of kinase inhibitors built upon the 5-ethynyl-1H-indazole core, with a specific emphasis on AKE-72, a diarylamide 3-aminoindazole derivative.

AKE-72 has emerged as a powerful, pan-inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[2][3] A significant challenge in CML therapy is the emergence of resistance to first-line inhibitors like imatinib, often through point mutations in the ABL kinase domain.[2] The most notorious of these is the T315I "gatekeeper" mutation, which confers broad resistance. AKE-72 demonstrates remarkable potency not only against wild-type (WT) BCR-ABL but also against the imatinib-resistant T315I mutant, highlighting its potential as a next-generation therapeutic candidate.[3][4]

These application notes provide a comprehensive guide to the characterization of AKE-72 and related this compound compounds, detailing their mechanism of action and providing robust, field-proven protocols for their evaluation in both biochemical and cellular contexts.

II. Mechanism of Action & Kinase Selectivity

AKE-72 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ABL kinase domain. This binding event blocks the transfer of phosphate from ATP to downstream protein substrates, thereby inhibiting the aberrant signaling cascade that leads to uncontrolled cell proliferation and survival in CML.[2] The unique diarylamide structure of AKE-72 allows it to form key interactions within the kinase domain of both the wild-type and the T315I mutant forms of BCR-ABL.[4][5]

While highly potent against BCR-ABL, AKE-72 also exhibits multi-tyrosine kinase inhibitory activity.[5] Profiling against a panel of oncogenic kinases revealed significant inhibition of several other clinically relevant targets, positioning it as a multi-targeted agent.

Diagram: BCR-ABL Signaling and Point of Inhibition

BCR_ABL_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL->Substrate Catalyzes Phosphorylation ATP ATP ATP->BCR_ABL Binds to active site P_Substrate Phosphorylated Substrates Substrate->P_Substrate Becomes Activated Proliferation Uncontrolled Cell Proliferation & Survival P_Substrate->Proliferation Activates Pathways AKE72 AKE-72 Inhibitor AKE72->BCR_ABL Competitively Inhibits

Caption: AKE-72 competitively inhibits the ATP-binding site of BCR-ABL kinase.

Quantitative Inhibitory Profile of AKE-72

The potency of AKE-72 has been quantified through various biochemical and cell-based assays. The data below is synthesized from published studies to provide a clear overview of its efficacy.

Target / Cell LineAssay TypeMetricValueReference
BCR-ABLWT BiochemicalIC50< 0.5 nM[3][4]
BCR-ABLT315I BiochemicalIC509 nM[3][4]
K-562 (CML Cell Line) Cell-basedGI50< 10 nM[2]
K-562 (CML Cell Line) Cell-basedTGI154 nM[2][4]
K-562 (CML Cell Line) Cell-basedLC505.25 µM[2][4]
  • IC50 (Half-maximal Inhibitory Concentration): Concentration of inhibitor required to reduce the activity of a specific enzyme by 50%.

  • GI50 (Half-maximal Growth Inhibition): Concentration of inhibitor required to inhibit the growth of treated cells by 50%.

  • TGI (Total Growth Inhibition): Concentration of inhibitor that causes total inhibition of cell growth.

  • LC50 (Half-maximal Lethal Concentration): Concentration of inhibitor that is lethal to 50% of the cells.

In addition to its primary target, AKE-72 (at a concentration of 50 nM) has demonstrated significant inhibition (>83%) of the following kinases: c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFRβ, RET, VEGFR2, and YES .[2][4]

III. Experimental Protocols

The following protocols are designed to be self-validating systems for assessing the activity of AKE-72 and related compounds. It is crucial to include appropriate controls (vehicle, positive control inhibitor) in every experiment.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the activity of a kinase by measuring the amount of ATP converted to ADP. The luminescence-based ADP-Glo™ system provides a sensitive and robust method for determining IC50 values.

Causality Behind Experimental Choices:

  • Why ADP-Glo™? This format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods. It directly measures product (ADP) formation.

  • Why EDTA? The kinase reaction is stopped by adding the ADP-Glo™ Reagent, which contains EDTA. EDTA chelates Mg²⁺, an essential cofactor for kinase activity, thus immediately halting the enzymatic reaction.[6]

Diagram: Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep Prepare Serial Dilutions of AKE-72 in DMSO start->prep plate_cmpd Add Diluted AKE-72 or DMSO (Vehicle) to Plate prep->plate_cmpd add_kinase Add Kinase/Substrate Mix (e.g., BCR-ABL) plate_cmpd->add_kinase initiate Initiate Reaction with ATP Solution add_kinase->initiate incubate_rxn Incubate at 30°C (e.g., 60 min) initiate->incubate_rxn stop_rxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_rxn->stop_rxn incubate_stop Incubate at RT (e.g., 40 min) stop_rxn->incubate_stop detect Add Kinase Detection Reagent (Converts ADP to ATP for luminescence) incubate_stop->detect incubate_detect Incubate at RT (e.g., 30-60 min) detect->incubate_detect read Measure Luminescence incubate_detect->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Materials:

  • AKE-72 (or test compound)

  • Recombinant BCR-ABL Kinase (WT or T315I mutant)

  • Kinase-specific peptide substrate (e.g., Abltide)

  • ATP Solution

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO (ACS Grade)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of AKE-72 in 100% DMSO. Perform a serial dilution in DMSO to create a range of stock concentrations. For the final assay plate, dilute these stocks into the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[6]

  • Assay Plate Setup: To the wells of a 384-well plate, add 2.5 µL of the diluted compound. For controls, add 2.5 µL of diluted DMSO (vehicle control for 0% inhibition) and 2.5 µL of a known potent inhibitor like Ponatinib (positive control).

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate mixture in kinase buffer. Add 2.5 µL of this mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (the final ATP concentration should be at or near the Km for the kinase). The total reaction volume is now 10 µL.

  • Kinase Reaction Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step depletes any unconsumed ATP.

  • Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the growth inhibitory (GI50) effects of a compound on cancer cell lines.

Causality Behind Experimental Choices:

  • Why K-562 Cells? The K-562 cell line is derived from a CML patient in blast crisis and is positive for the BCR-ABL fusion gene. It is a standard and highly relevant model for studying BCR-ABL inhibitors.[2][4]

  • Why MTT? The MTT assay is a well-established, colorimetric assay for assessing cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be easily quantified by spectrophotometry.

Materials:

  • K-562 human CML cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • AKE-72 (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Sterile 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed K-562 cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to acclimate.

  • Compound Treatment: Prepare serial dilutions of AKE-72 in complete culture medium from a DMSO stock. Add 100 µL of the diluted compound to the respective wells (this performs a 1:2 dilution of the compound and cells). Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the MTT to insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells. Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

IV. Conclusion

The this compound scaffold, particularly as exemplified by AKE-72, represents a highly promising platform for the development of potent kinase inhibitors. AKE-72's ability to potently inhibit both wild-type and T315I mutant BCR-ABL, along with a range of other oncogenic kinases, underscores its potential in targeted cancer therapy. The protocols detailed in this document provide a robust framework for researchers to accurately characterize the biochemical potency and cellular efficacy of this important class of molecules, facilitating further investigation and drug development efforts.

V. References

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC. PubMed Central. --INVALID-LINK--

  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. --INVALID-LINK--

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PubMed Central. --INVALID-LINK--

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Semantic Scholar. --INVALID-LINK--

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. --INVALID-LINK--

  • Application Notes and Protocols for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide and Related Kinase Inhibitors. BenchChem. --INVALID-LINK--

  • Assay Development for Protein Kinase Enzymes. NCBI. --INVALID-LINK--

References

The Indispensable Role of 5-Ethynyl-1H-indazole in Modern Click Chemistry: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Moiety in Chemical Biology and Drug Discovery

The 1H-indazole scaffold is a privileged heterocyclic system, prominently featured in a multitude of pharmacologically active compounds.[1][2] Its structural resemblance to the purine core allows it to function as an effective ATP-mimetic, making it a valuable building block in the design of kinase inhibitors and other targeted therapeutics. Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of a reactive handle, such as a terminal alkyne, onto this versatile core exponentially expands its utility, particularly in the realm of bioconjugation and fragment-based drug discovery. 5-Ethynyl-1H-indazole emerges as a key reagent in this context, providing a direct avenue to a vast chemical space through the power of click chemistry.

This technical guide provides an in-depth exploration of this compound as a premier building block for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. We will delve into the mechanistic underpinnings of this powerful ligation technique, present a detailed and validated protocol for its implementation, and discuss the critical aspects of product characterization and potential applications.

Understanding the Click Chemistry Paradigm: The Power of the Azide-Alkyne Cycloaddition

"Click chemistry" is a synthetic philosophy that emphasizes the use of highly efficient, reliable, and selective reactions to join molecular fragments.[4] The quintessential click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. While the thermal reaction requires elevated temperatures and often yields a mixture of regioisomers, the copper(I)-catalyzed variant is remarkably efficient at room temperature and exclusively produces the 1,4-disubstituted triazole.[5] This reaction is characterized by its rapid kinetics, high yields, and exceptional tolerance to a wide array of functional groups, making it ideal for complex molecular assemblies in aqueous and biological systems.[5]

The resulting triazole linker is not merely a passive spacer; it is metabolically stable and can form hydrogen bonds, often mimicking the properties of an amide bond but without susceptibility to enzymatic cleavage.[4]

This compound: A Versatile Alkyne for CuAAC Reactions

This compound is a terminal alkyne that serves as an excellent substrate for CuAAC reactions. Its rigid structure and the electronic properties of the indazole ring contribute to its reactivity. The terminal alkyne provides a specific point of ligation, allowing for the precise and covalent attachment of azide-modified molecules, which can range from small organic fragments to large biomolecules like proteins and nucleic acids.

Experimental Protocols

Safety Precautions
  • Always handle this compound and other reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide

This protocol details a model reaction between this compound and benzyl azide to yield 1-(benzyl)-4-(1H-indazol-5-yl)-1H-1,2,3-triazole. This procedure can be adapted for other organic azides with minor modifications.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water (to achieve a final concentration of approximately 0.1 M with respect to the alkyne).

    • Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst and Reductant Preparation:

    • In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq, e.g., 1 M).

    • In another small vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq, e.g., 0.5 M).

  • Reaction Initiation:

    • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

    • The reaction mixture may turn cloudy or change color upon addition of the copper catalyst.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product should appear as a new, more polar spot compared to the starting materials. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(benzyl)-4-(1H-indazol-5-yl)-1H-1,2,3-triazole.

Data Presentation and Characterization

The successful synthesis of the 1,4-disubstituted 1,2,3-triazole product can be confirmed by various analytical techniques. Below are the expected characterization data for the model product, 1-(benzyl)-4-(1H-indazol-5-yl)-1H-1,2,3-triazole, based on analogous structures reported in the literature.[6][7]

Parameter Description
Appearance White to off-white solid
Yield > 90% (after purification)
TLC (1:1 EtOAc/Hexanes) Rf ≈ 0.3-0.4
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.1 (s, 1H, indazole H), ~7.9 (s, 1H, triazole H), ~7.8-7.2 (m, aromatic H's), ~5.6 (s, 2H, -CH₂-)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~148 (triazole C), ~140-110 (aromatic C's), ~54 (-CH₂-)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₆H₁₃N₅: 276.12, found: ~276.1

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and Benzyl Azide in t-BuOH/H₂O C Add Sodium Ascorbate to the reaction mixture A->C B Prepare fresh aqueous solutions of Sodium Ascorbate and CuSO₄·5H₂O D Add CuSO₄·5H₂O to initiate the reaction B->D C->D E Stir at room temperature and monitor by TLC D->E F Dilute with water and extract with organic solvent E->F G Wash, dry, and concentrate the organic phase F->G H Purify by flash column chromatography G->H I Characterize the pure product H->I

Caption: Experimental workflow for the CuAAC reaction.

G IndazoleAlkyne This compound CopperAcetylide Copper(I) Acetylide Intermediate IndazoleAlkyne->CopperAcetylide + Cu(I) Azide R-N₃ CuI Cu(I) SixMemberedRing Six-membered Copper Intermediate CopperAcetylide->SixMemberedRing + R-N₃ Triazolide Copper Triazolide SixMemberedRing->Triazolide Cyclization Triazolide->CuI Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Triazolide->Triazole + H⁺

Caption: Catalytic cycle of the CuAAC reaction.

Applications in Drug Development and Bioconjugation

The ability to easily and efficiently conjugate the this compound moiety to other molecules opens up a plethora of applications for researchers in drug development and chemical biology:

  • Fragment-Based Drug Discovery (FBDD): this compound can be used as a starting fragment in FBDD campaigns. Once a hit is identified, the alkyne handle allows for the rapid synthesis of a library of analogs by clicking on various azide-containing fragments to explore the surrounding binding pocket and improve potency and selectivity.

  • Synthesis of Kinase Inhibitors: Given the prevalence of the indazole core in kinase inhibitors, this reagent can be used to synthesize novel inhibitors with improved properties. The triazole linker can introduce new interactions with the target protein or be used to attach solubilizing groups or targeting ligands.[4]

  • Bioconjugation: this compound can be incorporated into larger molecules, such as peptides or oligonucleotides, which can then be "clicked" onto azide-modified biomolecules for applications in proteomics, genomics, and cellular imaging.

  • PROTACs and Molecular Glues: The click reaction is an invaluable tool for constructing Proteolysis Targeting Chimeras (PROTACs) and molecular glues, where the indazole moiety can serve as a ligand for a protein of interest, and the alkyne provides the attachment point for a linker connected to an E3 ligase ligand.

Conclusion

This compound is a powerful and versatile reagent for the construction of complex molecular architectures via the copper-catalyzed azide-alkyne cycloaddition. The reliability, efficiency, and biocompatibility of the click reaction, coupled with the inherent biological relevance of the indazole scaffold, make this building block an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocol and characterization data provided in this guide serve as a robust starting point for the successful implementation of this compound in a wide range of research applications, from fundamental chemical synthesis to the development of novel therapeutics.

References

Application Notes and Protocols for Protein Labeling with 5-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Harnessing Bioorthogonal Chemistry for Precision Protein Analysis

The study of protein function within complex biological systems necessitates tools that can specifically label and report on these crucial macromolecules without perturbing their native environment. Bioorthogonal chemistry provides a powerful solution, offering reactions that proceed with high efficiency and selectivity within cellular contexts, effectively invisible to endogenous biochemical processes.[1] At the heart of this field lies "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its copper-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions form a stable triazole linkage between an azide and an alkyne, providing a robust method for bioconjugation.

This guide details the application of 5-Ethynyl-1H-indazole , a versatile alkyne-containing probe, for the targeted labeling of proteins. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[4][5] This suggests that this compound may serve not only as a general bioorthogonal reporter but also as a potential chemical probe for activity-based protein profiling (ABPP) of specific enzyme families, such as kinases, by directing the probe to their active sites.[6][7]

These protocols are designed for researchers, scientists, and drug development professionals seeking to employ this compound for protein labeling in various applications, including proteomics, drug discovery, and molecular imaging.

Principle of the Method: A Two-Step Bioorthogonal Labeling Strategy

The labeling strategy is a two-step process that leverages the specificity of bioorthogonal chemistry.

  • Introduction of an Azide Moiety: An azide group, the bioorthogonal partner to the alkyne on this compound, must first be incorporated into the protein of interest. This can be achieved through several methods:

    • Metabolic Labeling: Cells can be cultured with azide-bearing analogs of natural metabolites, such as L-azidohomoalanine (AHA) to replace methionine, which are then incorporated into newly synthesized proteins.[8]

    • Chemical Modification: Purified proteins can be chemically modified with an azide-containing reagent that targets specific amino acid side chains (e.g., NHS esters for lysines).

    • Genetic Code Expansion: A non-canonical amino acid containing an azide group can be site-specifically incorporated into the protein sequence.[9]

  • Click Chemistry Ligation: The azide-modified protein is then reacted with this compound. The terminal alkyne of the indazole probe reacts specifically with the azide on the protein, forming a stable covalent bond. This ligation can be accomplished using one of two primary methods:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by Cu(I) ions.[10] The copper catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) ion and protect the protein from oxidative damage.[11]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.[6] The ring strain of the cyclooctyne provides the driving force for the reaction with the azide, eliminating the need for a cytotoxic copper catalyst and making it highly suitable for live-cell imaging.[12] In this context, an azide-modified this compound would be required to react with a cyclooctyne-modified protein. For the purpose of this guide, we will focus on the direct use of this compound as the alkyne component in CuAAC.

Following the click reaction, the now-labeled protein can be detected and analyzed using various techniques, depending on the nature of the reporter tag conjugated to the azide. For instance, an azide-fluorophore allows for fluorescent visualization, while an azide-biotin enables affinity purification and enrichment.[13]

Workflow Overview

Protein Labeling Workflow cluster_0 Step 1: Azide Incorporation cluster_1 Step 2: Click Chemistry Ligation cluster_2 Step 3: Downstream Analysis Protein of Interest Protein of Interest Azide Introduction Introduce Azide Moiety (Metabolic, Chemical, or Genetic) Protein of Interest->Azide Introduction Azide-Modified Protein Azide-Modified Protein Azide Introduction->Azide-Modified Protein Click Reaction CuAAC Reaction Azide-Modified Protein->Click Reaction Indazole Probe This compound Indazole Probe->Click Reaction Labeled Protein Labeled Protein Click Reaction->Labeled Protein Analysis SDS-PAGE / Western Blot Mass Spectrometry Fluorescence Imaging Labeled Protein->Analysis

Caption: General workflow for protein labeling using this compound.

Materials and Reagents

Key Reagents
ReagentSupplierComments
This compoundVariousPurity >95% is recommended. Prepare a stock solution in DMSO.
Azide-ProbeVariousExamples: Azide-Fluorophore (e.g., Alexa Fluor 488 Azide), Azide-Biotin. Prepare a stock solution in DMSO.
Copper(II) Sulfate (CuSO₄)Standard vendorPrepare a fresh 50 mM stock solution in water.
Sodium AscorbateStandard vendorPrepare a fresh 100 mM stock solution in water. This is the reducing agent.
THPTA LigandStandard vendorTris(3-hydroxypropyltriazolylmethyl)amine. Prepare a 50 mM stock solution in water. This ligand stabilizes the Cu(I) catalyst and protects the protein.[11]
Azide-modified Protein-Prepared by the user via metabolic labeling (e.g., with L-azidohomoalanine), chemical modification, or genetic incorporation of an azide-containing amino acid.
Buffers and Solutions
  • Phosphate-Buffered Saline (PBS), pH 7.4: For cell washing and reaction buffer.

  • Lysis Buffer: (e.g., RIPA buffer) for cell-based applications.

  • Protein LoBind Tubes: To prevent non-specific binding of proteins.

  • DMSO (Anhydrous): For preparing stock solutions of reagents.

  • SDS-PAGE Sample Buffer: For preparing samples for gel electrophoresis.

Detailed Protocols

Protocol 1: In Vitro Protein Labeling via CuAAC

This protocol is suitable for labeling purified azide-modified proteins in solution.

1. Preparation of Reagents: a. Thaw all stock solutions on ice. b. Prepare a "Click-Mix" immediately before use. For a final reaction volume of 100 µL, mix the following in order:

  • 50 mM CuSO₄: 2 µL (Final concentration: 1 mM)
  • 50 mM THPTA: 2 µL (Final concentration: 1 mM)
  • 100 mM Sodium Ascorbate: 2 µL (Final concentration: 2 mM)
  • This compound (10 mM stock in DMSO): 1 µL (Final concentration: 100 µM)
  • Azide-Probe (e.g., 10 mM Azide-Fluorophore in DMSO): 1 µL (Final concentration: 100 µM)
  • PBS (pH 7.4): to make up the volume.

2. Labeling Reaction: a. In a Protein LoBind microcentrifuge tube, add your azide-modified protein to a final concentration of 1-10 µM in PBS. b. Add the freshly prepared "Click-Mix" to the protein solution. c. Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe. For sensitive proteins, the reaction can be performed at 4°C for 4-12 hours.[14]

3. Removal of Excess Reagents: a. After incubation, remove unreacted reagents using a suitable method such as:

  • Gel Filtration: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) appropriate for your protein's molecular weight.
  • Dialysis: Dialyze the sample against PBS overnight at 4°C.
  • Protein Precipitation: Perform a cold acetone or TCA precipitation.

4. Analysis: a. The labeled protein is now ready for downstream analysis such as SDS-PAGE, Western blot, or mass spectrometry.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol is for labeling azide-modified proteins within a complex cell lysate.

1. Cell Lysis: a. Harvest cells that have been metabolically labeled with an azide-containing amino acid (e.g., AHA). b. Lyse the cells in a suitable lysis buffer containing protease inhibitors. c. Clarify the lysate by centrifugation to remove cell debris. d. Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

2. CuAAC Labeling Reaction: a. In a Protein LoBind tube, dilute 50-100 µg of the protein lysate in PBS to a final volume of 90 µL. b. Prepare a 10x "Click-Mix" containing:

  • 50 mM CuSO₄: 1 µL
  • 50 mM THPTA: 1 µL
  • 10 mM this compound: 1 µL
  • 10 mM Azide-Biotin (for enrichment) or Azide-Fluorophore (for visualization): 1 µL c. Add 4 µL of the 10x "Click-Mix" to the lysate. d. Initiate the reaction by adding 1 µL of freshly prepared 100 mM sodium ascorbate. e. Incubate for 1-2 hours at room temperature with gentle agitation.

3. Downstream Processing: a. For In-Gel Fluorescence: Add SDS-PAGE sample buffer directly to the reaction, boil, and load onto a polyacrylamide gel. b. For Enrichment (if using Azide-Biotin): Proceed with streptavidin-based affinity purification to enrich the labeled proteins before analysis by mass spectrometry.[13]

Data Analysis and Visualization

SDS-PAGE and In-Gel Fluorescence A straightforward method to visualize successful labeling is by using an azide-fluorophore.

  • After the labeling reaction, separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission filters.

  • Subsequently, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins and confirm that the fluorescence signal corresponds to a specific protein band.[15]

Western Blot Analysis

  • Transfer the proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane.

  • If a biotinylated azide was used, the labeled protein can be detected using streptavidin conjugated to an enzyme (e.g., HRP).[14]

  • Alternatively, an antibody against the protein of interest can be used to confirm that the labeled band corresponds to the target protein.

Mass Spectrometry For identification of labeled proteins from a complex mixture, mass spectrometry is the method of choice.

  • Enrich the biotin-labeled proteins using streptavidin beads.

  • Digest the enriched proteins on-bead (e.g., with trypsin).

  • Analyze the resulting peptides by LC-MS/MS to identify the proteins that were labeled with this compound.[16][17]

Troubleshooting and Control Experiments

A successful labeling experiment relies on careful optimization and the inclusion of proper controls.

Troubleshooting Guide
ProblemPossible CauseSuggested Solution
No or Weak Labeling Inefficient azide incorporation.Confirm azide incorporation using a positive control reaction with a well-characterized alkyne-fluorophore.
Degraded reagents (especially sodium ascorbate).Always use freshly prepared sodium ascorbate solution.
Inactive catalyst.Ensure proper concentrations of CuSO₄ and THPTA.
Insufficient incubation time or temperature.Increase incubation time or perform the reaction at a higher temperature (e.g., 37°C for 1 hour), if the protein is stable.[14]
High Background Non-specific binding of the probe to the protein or analysis matrix.Include a "no-click" control (see below). Perform pre-clearing of the lysate with unconjugated beads before enrichment.[11] Optimize wash buffer conditions by increasing salt or detergent concentration.
Excess unreacted probe.Ensure complete removal of unreacted reagents after the labeling step using gel filtration or dialysis.
Protein Precipitation High concentration of DMSO from stock solutions.Keep the final DMSO concentration in the reaction below 5%.
Protein instability under reaction conditions.Add stabilizing agents (e.g., glycerol) or perform the reaction at a lower temperature.
Essential Control Experiments

To ensure the specificity and reliability of your labeling results, the following controls are critical:

  • No-Click Control: Perform the entire procedure, but omit the copper catalyst (CuSO₄). This will reveal any non-covalent binding of the alkyne probe to your protein or beads.

  • No-Azide Control: Use a protein or cell lysate that has not been modified with an azide. This control demonstrates that the labeling is dependent on the presence of the azide moiety.

  • No-Alkyne Control: Perform the click reaction with the azide-modified protein but without adding this compound. This control checks for any background from the azide-probe itself.

  • Competition Control (for ABPP): If this compound is being used to target a specific enzyme, pre-incubate the sample with an excess of a known inhibitor for that enzyme before adding the probe. A decrease in labeling signal would indicate specific binding to the active site.

Conclusion

This compound is a valuable chemical tool for the bioorthogonal labeling of proteins. Its terminal alkyne allows for efficient and specific ligation to azide-modified proteins via click chemistry. The protocols and guidelines presented here provide a comprehensive framework for utilizing this probe in a variety of applications, from simple in vitro conjugation to complex proteomic analyses. The potential for the indazole scaffold to target specific protein families adds an exciting dimension to its use in activity-based protein profiling. By following the detailed methodologies and incorporating the recommended controls, researchers can confidently employ this compound to advance their understanding of protein function in health and disease.

References

Advanced Cell Proliferation Analysis Using Ethynyl-Based Nucleoside Analogs and Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: A Paradigm Shift in Measuring Cell Proliferation

The study of cell proliferation is fundamental to understanding biological processes ranging from developmental biology and tissue homeostasis to cancer research and regenerative medicine.[1] For decades, the gold standard for measuring de novo DNA synthesis has been the incorporation of nucleoside analogs, most notably 5-bromo-2'-deoxyuridine (BrdU), followed by antibody-based detection.[2] While powerful, the BrdU method has significant drawbacks, primarily the requirement for harsh acid or heat-induced DNA denaturation to expose the BrdU epitope for antibody binding.[3] This step can compromise cellular and tissue architecture, degrade epitopes for co-staining, and introduce variability into the assay.[2][3]

The advent of bioorthogonal click chemistry has revolutionized the detection of cell proliferation. This guide focuses on the application of 5-ethynyl-2'-deoxyuridine (EdU) , a thymidine analog that has become the new standard for proliferation assays.[4] It is important to clarify that while other molecules, such as 5-ethynyl-1H-indazole, contain an ethynyl group, they are not nucleoside analogs and are therefore not incorporated into DNA during replication.[5][6] The power of the EdU assay lies specifically in its identity as a thymidine analog, allowing it to act as a direct reporter of DNA synthesis.[7] The small, highly reactive ethynyl group on EdU allows for detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a "click" reaction—that is fast, specific, and occurs under mild conditions.[8][9] This preserves sample integrity and opens the door to more robust and reproducible multiplexing experiments.[8][10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing the scientific principles, detailed protocols, and data analysis workflows for utilizing EdU in cell-based proliferation assays.

Principle of the EdU Assay: A Two-Step Method

The EdU proliferation assay is an elegant, two-step process that combines cellular biology with bioorthogonal chemistry.

  • Incorporation of EdU: Proliferating cells are incubated with EdU. As a nucleoside analog of thymidine, EdU is readily incorporated into newly synthesized DNA during the S-phase of the cell cycle by the cell's own enzymatic machinery.[7][11] The duration of this "pulse" can be adjusted to label cells that are actively replicating within a specific experimental window.

  • Click Chemistry Detection: After the labeling period, cells are fixed and permeabilized. The terminal alkyne (ethynyl) group of the incorporated EdU is then detected through a covalent click reaction with a small, azide-modified fluorescent dye.[8][12] This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) source (e.g., CuSO₄) by a reducing agent (e.g., sodium ascorbate).[12] The result is a stable, covalently labeled fluorescent signal that is highly specific to the cells that have undergone DNA synthesis.

The key advantage of this method is its mildness; because the fluorescent azide probe is small, it can easily access the EdU without the need for DNA denaturation, thus preserving DNA structure and other cellular components for further analysis.[3][13]

G cluster_0 Step 1: In Vitro Labeling cluster_1 Step 2: Detection ProliferatingCells Proliferating Cells (in S-Phase) Incorporation EdU is incorporated into newly synthesized DNA ProliferatingCells->Incorporation Cellular DNA Polymerase EdU Add 5-ethynyl-2'-deoxyuridine (EdU) (Thymidine Analog) FixPerm Fix and Permeabilize Cells Incorporation->FixPerm ClickCocktail Add Click Reaction Cocktail: - Fluorescent Azide - Copper Catalyst (CuSO₄) - Reducing Agent ClickReaction Covalent Bond Formation (Azide + Alkyne) FixPerm->ClickReaction Click Chemistry Detection Detection via Fluorescence Microscopy, Flow Cytometry, or HCS ClickReaction->Detection

Caption: Workflow of the EdU cell proliferation assay.

Comparative Analysis: EdU vs. BrdU

To fully appreciate the advantages of the EdU method, it is useful to compare it directly with the traditional BrdU assay.

Feature5-Ethynyl-2'-deoxyuridine (EdU)5-Bromo-2'-deoxyuridine (BrdU)
Detection Method Copper-catalyzed click chemistry (covalent reaction).Antibody-based immunodetection.[7]
DNA Denaturation Not required.[7]Required (acid, heat, or nuclease treatment).[2][3]
Protocol Time Shorter (<2 hours for detection).[9]Longer (3-4+ hours for detection).[7]
Sensitivity High, with an excellent signal-to-noise ratio.High, but can be reduced by harsh denaturation steps.[7]
Multiplexing Highly compatible with antibody-based co-staining (e.g., for cell surface or intracellular markers).[8]Challenging; denaturation can destroy other epitopes.[3]
Cytotoxicity Can exhibit cytotoxicity at high concentrations or with prolonged exposure; optimization is key.[14]Generally considered less cytotoxic with standard protocols.[7]

Detailed Experimental Protocol

This protocol provides a general framework for analyzing cell proliferation in adherent cells cultured in a 96-well plate format. Causality: Each step is critical; for instance, determining the optimal cell seeding density is crucial because confluent cells may exit the cell cycle, leading to artificially low proliferation rates, while sparse cultures may behave atypically.[1]

Materials and Reagents
  • Cell Culture: Adherent cells of interest, complete culture medium, 96-well microplates (black, clear-bottom for imaging).

  • Labeling Reagent: 10 mM EdU stock solution in DMSO or PBS.[15]

  • Fixative: 4% Paraformaldehyde (PFA) or 3.7% Formaldehyde in PBS.[9][12]

  • Permeabilization Buffer: 0.2-0.5% Triton™ X-100 or 0.5% Tween-20 in PBS.[12]

  • Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS.[9]

  • Click Reaction Cocktail (prepare fresh):

    • Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4).[12]

    • Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide).

    • Copper(II) Sulfate (CuSO₄) solution.

    • Reducing Agent / Catalyst Ligand (e.g., Ascorbic Acid, BTTAA).[12]

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

  • Instrumentation: Fluorescence microscope, high-content imaging system, or flow cytometer.

Step-by-Step Methodology

1. Cell Seeding and Treatment

  • Rationale: Proper cell density ensures logarithmic growth during the experiment.
  • Action: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight. Treat cells with experimental compounds (e.g., inhibitors, growth factors) for the desired duration. Include vehicle-only wells as negative controls.

2. EdU Labeling

  • Rationale: This "pulse" labels the cohort of cells actively synthesizing DNA during the incubation period.
  • Action: Prepare a working solution of EdU in complete culture medium (final concentration typically 10 µM).[9] Remove the treatment medium from the cells and add the EdU-containing medium.
  • Incubation: Incubate for 1–4 hours under standard cell culture conditions. The optimal time depends on the cell cycle length and must be determined empirically.

3. Fixation

  • Rationale: Fixation crosslinks proteins and locks cellular structures in place, preserving morphology.
  • Action: Carefully remove the EdU medium. Wash cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.[9]
  • Wash: Remove fixative and wash wells twice with 3% BSA in PBS.

4. Permeabilization

  • Rationale: This step creates pores in the cellular membranes, allowing the click chemistry reagents to enter the cell and access the nucleus.
  • Action: Add 100 µL of 0.2-0.5% Triton™ X-100 in PBS to each well. Incubate for 20-30 minutes at room temperature.[12]
  • Wash: Remove permeabilization buffer and wash wells twice with 3% BSA in PBS.

5. Click Reaction Detection

  • Rationale: This is the core detection step where the fluorescent azide covalently binds to the incorporated EdU. The cocktail MUST be prepared fresh as the Cu(I) catalyst is unstable in aqueous solutions.[12]
  • Action: Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. A typical order of addition is buffer, copper sulfate, fluorescent azide, and finally the reducing agent.
  • Incubation: Remove the wash buffer from the wells. Add 50 µL of the fresh click reaction cocktail to each well. Incubate for 30 minutes at room temperature, protected from light.[9][12]

6. Nuclear Counterstaining and Imaging

  • Rationale: Counterstaining all nuclei allows for the calculation of the total cell number, which is the denominator for determining the proliferation percentage.
  • Action: Remove the click reaction cocktail. Wash wells three times with 3% BSA in PBS. Add 100 µL of a Hoechst or DAPI solution and incubate for 15-30 minutes.
  • Final Wash & Imaging: Wash wells twice with PBS. Leave the final 100 µL of PBS in the wells for imaging. Acquire images using a fluorescence microscope or high-content imager, capturing both the nuclear stain channel (e.g., blue for DAPI) and the EdU channel (e.g., green for Alexa Fluor 488).

Data Analysis and Interpretation

Quantitative analysis involves determining the percentage of proliferating cells within the total population.

G cluster_0 Image Acquisition cluster_1 Image Analysis cluster_2 Quantification Acquire1 Capture Image 1: Nuclear Counterstain (e.g., DAPI) Segment1 Identify and Count Total Nuclei (DAPI+) Acquire1->Segment1 Acquire2 Capture Image 2: EdU Signal (e.g., AF488) Segment2 Identify and Count Proliferating Nuclei (EdU+) Acquire2->Segment2 Calculate Calculate Proliferation %: (EdU+ Count / DAPI+ Count) * 100 Segment1->Calculate Segment2->Calculate Plot Plot Data (e.g., Bar Chart vs. Treatment) Calculate->Plot

Caption: Workflow for quantitative image analysis.

Interpretation: A decrease in the percentage of EdU-positive cells in a drug-treated sample compared to a vehicle control indicates that the compound has an anti-proliferative effect, potentially through cytotoxicity or cell cycle arrest. Conversely, an increase suggests a mitogenic effect.

Troubleshooting Common Issues

A self-validating protocol includes anticipating and addressing potential issues.

ProblemPotential Cause(s)Recommended Solution(s)
No or Weak EdU Signal 1. Cells are not proliferating (confluent, senescent, or arrested).2. EdU concentration too low or incubation time too short.3. Click reaction cocktail was not prepared fresh or components degraded.4. Inefficient permeabilization.1. Ensure cells are seeded at a density that allows for logarithmic growth.2. Optimize EdU concentration and incubation time for your specific cell line.3. Always prepare the click cocktail immediately before use.4. Increase Triton X-100 concentration or incubation time.
High Background Signal 1. Incomplete removal of fluorescent azide.2. Cell autofluorescence (common in the green channel).3. Non-specific binding of reagents.1. Increase the number and duration of wash steps after the click reaction.2. Use a fluorescent azide in a different spectral range (e.g., red or far-red). Include an "unlabeled, clicked" control to assess autofluorescence.3. Ensure wash buffers contain a blocking agent like BSA.
Significant Cell Loss 1. Poor cell adherence.2. Overly harsh pipetting during wash steps.1. Use coated plates (e.g., poly-D-lysine) for weakly adherent cells.2. Pipette gently, directing fluid against the well walls rather than directly onto the cell monolayer.
Inconsistent Results Between Wells 1. Uneven cell seeding.2. "Edge effects" in the 96-well plate due to evaporation.3. Inconsistent timing or reagent addition.1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.3. Use a multichannel pipette for simultaneous reagent addition to replicate wells.

References

Application Notes and Protocols for 5-Ethynyl-1H-indazole in Apoptosis Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Apoptotic Processes with a Novel Chemical Probe

The study of apoptosis, or programmed cell death, is fundamental to understanding a vast array of biological processes, from embryonic development to the progression of diseases like cancer and neurodegenerative disorders.[1][2] A critical challenge in this field is the precise identification and characterization of cells undergoing apoptosis within a heterogeneous population. 5-Ethynyl-1H-indazole emerges as a versatile chemical tool uniquely suited for this purpose. This molecule ingeniously combines the biologically active indazole scaffold, known for its role in modulating cellular pathways including apoptosis, with a terminal alkyne group.[3][4][5][6][7][8][9] The ethynyl group serves as a bioorthogonal handle, allowing for the covalent attachment of reporter molecules, such as fluorophores or affinity tags, through a highly specific and efficient reaction known as "click chemistry."[10][11][12][13]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound to study apoptosis. We will delve into the scientific principles underpinning its application, provide detailed protocols for its use in cell-based assays, and offer insights into data interpretation and troubleshooting.

Scientific Principles: Bioorthogonal Labeling in Apoptotic Cells

The core of this methodology lies in the principles of bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes.[10][11][12][14] The application of this compound in apoptosis studies typically involves a two-step process:

  • Metabolic Incorporation or Cellular Targeting: this compound, due to its structural similarity to endogenous purines, can be envisioned to be incorporated into the DNA of proliferating cells. Alternatively, its indazole core may target specific cellular components or pathways that are active during apoptosis.

  • Click Chemistry-Mediated Detection: Following incorporation or targeting, the terminal alkyne on the indazole serves as a reactive handle for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[10][11][13][15][16] This "click" reaction allows for the covalent attachment of an azide-modified reporter molecule (e.g., a fluorescent dye, biotin) for subsequent visualization or enrichment.

This approach offers several advantages over traditional apoptosis assays:

  • High Specificity: The azide-alkyne reaction is highly specific and does not cross-react with other functional groups present in biological systems.[13]

  • Temporal Resolution: It allows for the labeling of cells at a specific time point, enabling the tracking of cellular fate following an apoptotic stimulus.

  • Multiplexing Capability: The use of different fluorescently labeled azides allows for multiplexing with other cellular markers, providing a more comprehensive picture of the apoptotic process.[17]

Conceptual Workflow

The following diagram illustrates the general workflow for using this compound in apoptosis studies.

workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling Labeling & Detection cluster_analysis Analysis A 1. Seed and culture cells B 2. Add this compound to label proliferating cells A->B C 3. Induce apoptosis (e.g., with a chemical inducer) B->C D 4. Fix and permeabilize cells C->D E 5. Perform Click Reaction with Azide-Fluorophore D->E F 6. (Optional) Counterstain (e.g., DAPI for nuclei) E->F G 7. Image with Fluorescence Microscopy or analyze by Flow Cytometry F->G

Caption: General experimental workflow for apoptosis studies using this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for utilizing this compound to label and visualize apoptotic cells. Optimization may be required depending on the cell type and experimental conditions.

Protocol 1: Detection of Apoptosis in Adherent Cells by Fluorescence Microscopy

This protocol describes the labeling of proliferating cells with this compound, induction of apoptosis, and subsequent detection using click chemistry and fluorescence microscopy.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Apoptosis inducer (e.g., Staurosporine, TRAIL)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton™ X-100 in PBS

  • Click chemistry reaction buffer (e.g., Copper (II) sulfate, sodium ascorbate, azide-fluorophore in a suitable buffer)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed adherent cells on glass coverslips in a multi-well plate at a density that will ensure they are sub-confluent at the time of analysis. Allow cells to adhere overnight.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically in the range of 10-50 µM).

    • Replace the existing medium with the medium containing this compound and incubate for a period that allows for incorporation (e.g., 2-24 hours). This step labels the DNA of proliferating cells.

  • Induction of Apoptosis:

    • Remove the labeling medium and wash the cells once with pre-warmed medium.

    • Add fresh medium containing the desired apoptosis inducer at a predetermined concentration.[18]

    • Incubate for the time required to induce apoptosis (this will vary depending on the inducer and cell type). Include a negative control (no inducer) and a positive control for apoptosis if available.

  • Cell Fixation and Permeabilization:

    • Remove the medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by adding 0.5% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.[16]

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing copper (II) sulfate, a reducing agent (like sodium ascorbate), and the azide-conjugated fluorophore in a buffer.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • If desired, stain the nuclei by incubating with a DAPI solution for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and DAPI.

    • Apoptotic cells that were proliferating at the time of labeling will exhibit fluorescence from the clicked fluorophore, often with condensed or fragmented nuclei characteristic of apoptosis.

Protocol 2: Quantification of Apoptosis by Flow Cytometry

This protocol adapts the labeling and detection method for analysis by flow cytometry, allowing for the quantification of apoptotic cells within a population.

Materials:

  • Same as Protocol 1, with the exception of coverslips and mounting medium.

  • Flow cytometry tubes.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (for a comparative or complementary analysis).[18][19]

Procedure:

  • Cell Culture and Labeling: Culture cells in suspension or detach adherent cells after the labeling and apoptosis induction steps. Follow steps 1-3 from Protocol 1, performing the experiment in multi-well plates suitable for suspension cells or for subsequent cell detachment.

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (which may contain apoptotic cells that have detached) and then detach the remaining adherent cells using trypsin or a gentle cell scraper. Combine the detached cells with the collected medium.

    • Wash the cell pellet twice with cold PBS.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 100 µL of PBS.

    • Add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate on ice for at least 30 minutes.

    • Centrifuge the cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in a permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS) and incubate for 20 minutes at room temperature.

  • Click Chemistry Reaction:

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Analysis by Flow Cytometry:

    • Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the cells on a flow cytometer equipped with lasers and detectors suitable for the chosen fluorophore.

    • The fluorescent signal will identify the cells that had incorporated this compound. This population can be further analyzed for markers of apoptosis, such as changes in forward and side scatter or by co-staining with other apoptosis markers.

Data Interpretation and Visualization

Quantitative Data Summary
Assay TypeParameter MeasuredExpected Result in Apoptotic Population
Fluorescence Microscopy Fluorescence IntensityIncreased fluorescence in labeled, apoptotic cells.
Nuclear MorphologyCondensed or fragmented nuclei in DAPI-stained apoptotic cells.
Flow Cytometry Percentage of Fluorescent CellsQuantifies the proportion of labeled cells in the population.
Fluorescence IntensityMeasures the level of probe incorporation.
Forward/Side ScatterChanges in scatter properties can indicate apoptotic morphology.
Signaling Pathway Visualization

The indazole moiety of this compound may interact with various signaling pathways involved in apoptosis. For instance, some indazole derivatives are known to act as kinase inhibitors, potentially affecting pathways like the PI3K/AKT/mTOR cascade, which is crucial for cell survival.[20] Other indazole-based compounds have been shown to enhance TRAIL-induced apoptosis.[3]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TRAIL TRAIL DR4_5 DR4/5 TRAIL->DR4_5 FADD FADD DR4_5->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Executioner Caspase DNA_damage DNA Damage p53 p53 DNA_damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Executioner Caspase Indazole Indazole Derivatives (e.g., this compound) Indazole->Caspase8 Sensitization PI3K_AKT PI3K/AKT Pathway (Survival) Indazole->PI3K_AKT Inhibition PI3K_AKT->Caspase9 Inhibition Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential interactions of indazole derivatives with key apoptosis signaling pathways.

Troubleshooting

ProblemPossible CauseSuggested Solution
High background fluorescence Incomplete washingIncrease the number and duration of wash steps.
Non-specific binding of the probeOptimize the concentration of the azide-fluorophore.
No or weak signal Inefficient probe incorporationIncrease the concentration of this compound or the incubation time.
Inefficient click reactionUse freshly prepared reagents for the click reaction. Ensure the correct pH and temperature.
Low level of apoptosisConfirm apoptosis induction using a standard method (e.g., Annexin V staining).
Cell loss during processing Harsh centrifugation or washingUse lower centrifugation speeds and handle cells gently.

Conclusion

This compound represents a promising tool for the investigation of apoptosis. Its bioorthogonal ethynyl group, coupled with the biological relevance of the indazole scaffold, provides a powerful platform for labeling, visualizing, and quantifying apoptotic cells. The protocols and principles outlined in this application note offer a solid foundation for researchers to integrate this innovative probe into their studies, paving the way for new discoveries in the complex and vital field of programmed cell death.

References

Application Notes & Protocols: 5-Ethynyl-1H-indazole for In-Cell Target Engagement Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Engagement in Modern Drug Discovery

The validation of direct binding between a therapeutic agent and its intended protein target within the complex milieu of a living cell is a cornerstone of modern drug discovery.[1][2][3] Establishing target engagement provides critical evidence that a compound's observed physiological effects are a direct consequence of its interaction with the desired target, thereby building a robust mechanism of action.[3] Without this confirmation, researchers risk misinterpreting phenotypic data, leading to the costly pursuit of non-viable candidates.[2]

Chemical probes have emerged as indispensable tools for directly assessing target engagement in a cellular context. Among these, probes featuring bioorthogonal handles, such as the ethynyl group, have revolutionized our ability to identify and quantify drug-protein interactions.[2][4] 5-Ethynyl-1H-indazole is a versatile chemical probe built upon the privileged indazole scaffold, a core structure found in numerous kinase inhibitors.[5][6][7][8] Its terminal alkyne group allows for the covalent attachment of reporter molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10][11] This application note provides a comprehensive guide to leveraging this compound for robust in-cell target engagement and proteome-wide selectivity profiling.

The this compound Probe: Mechanism and Advantages

The utility of this compound lies in its dual functionality. The indazole core acts as a targeting moiety, often mimicking the hinge-binding motif of ATP-competitive kinase inhibitors, thus directing the probe to the active sites of various kinases.[5][12][13] The ethynyl group serves as a bioorthogonal handle for post-lysis derivatization. This "two-step" approach is central to its application.

Key Advantages:

  • Cell Permeability: The small, relatively lipophilic nature of the probe allows it to readily cross the cell membrane to engage with intracellular targets.

  • Bioorthogonality: The alkyne handle is chemically inert within the cellular environment, preventing non-specific reactions with endogenous biomolecules. The specific "click" reaction occurs only upon the addition of the copper catalyst and azide reporter tag after cell lysis.[11]

  • Versatility: The probe can be used to label a wide range of targets, particularly protein kinases, due to the prevalence of the indazole scaffold in kinase inhibitor design.[13]

  • Adaptable Readout: The clicked-on reporter tag can be a fluorophore for gel-based visualization or an affinity handle (like biotin) for enrichment and subsequent identification and quantification by mass spectrometry.[2][4]

Experimental Design & Workflow

A typical in-cell target engagement experiment using this compound can be performed in two primary modes:

  • Direct Target Identification: Used to identify the spectrum of proteins that interact with the probe in a given cell line.

  • Competitive Profiling: Used to assess the target engagement and selectivity of a non-tagged "competitor" compound. Cells are pre-treated with the competitor drug, which blocks the binding sites for the this compound probe. A reduction in probe labeling for a specific protein indicates successful target engagement by the competitor compound.[2]

The general workflow is a multi-step process that requires careful optimization at each stage.

Diagram: Competitive Target Engagement Workflow

Target_Engagement_Workflow cluster_0 In-Cell Treatment cluster_1 Cell Lysis & Ligation cluster_2 Downstream Analysis A 1. Treat Live Cells with Competitor Compound or Vehicle (DMSO) B 2. Add this compound (Probe) A->B C 3. Harvest & Lyse Cells B->C D 4. Click Chemistry: Add Azide-Reporter (e.g., Biotin-Azide) + Catalyst C->D E 5. Affinity Purification (Streptavidin Beads) D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis (Quantitative Proteomics) F->G

Caption: Workflow for competitive in-cell target engagement using this compound.

Detailed Protocols

Protocol 1: In-Cell Target Engagement for Mass Spectrometry

This protocol outlines a competitive profiling experiment to determine the intracellular targets of a test inhibitor using this compound and quantitative proteomics.

1. Cell Culture and Treatment a. Plate cells (e.g., Jurkat, K562, or a cell line relevant to the disease context) in appropriate culture vessels and grow to 70-80% confluency. b. On the day of the experiment, treat cells with the competitor compound at various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 20 µM) or with vehicle control (e.g., 0.1% DMSO).[14] Incubate for 1 hour at 37°C, 5% CO₂. c. Add this compound probe to a final concentration of 1-5 µM. This concentration should be optimized to achieve sufficient signal without inducing cytotoxicity. d. Incubate for an additional 30-60 minutes at 37°C, 5% CO₂.[14]

2. Cell Lysis a. Harvest cells by centrifugation (e.g., 500 x g for 5 min at 4°C). b. Wash the cell pellet twice with ice-cold PBS to remove media and unbound compounds. c. Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors) on ice for 30 minutes with periodic vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

3. Click Chemistry (CuAAC Reaction) a. To 1 mg of protein lysate, add the click chemistry reagents. The final concentrations should be approximately:

  • Biotin-Azide: 100 µM
  • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM
  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
  • Copper(II) Sulfate (CuSO₄): 1 mM b. Vortex to mix and incubate for 1 hour at room temperature in the dark.

4. Protein Precipitation and Affinity Enrichment a. Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight). b. Pellet the protein by centrifugation at 14,000 x g for 10 min at 4°C. Discard the supernatant and air-dry the pellet. c. Resuspend the pellet in a buffer containing a strong denaturant (e.g., 2% SDS in PBS). d. Add pre-washed streptavidin-agarose beads to the resuspended lysate and incubate for 2 hours at room temperature with rotation to enrich for biotinylated proteins. e. Wash the beads extensively to remove non-specifically bound proteins (e.g., sequential washes with 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl, and 20% acetonitrile).

5. Sample Preparation for Mass Spectrometry a. Perform on-bead tryptic digestion of the captured proteins. b. (Optional but recommended) Label the resulting peptides with isobaric mass tags (e.g., TMT reagents) for multiplexed quantitative analysis.[14] c. Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

6. Data Analysis a. Process the raw mass spectrometry data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant). b. Identify peptides and proteins, and quantify the relative abundance of each protein across the different competitor compound concentrations. c. Plot the relative protein abundance against the competitor concentration to generate dose-response curves and calculate IC₅₀ values for target engagement.

Protocol 2: Gel-Based Visualization of Target Engagement

This protocol provides a simpler, lower-throughput method for visualizing target engagement using fluorescence.

1. Cell Culture, Treatment, and Lysis a. Follow steps 1a-d and 2a-e from Protocol 1.

2. Click Chemistry (CuAAC Reaction) a. To 50-100 µg of protein lysate, add the click chemistry reagents. The final concentrations should be approximately:

  • Azide-Fluorophore (e.g., Azide-TAMRA, Azide-AF488): 25-50 µM
  • TCEP: 1 mM
  • TBTA: 100 µM
  • CuSO₄: 1 mM b. Vortex and incubate for 1 hour at room temperature in the dark.

3. SDS-PAGE and In-Gel Fluorescence Scanning a. Stop the reaction by adding 4X SDS-PAGE loading buffer. b. Separate the proteins on a polyacrylamide gel (e.g., 4-12% Bis-Tris). c. Scan the gel using a fluorescence scanner with excitation/emission wavelengths appropriate for the chosen fluorophore. d. After scanning, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to confirm equal protein loading.

4. Data Analysis a. Quantify the fluorescence intensity of bands corresponding to probe-labeled proteins. b. A decrease in band intensity in the presence of a competitor compound indicates target engagement.

Data Interpretation and Quantitative Insights

The primary output from a competitive profiling experiment is a list of proteins whose labeling by this compound is displaced by the test compound. This allows for the simultaneous assessment of on-target and off-target engagement.

ParameterDescriptionTypical Value RangeData Source
Probe Concentration Working concentration of this compound in cell culture.0.5 - 10 µMOptimization Experiment
Competitor IC₅₀ Concentration of competitor that reduces probe labeling by 50%.nM to µM rangeQuantitative MS
Probe Incubation Time Time cells are exposed to the alkyne probe.30 - 120 minutesProtocol Optimization
Click Reagents Concentration of reagents for the CuAAC reaction.See ProtocolStandardized
Protein Input Amount of total protein used for enrichment/analysis.50 µg (gel) - 2 mg (MS)Protocol Specific

By plotting the normalized signal from the mass spectrometry data against the logarithm of the competitor compound concentration, a sigmoidal dose-response curve can be generated, from which a cellular IC₅₀ value can be derived. This value represents the potency of the compound for its target in a physiological context.[14]

Troubleshooting and Considerations

  • High Background/Non-specific Binding: Ensure thorough washing of streptavidin beads. Consider a pre-clearing step with beads before adding the biotinylated lysate.

  • No Probe Signal: Confirm the activity of click chemistry reagents. Optimize the concentration of the this compound probe and incubation time. Ensure the target protein is expressed in the chosen cell line.

  • Cytotoxicity: Perform a cell viability assay (e.g., MTT) to ensure that the concentrations of the probe and competitor compounds used are non-toxic.

  • Probe Synthesis and Purity: The synthesis of 3-ethynyl-1H-indazoles has been described via Sonogashira coupling, and similar methods can be adapted for the 5-ethynyl isomer.[13] Ensure the probe is of high purity (>95%) for reliable results.

Alternative and Complementary Approaches

While chemical proteomics with probes like this compound is a powerful technique, orthogonal methods should be employed for comprehensive target validation.

  • Cellular Thermal Shift Assay (CETSA): This label-free method measures the thermal stabilization of a target protein upon ligand binding.[1][15][16][17] It provides direct evidence of target engagement in intact cells and can be a valuable tool for validating hits from a chemical proteomics screen.[15][18][19]

  • Western Blotting: For known targets, western blotting can be used to assess the phosphorylation status of downstream substrates, providing an indirect measure of target engagement and pathway modulation.[20]

Diagram: Orthogonal Target Validation Logic

Validation_Logic A Hypothesis: Compound X binds Target Y B Primary Screen: Chemoproteomics with This compound A->B Test with C Result: Compound X displaces probe from Target Y (IC50 determined) B->C D Orthogonal Validation 1: Cellular Thermal Shift Assay (CETSA) C->D Validate with F Orthogonal Validation 2: Downstream Pathway Analysis (Western Blot) C->F Validate with E Result: Compound X induces a thermal shift in Target Y D->E H Conclusion: High Confidence in Cellular Target Engagement E->H G Result: Modulation of substrate phosphorylation observed F->G G->H

Caption: Logic flow for validating target engagement using complementary methodologies.

Conclusion

This compound is a powerful and adaptable chemical probe for the direct assessment of target engagement in living cells. By combining the targeting properties of the indazole scaffold with the versatility of click chemistry, researchers can elucidate the on- and off-target profiles of drug candidates, measure cellular potency, and build a robust understanding of a compound's mechanism of action. When integrated with orthogonal validation methods like CETSA, this approach provides a high degree of confidence in target engagement, accelerating the progression of promising molecules in the drug discovery pipeline.

References

Application Notes and Protocols for the Synthesis of 5-Ethynyl-1H-indazole via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Ethynyl-1H-indazole in Modern Drug Discovery

The 1H-indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] This has established it as a cornerstone in medicinal chemistry and drug development. Specifically, the introduction of an ethynyl group at the C5 position of the indazole ring creates this compound, a versatile building block. The terminal alkyne functionality serves as a reactive handle for a variety of subsequent chemical transformations, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the facile construction of complex molecular architectures and bioconjugates. The synthesis of this key intermediate, therefore, is of paramount importance for researchers engaged in the discovery of novel therapeutics.

This application note provides a comprehensive and technically detailed protocol for the synthesis of this compound, leveraging the power and efficiency of the Sonogashira cross-coupling reaction. The narrative is designed to guide researchers, scientists, and drug development professionals through the intricacies of the synthesis, from the fundamental mechanistic principles to practical experimental execution and troubleshooting.

The Sonogashira Coupling: A Powerful C-C Bond Forming Tool

The Sonogashira reaction is a robust and widely utilized cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] This methodology is particularly advantageous due to its mild reaction conditions and tolerance of a wide array of functional groups, making it highly suitable for the synthesis of complex molecules.

Mechanistic Insights: The Catalytic Cycles

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • The Palladium Cycle: The cycle initiates with the oxidative addition of the aryl halide (e.g., 5-iodo-1H-indazole) to a Pd(0) species, forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of the amine base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (this compound) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

To circumvent the common side reaction of alkyne homo-coupling (Glaser coupling), which is often promoted by the copper co-catalyst, a two-step approach is often employed. This involves the use of a silyl-protected alkyne, such as (trimethylsilyl)acetylene, followed by a deprotection step.

Experimental Workflow for this compound Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Step 1: Sonogashira coupling of a suitable 5-halo-1H-indazole with (trimethylsilyl)acetylene.

  • Step 2: Deprotection of the resulting 5-((trimethylsilyl)ethynyl)-1H-indazole to yield the terminal alkyne.

Sonogashira_Workflow cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_intermediate Intermediate Product cluster_deprotection Deprotection cluster_final Final Product 5-Iodo-1H-indazole 5-Iodo-1H-indazole Reaction_Vessel Reaction Setup: - Pd Catalyst - Cu(I) Co-catalyst - Amine Base - Anhydrous Solvent 5-Iodo-1H-indazole->Reaction_Vessel TMS-Acetylene TMS-Acetylene TMS-Acetylene->Reaction_Vessel TMS-Protected_Indazole 5-((trimethylsilyl)ethynyl)-1H-indazole Reaction_Vessel->TMS-Protected_Indazole Work-up & Purification Deprotection_Step Deprotection: - Base (e.g., K2CO3) - Solvent (e.g., MeOH) TMS-Protected_Indazole->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product Work-up & Purification

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

PART 1: Sonogashira Coupling of 5-Iodo-1H-indazole with (Trimethylsilyl)acetylene

Materials:

  • 5-Iodo-1H-indazole

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 5-iodo-1H-indazole (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMF (or THF) to the flask to dissolve the solids. Subsequently, add freshly distilled triethylamine (3.0 equiv) followed by (trimethylsilyl)acetylene (1.5 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues. The filtrate is then washed sequentially with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-((trimethylsilyl)ethynyl)-1H-indazole as a solid.

PART 2: Deprotection of 5-((trimethylsilyl)ethynyl)-1H-indazole

Materials:

  • 5-((trimethylsilyl)ethynyl)-1H-indazole

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 5-((trimethylsilyl)ethynyl)-1H-indazole (1.0 equiv) in methanol.

  • Reagent Addition: Add potassium carbonate (2.0-3.0 equiv) to the solution.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully converted to the deprotected product (typically 1-3 hours).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation: Key Reaction Parameters

ParameterRecommended Range/ValueRationale
Starting Material 5-Iodo-1H-indazoleHigher reactivity compared to 5-bromo-1H-indazole, allowing for milder reaction conditions.
Alkyne Source (Trimethylsilyl)acetyleneProtects the terminal alkyne, preventing homo-coupling and leading to cleaner reactions.
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄0.02 - 0.05 equivalents
Copper Co-catalyst Copper(I) iodide (CuI)0.05 - 0.10 equivalents
Base Triethylamine (Et₃N)2.0 - 4.0 equivalents
Solvent Anhydrous DMF or THF
Temperature Room Temperature to 70 °C
Deprotection Reagent K₂CO₃ in MeOH or TBAF in THF

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalyst; Poor quality reagents or solvents; Insufficient temperature.Ensure the use of a fresh, active palladium catalyst. Use anhydrous solvents and freshly distilled triethylamine. Gradually increase the reaction temperature.
Significant Homo-coupling Presence of oxygen; High concentration of copper catalyst.Thoroughly degas the solvents and maintain an inert atmosphere. Consider a copper-free Sonogashira protocol or ensure the use of a silyl-protected alkyne.
Incomplete Reaction Steric hindrance; Deactivation of the catalyst.Increase the reaction time and/or temperature. Add a fresh portion of the palladium catalyst.
Difficult Purification Formation of closely related byproducts.Optimize the reaction conditions to minimize side reactions. Employ careful column chromatography with a shallow solvent gradient.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the indazole ring protons and a singlet for the acetylenic proton. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: Look for the characteristic signals of the alkyne carbons in the region of 80-90 ppm, in addition to the signals for the indazole ring carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A sharp absorption band around 3300 cm⁻¹ is indicative of the C-H stretch of the terminal alkyne, and a weaker absorption around 2100 cm⁻¹ corresponds to the C≡C stretch.

Conclusion

The Sonogashira coupling provides an efficient and reliable method for the synthesis of this compound, a valuable building block in contemporary drug discovery. By employing a two-step strategy involving the coupling of a 5-halo-1H-indazole with a protected alkyne followed by deprotection, researchers can access this key intermediate in good yields and high purity. The detailed protocols and insights provided in this application note are intended to empower scientists to successfully implement this important transformation in their research endeavors.

References

Application Note: 5-Ethynyl-1H-indazole as a Versatile Chemical Probe for Target Identification via Chemoproteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Drug Targets with Precision

The identification of a drug's molecular targets is a cornerstone of modern pharmacology and drug development. Understanding how a bioactive small molecule exerts its effects at a proteome-wide level is critical for elucidating its mechanism of action, predicting potential off-target effects, and discovering novel therapeutic applications.[1][2] Chemical proteomics has emerged as a powerful discipline that utilizes specialized chemical probes to map these interactions directly in complex biological systems.[3][4]

5-Ethynyl-1H-indazole is a state-of-the-art chemical probe designed for this purpose. It is built upon the indazole scaffold, a privileged structure in medicinal chemistry known to interact with a variety of protein classes, particularly kinases.[5][6][7][8] The key to its utility as a probe is the incorporation of a terminal alkyne (the "ethynyl" group). This alkyne functions as a bioorthogonal handle—a chemically inert group that does not interfere with biological processes but can undergo a highly specific and efficient reaction with a partner azide group.[9][10] This reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the attachment of reporter tags (like biotin for enrichment or fluorophores for imaging) to the probe after it has bound to its cellular targets.[11][12][13]

This application note provides the scientific rationale, detailed experimental protocols, and data analysis strategies for using this compound to identify protein targets in a typical chemoproteomics workflow.

Principle of the Method: The Chemoproteomic Workflow

The overall strategy for target identification using this compound is a multi-step process that begins with treating live cells with the probe and ends with the mass spectrometry-based identification of enriched proteins. The workflow is designed to covalently tag, capture, and identify the specific cellular proteins that interact with the probe.

G cluster_cell In-Situ / Cellular Phase cluster_lysate In-Vitro / Lysate Phase cluster_analysis Analysis Phase A 1. Probe Treatment Live cells are incubated with This compound B 2. Target Engagement Probe binds to its intracellular protein targets A->B C 3. Cell Lysis Cells are lysed to release protein-probe complexes B->C D 4. Click Chemistry (CuAAC) An azide-biotin tag is 'clicked' onto the probe's alkyne handle C->D E 5. Affinity Enrichment Streptavidin beads capture biotinylated protein complexes D->E F 6. On-Bead Digestion Captured proteins are digested into peptides E->F G 7. LC-MS/MS Analysis Peptides are separated and identified by mass spectrometry F->G H 8. Data Analysis Target proteins are identified and quantified against controls G->H

Figure 1: General chemoproteomic workflow for target identification using a clickable chemical probe.

Mechanism of Action: The Power of Bioorthogonal Chemistry

The success of this technique hinges on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[10] The terminal alkyne on the this compound probe and the azide on the reporter tag (e.g., Biotin-Azide) are bioorthogonal; they are mutually reactive but remain inert to the vast array of other functional groups present in a cell lysate, ensuring highly specific labeling.[4][12]

The reaction is typically catalyzed by Copper(I), which is generated in situ from a Copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. The catalyst dramatically accelerates the formation of a stable triazole ring that covalently links the probe-bound protein to the biotin reporter tag. This linkage is exceptionally robust, allowing for stringent washing conditions during the enrichment phase to minimize non-specific background.

Figure 2: The CuAAC "click" reaction covalently links the probe-target complex to a biotin reporter tag.

Materials and Reagents

Successful implementation of this protocol requires high-quality reagents. The following table provides a general list; concentrations and specific choices may need optimization.

Reagent/MaterialRecommended SpecificationsPurpose
Chemical Probe This compound, >98% PurityTarget engagement
Cell Lines Relevant to the biological questionExperimental system
Cell Culture Medium DMEM, RPMI-1640, etc., with FBS, Pen/StrepCell propagation
Lysis Buffer RIPA or similar, with protease/phosphatase inhibitorsProtein extraction
BCA Protein Assay Kit Thermo Fisher or similarProtein quantification
Click Chemistry Reagents
   Biotin-Azidee.g., PEG4-Biotin-AzideReporter tag
   Copper(II) Sulfate (CuSO₄)50 mM stock in H₂OCatalyst precursor
   Sodium Ascorbate500 mM stock in H₂O (freshly prepared)Reducing agent
   TBTA or BTTAA Ligand10 mM stock in DMSOCu(I) stabilizing ligand
Enrichment
   Streptavidin Magnetic BeadsHigh-binding capacityAffinity capture matrix
MS Sample Preparation
   Dithiothreitol (DTT)1 M stock in H₂OReduction of disulfides
   Iodoacetamide (IAA)1 M stock in H₂O (freshly prepared, light-protected)Alkylation of cysteines
   Trypsin, MS-gradePromega or similarProtein digestion
   Ammonium Bicarbonate50 mM, pH ~8.0Digestion buffer
   Formic Acid (FA)LC-MS gradeSample acidification

Experimental Protocols

Causality Behind Choices: Every step is designed to maximize the specific signal (probe-target interactions) while minimizing background noise (non-specific binding). The use of controls is non-negotiable for data interpretation.

Cell Culture and Probe Treatment
  • Seed Cells: Plate cells (e.g., in 10 cm or 15 cm dishes) and grow to 80-90% confluency.

    • Rationale: High cell density ensures sufficient protein yield for downstream analysis.

  • Prepare Controls: For each experiment, include the following conditions:

    • Vehicle Control: Treat cells with the same volume of vehicle (e.g., DMSO) as the probe.

    • Probe Treatment: Treat cells with the final desired concentration of this compound (typically 1-10 µM, requires optimization).

    • (Optional but Recommended) Competition Control: Pre-treat cells with a 10-50 fold excess of a known, non-alkyne-containing inhibitor for a suspected target for 1-2 hours before adding the probe.

  • Incubate: Add the probe (or vehicle) to the cell culture medium and incubate for a predetermined time (e.g., 2-6 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Rationale: Incubation time must be long enough for probe uptake and target engagement but short enough to avoid significant cellular stress or probe metabolism.

Cell Lysis and Proteome Preparation
  • Harvest Cells: Aspirate the medium, wash cells twice with ice-cold PBS, and scrape them into a fresh volume of ice-cold PBS. Pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C).

  • Lyse Cells: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL per 15 cm dish) supplemented with fresh protease and phosphatase inhibitors.

  • Homogenize: Incubate on ice for 30 minutes with periodic vortexing. Further disrupt cells by sonication on ice.

    • Rationale: Complete cell lysis is essential to solubilize all potential protein targets, including those in organelles or membranes.

  • Clarify Lysate: Centrifuge the lysate at high speed (e.g., 16,000 x g for 20 min at 4°C) to pellet cell debris.

  • Quantify Protein: Collect the supernatant and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

    • Rationale: Equal protein input for the click reaction is critical for accurate quantitative comparisons between samples.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Click Reagents: Prepare a "click cocktail" by pre-mixing the reagents. For a 1 mL lysate sample, add the reagents in the following order to a microcentrifuge tube:

    • Biotin-Azide (to final 100 µM)

    • TBTA ligand (to final 100 µM)

    • Copper(II) Sulfate (to final 1 mM)

    • Rationale: The ligand must be added before the copper to form a complex that stabilizes the catalytic Cu(I) ion and protects proteins from oxidative damage.

  • Initiate Reaction: Add freshly prepared Sodium Ascorbate (to final 1 mM) to the click cocktail, vortex briefly, and immediately add the cocktail to the protein lysate.

    • Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) state, initiating the reaction. Adding it last ensures the reaction starts only when all components are present.

  • Incubate: Rotate the reaction mixture end-over-end for 1-2 hours at room temperature, protected from light.

Enrichment of Probe-Labeled Proteins
  • Prepare Beads: Resuspend streptavidin magnetic beads in lysis buffer. Use a magnetic stand to wash the beads three times with lysis buffer.

  • Bind Proteins: Add the bead slurry to the post-click lysate and incubate for 1-2 hours at 4°C with end-over-end rotation.

  • Wash Beads: Use a magnetic stand to pellet the beads. Discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series is:

    • 2x with 1% SDS in PBS

    • 2x with 8 M Urea in 50 mM Ammonium Bicarbonate

    • 3x with 50 mM Ammonium Bicarbonate

    • Rationale: The SDS and urea washes are highly denaturing and effectively remove proteins that are not covalently linked via the high-affinity biotin-streptavidin interaction.

On-Bead Digestion and Sample Preparation for MS
  • Reduce and Alkylate: Resuspend the washed beads in 50 mM Ammonium Bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature, then add IAA to a final concentration of 25 mM and incubate for 30 minutes in the dark.

    • Rationale: This process breaks disulfide bonds and permanently caps the resulting thiols, preventing them from reforming and ensuring proper protein unfolding for efficient digestion.

  • Digest: Add MS-grade trypsin (e.g., 1 µg per sample) and incubate overnight at 37°C with shaking.

  • Collect Peptides: Use a magnetic stand to pellet the beads. Collect the supernatant, which contains the digested peptides.

  • Desalt and Concentrate: Acidify the peptide solution with formic acid. Clean up the peptides using a C18 StageTip or ZipTip to remove salts and detergents before LC-MS/MS analysis.

Data Analysis and Target Prioritization

The final step involves identifying the proteins captured by the probe. This is a complex bioinformatic process that requires specialized software.

G A 1. Raw LC-MS/MS Data (.raw files) B 2. Database Search (e.g., MaxQuant, Proteome Discoverer) Match spectra to peptide sequences A->B C 3. Protein Identification & Quantification (LFQ) Infer proteins and calculate intensities B->C D 4. Statistical Analysis (e.g., Perseus, R) Volcano plot (Fold Change vs. p-value) C->D E 5. Hit Prioritization Filter for significant enrichment over vehicle & competition controls D->E F Candidate Target List E->F

Figure 3: Bioinformatic workflow for processing chemoproteomic data.

Key Criteria for Identifying a High-Confidence Target:

  • High Enrichment: The protein's signal (Label-Free Quantification intensity) should be significantly higher in the probe-treated sample compared to the vehicle control.

  • Statistical Significance: A low p-value (e.g., <0.05) after statistical testing indicates the enrichment is unlikely due to random chance.

  • Competition: The protein's signal should be significantly reduced in the competition control sample, demonstrating specific binding to the probe at its active site.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Peptide/Protein Yield - Inefficient cell lysis or protein solubilization- Incomplete click reaction- Poor trypsin digestion efficiency- Use a stronger lysis buffer or increase sonication- Use freshly prepared sodium ascorbate; check reagent concentrations- Ensure proper reduction/alkylation; check trypsin activity
High Background/Non-specific Binding - Insufficient washing of beads- Probe concentration is too high, causing non-specific interactions- "Sticky" proteins binding to beads- Increase the number or stringency of wash steps (e.g., add urea wash)- Perform a dose-response experiment to find the optimal probe concentration- Pre-clear the lysate with empty beads before adding to the post-click lysate
No Enrichment of Known/Expected Targets - Probe is not cell-permeable or is unstable- Target protein is expressed at very low levels- Probe does not bind the target in the cellular context- Confirm probe integrity and consider permeabilization methods- Increase the amount of starting lysate; use a more sensitive MS instrument- The probe may not be suitable for this target; orthogonal validation is needed

References

High-Throughput Screening with 5-Ethynyl-1H-indazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 5-Ethynyl-1H-indazole Derivatives

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the adenine of ATP and interact with the hinge region of various protein kinases.[1] This makes indazole derivatives potent and selective kinase inhibitors.[1][2] The addition of a 5-ethynyl group to the 1H-indazole core has given rise to a new class of compounds with significant therapeutic potential, particularly in oncology.[3] These derivatives have been identified as inhibitors of critical cell signaling pathways, most notably the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound derivatives in high-throughput screening (HTS) campaigns. We will delve into the underlying principles of assay design, provide detailed step-by-step protocols for both biochemical and cell-based screening, and outline strategies for data analysis and subsequent target deconvolution of promising hits.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes critical for tumor growth and survival.[5][6] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT.[3] Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, to promote protein synthesis, cell growth, and survival.[3] Hyperactivation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[4][7] A new series of 3-ethynyl-1H-indazoles has been shown to inhibit critical components of this pathway, including PI3K, PDK1, and mTOR.[3][8]

Part 1: High-Throughput Screening Campaign Workflow

A successful HTS campaign for identifying novel inhibitors from a library of this compound derivatives follows a structured, multi-step process. This workflow is designed to efficiently identify and validate potent and selective compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Target Deconvolution & MOA Studies Primary_Screen Primary High-Throughput Screen (e.g., Cell-Based Phenotypic Assay) Hit_ID Initial Hit Identification (Based on pre-defined activity threshold) Primary_Screen->Hit_ID Large compound library Dose_Response Dose-Response & Potency Determination (IC50) (e.g., CellTiter-Glo® Viability Assay) Hit_ID->Dose_Response Confirmed Hits Hit_Confirmation Hit Confirmation & Prioritization Dose_Response->Hit_Confirmation Biochemical_Assay Biochemical Target-Based Assay (e.g., ADP-Glo™ Kinase Assay for PI3K) Hit_Confirmation->Biochemical_Assay Prioritized Hits Cellular_Target_Assay Cellular Target Engagement Assay (e.g., LanthaScreen™ Cellular Assay) Hit_Confirmation->Cellular_Target_Assay Prioritized Hits Selectivity_Profiling Selectivity Profiling (Against a panel of related kinases) Biochemical_Assay->Selectivity_Profiling Cellular_Target_Assay->Selectivity_Profiling Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, CRISPR Screening) Selectivity_Profiling->Target_Deconvolution Selective Hits MOA_Studies Mechanism of Action (MOA) Studies Target_Deconvolution->MOA_Studies

Caption: A typical workflow for a high-throughput screening campaign.

Part 2: Detailed Protocols for Key Assays

This section provides detailed, step-by-step protocols for the key assays in the HTS workflow. These protocols are designed to be robust and adaptable for screening this compound derivatives.

Protocol 1: Primary Phenotypic Screen - Cell Viability Assay

This protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[9][10]

Objective: To identify compounds that reduce cell viability in a cancer cell line with a hyperactivated PI3K/AKT/mTOR pathway.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • 384-well white, opaque-walled assay plates

  • This compound derivative library (in DMSO)

  • Positive control (e.g., a known PI3K inhibitor like PI-103)

  • Negative control (DMSO)

  • CellTiter-Glo® Reagent (Promega, Cat. No. G7570)[9]

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 384-well plate at a pre-determined optimal density (e.g., 2,500 cells/well) in 25 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a master plate of the compound library, positive control, and negative control in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 25 nL) of each compound solution to the corresponding wells of the cell plate. The final concentration of the compounds is typically 10 µM.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[11]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[11]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Measure luminescence using a plate reader.

Data Analysis: The percentage of cell viability is calculated relative to the negative control (DMSO-treated cells). Hits are typically identified as compounds that reduce cell viability below a certain threshold (e.g., 50% inhibition).

Protocol 2: Secondary Biochemical Assay - PI3Kα Kinase Assay

This protocol utilizes the Promega ADP-Glo™ Kinase Assay, a luminescent assay that measures ADP production from a kinase reaction.[12][13]

Objective: To determine the in vitro inhibitory activity of hit compounds against a specific PI3K isoform (e.g., PI3Kα).

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • Kinase reaction buffer

  • Hit compounds from the primary screen

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[12]

  • Luminometer plate reader

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the hit compound at various concentrations.

    • Add 2.5 µL of a solution containing the PI3Kα enzyme and substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.[14]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]

    • Incubate at room temperature for 30-60 minutes.[14]

    • Measure luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.

Protocol 3: Cellular Target Engagement Assay - LanthaScreen™ PI3K/AKT Pathway Assay

This protocol utilizes the Thermo Fisher Scientific LanthaScreen™ Cellular Assay, a TR-FRET-based assay to measure the phosphorylation of AKT, a downstream target of PI3K.[6][15]

Objective: To confirm that the hit compounds inhibit the PI3K pathway in a cellular context.

Materials:

  • A cell line stably expressing a GFP-AKT fusion protein

  • Hit compounds

  • IGF-1 (or other pathway activator)

  • Lysis buffer

  • Tb-labeled anti-phospho-AKT (Ser473 or Thr308) antibody

  • TR-FRET-compatible plate reader

Procedure:

  • Cell Treatment:

    • Plate the GFP-AKT expressing cells in a 384-well plate and incubate overnight.

    • Treat the cells with various concentrations of the hit compounds for 1-2 hours.

    • Stimulate the PI3K pathway by adding IGF-1 at its EC80 concentration.

    • Incubate for 30 minutes.

  • Cell Lysis and Antibody Addition:

    • Add lysis buffer containing the Tb-labeled anti-phospho-AKT antibody to each well.[15]

    • Incubate at room temperature for 60-90 minutes.

  • Assay Readout:

    • Measure the TR-FRET signal on a compatible plate reader.

Data Analysis: The TR-FRET ratio (emission at 520 nm / emission at 495 nm) is proportional to the level of AKT phosphorylation. A decrease in the TR-FRET signal indicates inhibition of the PI3K pathway. IC50 values are determined from the dose-response curves.

Part 3: Data Analysis and Hit Prioritization

The large volume of data generated from HTS requires a systematic and robust analysis workflow to identify true hits and minimize false positives.[16]

Key Performance Metrics for Assay Quality:

  • Z'-factor: A statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[17]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.

  • Coefficient of Variation (%CV): A measure of the variability of the data.

ParameterAcceptable RangeInterpretation
Z'-factor 0.5 - 1.0Excellent assay quality with a large separation between positive and negative controls.[17]
Signal-to-Background > 5A clear distinction between the signal and background noise.
%CV < 15%Low variability and high reproducibility of the assay.

Hit Identification and Prioritization Workflow:

Data_Analysis Raw_Data Raw HTS Data (Luminescence/Fluorescence Readings) Normalization Data Normalization (% Inhibition or % Activity) Raw_Data->Normalization QC Quality Control (Z'-factor, S/B, %CV calculation) Normalization->QC Hit_Calling Hit Calling (Thresholding, e.g., > 3x SD from mean) QC->Hit_Calling Dose_Response_Analysis Dose-Response Curve Fitting (IC50/EC50 determination) Hit_Calling->Dose_Response_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response_Analysis->SAR_Analysis Hit_Prioritization Hit Prioritization for Follow-up Studies SAR_Analysis->Hit_Prioritization

Caption: A typical data analysis workflow for HTS hit identification.

Part 4: Target Deconvolution Strategies

For hits identified through phenotypic screening, it is crucial to determine their molecular target(s) to understand their mechanism of action.

Strategy 1: Affinity Chromatography

This method involves immobilizing a bioactive small molecule on a solid support to "fish out" its binding partners from a cell lysate.[18]

Workflow:

  • Probe Synthesis: Synthesize a derivative of the this compound hit compound with a linker for immobilization.

  • Immobilization: Covalently attach the probe to a solid support (e.g., Sepharose beads).

  • Affinity Enrichment: Incubate the immobilized probe with cell lysate to allow for protein binding.

  • Washing: Wash away non-specific binders.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.[18]

Strategy 2: CRISPR-Cas9 Screening

CRISPR-Cas9 genetic screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby revealing its target.[2][19]

Workflow:

  • Library Transduction: Introduce a genome-wide sgRNA library into a Cas9-expressing cell line.

  • Compound Treatment: Treat the cell population with the this compound hit compound at a concentration that inhibits cell growth.

  • Selection: Cells with sgRNAs targeting the drug's target protein or essential pathway components will be enriched in the surviving population.

  • Sequencing: Use next-generation sequencing to identify the enriched sgRNAs.

  • Target Identification: The genes targeted by the enriched sgRNAs are potential targets of the compound.[2]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The application of robust and well-designed high-throughput screening campaigns, as outlined in these application notes, is essential for identifying and characterizing potent and selective drug candidates. By combining phenotypic and target-based screening approaches with advanced target deconvolution strategies, researchers can accelerate the development of the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

Application Notes & Protocols: The Strategic Use of 5-Ethynyl-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for identifying high-quality starting points for novel therapeutics.[1][2][3] This approach leverages the principle that small, low-complexity molecules ("fragments") can bind to protein targets with high ligand efficiency, providing a more rational and efficient path to potent and selective lead compounds.[1][4] Within the vast chemical space of fragments, the indazole scaffold has emerged as a "privileged" structure, appearing in numerous approved drugs and clinical candidates.[5][6][7] Its bicyclic aromatic system provides a rigid framework for presenting key pharmacophoric features and engaging in favorable interactions with protein targets.[8]

This guide focuses on a particularly versatile indazole fragment: 5-ethynyl-1H-indazole . The strategic incorporation of the ethynyl group transforms the simple indazole scaffold into a multi-purpose tool for modern drug discovery. This terminal alkyne is not merely a structural element; it is a reactive handle that unlocks powerful methodologies, from irreversible covalent inhibition to modular hit-to-lead expansion via bioorthogonal chemistry. We will explore the causality behind its application, provide field-proven protocols for its use, and illustrate workflows that integrate this unique fragment into a successful FBDD campaign.

Part 1: Core Principles & Strategic Value

The utility of this compound in an FBDD campaign stems from the synergistic combination of its core structure and its reactive functional group.

  • The Indazole Core: As a bioisostere of indole, the indazole ring system is adept at forming hydrogen bonds and participating in π-stacking interactions within protein binding sites.[7] This inherent binding capability makes it a frequent starting point in medicinal chemistry.[9][10]

  • The Ethynyl "Warhead": The terminal alkyne is a weakly electrophilic functional group. This property allows it to act as a "warhead" for targeted covalent inhibition, forming an irreversible bond with a suitably positioned nucleophilic amino acid (e.g., cysteine) in the target's binding site.[11][12] This can lead to compounds with enhanced potency and prolonged duration of action.

  • The Bioorthogonal Handle: The ethynyl group is one half of the most widely used "click chemistry" reaction: the Azide-Alkyne Cycloaddition.[13][14][15] This allows a fragment hit to be rapidly and efficiently derivatized by "clicking" it to a vast array of azide-containing molecules, dramatically accelerating the exploration of structure-activity relationships (SAR).

Physicochemical Properties of this compound

A successful fragment must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three." this compound fits well within these parameters, making it an ideal candidate for fragment libraries.

PropertyValueSignificance in FBDD
Molecular FormulaC₉H₆N₂Low complexity allows for efficient exploration of chemical space.
Molecular Weight142.16 g/mol Well below the typical <250-300 Da cutoff for fragments.[1]
XlogP (predicted)2.0Indicates good solubility and balances lipophilicity for binding.[16]
Hydrogen Bond Donors1The indazole N-H group can engage in crucial interactions.
Hydrogen Bond Acceptors1The pyrazole nitrogen provides an additional interaction point.

Part 2: Experimental Workflows & Protocols

The successful application of this compound requires a multi-faceted experimental approach, progressing from initial hit identification to detailed structural and mechanistic characterization.

Workflow 1: Fragment Screening & Hit Identification

The first step is to confirm that the fragment binds to the target protein. A typical screening cascade employs a primary biophysical screen followed by X-ray crystallography for structural validation.

G cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Mechanism & Elaboration Screen Biophysical Screen (SPR, NMR, or Thermal Shift) Triage Triage Hits (Confirm binding, check for aggregation) Screen->Triage Xtal X-ray Crystallography (Soaking or Co-crystallization) Triage->Xtal Validated Hits Structure Determine Binding Mode (Identify key interactions) Xtal->Structure Covalent Covalent Modification Assay (Intact Protein Mass Spec) Structure->Covalent Proximity to Nucleophile? Click Hit-to-Lead Chemistry (Bioorthogonal SAR) Structure->Click Growth Vector Identified?

Caption: FBDD screening cascade for this compound.

Protocol 2.1: Crystallographic Fragment Screening by Soaking

X-ray crystallography provides unambiguous proof of binding and reveals the precise interactions between the fragment and the target, which is essential for structure-based design.[17]

Rationale: Soaking pre-grown crystals of the target protein with the fragment is often faster than co-crystallization and avoids potential interference of the fragment with the crystallization process. The goal is to allow the fragment to diffuse into the crystal and bind to the target without degrading crystal quality.

Methodology:

  • Crystal Preparation: Grow crystals of the target protein to a suitable size (typically 50-200 µm) using established protocols (e.g., sitting-drop vapor diffusion).[18]

  • Soaking Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Prepare a "soaking buffer" that is identical to the mother liquor from which the crystals were grown.

    • Add the fragment stock solution to the soaking buffer to a final concentration of 1-10 mM. The final DMSO concentration should ideally be kept below 10% (v/v) to minimize crystal damage.[17] Note: It is crucial to test the crystal's tolerance to the solvent (DMSO) in a separate experiment.

  • Soaking Procedure:

    • Using a cryo-loop, carefully transfer a single protein crystal from its growth drop into a fresh drop containing 1-2 µL of the soaking solution.

    • Allow the crystal to soak for a duration ranging from a few minutes to several hours. The optimal time is target-dependent and may require optimization.

  • Cryo-protection and Freezing:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (soaking buffer supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Immediately plunge the crystal into liquid nitrogen to flash-freeze it.

  • Data Collection and Analysis:

    • Collect X-ray diffraction data at a synchrotron source.[19]

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully examine the resulting electron density map for evidence of the bound fragment. A positive hit will show clear, unambiguous electron density corresponding to the shape of this compound in the protein's binding site.

ParameterTypical Starting ConditionRationale
Fragment Concentration5 mMBalances solubility with sufficient concentration to drive binding.
Soaking Time1 hourA reasonable starting point; can be optimized (shorter or longer).
Solvent (DMSO) Conc.5% (v/v)Minimizes potential for crystal damage while ensuring fragment solubility.
Cryo-protectant25% GlycerolA common and effective cryo-protectant.[18]
Workflow 2: Assessing Covalent Modification

If crystallographic data reveals that the ethynyl group of the fragment is positioned near a nucleophilic residue (e.g., Cys, Lys, Ser), the next logical step is to test for covalent bond formation.[20]

G Reversible Step 1: Reversible Binding Protein + Inhibitor ⇌ [Protein•Inhibitor] Covalent Step 2: Covalent Bond Formation [Protein•Inhibitor] → Protein-Inhibitor Reversible->Covalent k_inact

Caption: Two-step mechanism of targeted covalent inhibition.

Protocol 2.2: Intact Protein Mass Spectrometry Assay

Rationale: This protocol directly measures the mass of the target protein. If covalent modification occurs, the protein's mass will increase by precisely the mass of the bound fragment (142.05 Da for this compound).[16] This provides definitive evidence of a covalent interaction.

Methodology:

  • Incubation:

    • In separate microcentrifuge tubes, prepare the following reactions:

      • Test Reaction: Target protein (e.g., 5 µM) incubated with this compound (e.g., 50 µM) in a suitable assay buffer (e.g., PBS or HEPES, pH 7.4).

      • Control Reaction: Target protein (5 µM) incubated with an equivalent volume of DMSO (vehicle control).

    • Incubate all reactions at a constant temperature (e.g., room temperature or 37°C) for a set time (e.g., 2 hours).

  • Sample Preparation for MS:

    • Quench the reaction by adding an equal volume of 0.2% formic acid.

    • Desalt the protein sample using a C4 ZipTip or similar solid-phase extraction method to remove non-volatile salts. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS), infusing the desalted protein into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Deconvolution and Interpretation:

    • Use deconvolution software (e.g., MaxEnt) to convert the raw m/z spectrum (which contains a series of multiply charged ions) into a true mass spectrum showing the molecular weight of the protein.

    • Expected Outcome: The control sample should show a single major peak corresponding to the unmodified protein's mass. The test sample, if covalent modification has occurred, will show a second peak shifted by +142 Da relative to the control. The relative abundance of the two peaks can be used to estimate the percentage of protein modification.

Workflow 3: Hit-to-Lead Expansion via Bioorthogonal Chemistry

When a growth vector is identified from the crystal structure, the terminal alkyne provides a powerful tool for rapid SAR exploration using click chemistry. This allows for the modular assembly of more complex molecules directly from the fragment hit.[13]

G cluster_0 CuAAC 'Click' Reaction Fragment This compound (Fragment Hit) Product Triazole-Linked Product (Lead Compound) Fragment->Product Fragment->Product Cu(I) Catalyst (e.g., CuSO4, Na-Ascorbate) Azide Azide-Derivatized Moiety (R-N3) Azide->Product Azide->Product Cu(I) Catalyst (e.g., CuSO4, Na-Ascorbate)

Caption: Using CuAAC to expand the fragment hit into a lead.

Protocol 2.3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: This protocol describes a robust and high-yielding method to conjugate this compound with an azide-containing building block. This can be used to explore new interactions with the target protein or to attach probes for downstream assays.[14]

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve this compound (1.0 eq) and the desired azide-containing compound (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation:

    • In a separate tube, prepare a fresh solution of the copper catalyst. Add sodium ascorbate (0.3 eq, from a fresh 1M aqueous solution) to an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). The solution should turn a pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Execution:

    • Add the catalyst solution to the solution containing the alkyne and azide.

    • Seal the tube and stir or shake the reaction mixture at room temperature for 1-4 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Conclusion and Future Perspectives

This compound is more than just another fragment; it is a strategic tool that embodies the principles of modern, efficient drug discovery. Its simple, privileged core provides a high-quality starting point, while its terminal alkyne functional group offers multiple avenues for mechanistic characterization and rapid optimization. By integrating crystallographic, biophysical, and synthetic protocols, researchers can leverage this fragment to prosecute difficult targets, develop novel covalent inhibitors, and accelerate hit-to-lead campaigns. The continued development of novel bioorthogonal reactions and a deeper understanding of covalent inhibitor selectivity will only further enhance the value of strategically functionalized fragments like this compound in the future of medicine.[21][22]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for 5-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specialized focus on the functionalization of 5-ethynyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this powerful C(sp²)-C(sp) bond-forming reaction. As the indazole moiety is a critical pharmacophore in numerous therapeutic agents, mastering its derivatization is key to advancing novel drug discovery programs.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common failures, and provide self-validating methodologies to ensure robust and reproducible results.

Core Principles: The Sonogashira Catalytic Cycle

Understanding the reaction mechanism is fundamental to effective troubleshooting. The classical Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.[2][3]

Caption: The interconnected Palladium and Copper catalytic cycles in a classic Sonogashira reaction.

Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: I am setting up my first Sonogashira reaction with this compound and an aryl bromide. What are the most critical starting parameters?

Answer: For a successful initial reaction, meticulous attention to the quality of your reagents and the reaction atmosphere is paramount. Failure at this stage often traces back to one of these fundamentals.

  • Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen and can decompose into inactive palladium black.[4][5] It is crucial to thoroughly degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and to run the entire reaction under a positive pressure of an inert gas.[4][5]

  • Reagent Purity & Integrity:

    • Palladium Catalyst: Use a fresh, active source of your palladium catalyst. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) form.[4]

    • Copper(I) Iodide (CuI): CuI is susceptible to oxidation. A white or very light tan powder is ideal. If it appears greenish or brown, it may be compromised. Use CuI from a freshly opened bottle.[5]

    • Base: The amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) must be anhydrous. Using a "wet" or oxidized base is a common cause of reaction failure.[4] Consider using a freshly opened bottle or distilling it over a suitable drying agent.

    • Substrates: Ensure your this compound and aryl halide are pure, as impurities can poison the catalyst.[4]

  • Basic Reaction Conditions: A reliable starting point for an aryl bromide coupling is summarized in the table below. Note that aryl iodides are more reactive and may proceed at room temperature, while less reactive aryl chlorides often require higher temperatures and more specialized catalyst systems.[2][5]

ParameterRecommended Starting Condition (for Aryl Bromide)Rationale
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common, reliable, and air-stable Pd(II) precatalyst.
Cu Co-catalyst CuI (4-10 mol%)Facilitates the formation of the copper acetylide for efficient transmetalation.
Ligand PPh₃ (4-10 mol%)Often included with PdCl₂(PPh₃)₂; additional ligand can stabilize the catalyst.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as a proton scavenger and is crucial for both catalytic cycles.[4]
Solvent THF or DMF (anhydrous, degassed)Good solubility for most reactants. Note: some reactions may be slower in DMF.[4]
Temperature 50-80 °CAryl bromides typically require heating to facilitate the rate-limiting oxidative addition step.[6]
Question 2: My reaction has stalled, or the yield is very low. What is the logical troubleshooting workflow?

Answer: When a reaction fails, a systematic approach is more effective than random changes. The primary suspects are almost always catalyst activity, reagent quality, or the reaction atmosphere.[5]

Troubleshooting_Workflow start Low / No Yield check_atmosphere 1. Verify Inert Atmosphere (Degassed Solvent, N₂/Ar Flow) start->check_atmosphere check_catalysts 2. Assess Catalyst Integrity (Fresh Pd & CuI sources) check_atmosphere->check_catalysts check_reagents 3. Check Reagent Purity (Anhydrous Base/Solvent, Pure Substrates) check_catalysts->check_reagents optimization 4. Begin Optimization check_reagents->optimization increase_temp Increase Temperature (e.g., 80-100 °C) optimization->increase_temp For Aryl-Br/Cl change_ligand Change Ligand (Bulky, e⁻-rich, e.g., XPhos) optimization->change_ligand If decomposition occurs change_base Change Base/Solvent (e.g., Cs₂CO₃ in Dioxane) optimization->change_base If starting material remains

Caption: A logical workflow for troubleshooting low-yield Sonogashira coupling reactions.

Detailed Steps:

  • Atmosphere Check: Did you see any black precipitate (palladium black)?[5] This indicates catalyst decomposition, often due to oxygen exposure. Re-run the reaction ensuring all components are rigorously deoxygenated.

  • Catalyst & Reagent Check: Prepare a control reaction using fresh bottles of the palladium catalyst, CuI, and base. If this works, discard your old reagents.

  • Temperature: For aryl bromides, room temperature is often insufficient.[6] The oxidative addition step is frequently the rate-limiting step and requires thermal energy.[3] Gradually increase the temperature in increments (e.g., to 80 °C, then 100 °C), monitoring by TLC or LC-MS.

  • Ligand Choice: If catalyst decomposition persists even at higher temperatures, the standard PPh₃ ligand may not be robust enough. Switching to more electron-rich and sterically bulky phosphine ligands (e.g., cataCXium A, sXPhos, X-Phos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst, promote oxidative addition, and accelerate reductive elimination.[7][8][9]

  • Base/Solvent System: Amine bases can sometimes act as competing ligands or cause side reactions. For difficult couplings, switching to an inorganic base like Cs₂CO₃ or K₃PO₄ in a solvent like dioxane or toluene can be highly effective.[8]

Question 3: I am getting my desired product, but also a significant amount of a byproduct from the homocoupling of this compound (Glaser coupling). How do I suppress this?

Answer: The formation of alkyne dimers (diynes) via Glaser-Hay coupling is the most common side reaction in copper-mediated Sonogashira couplings.[10] This oxidative homocoupling is promoted by two main factors: the copper(I) co-catalyst and the presence of oxygen.[2][11]

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: This is the first and most critical step. Oxygen is a key promoter of Glaser coupling.[4][11] Ensure your degassing procedure is flawless and a positive inert gas pressure is maintained throughout the reaction.

  • Reduce Copper Loading: While catalytic, excess copper can accelerate homocoupling. Try reducing the CuI loading to the minimum effective level (e.g., 1-2 mol%).

  • Use Hydrogen Gas: One study demonstrated that using a dilute atmosphere of hydrogen gas (mixed with nitrogen or argon) can significantly reduce homocoupling to as low as 2%.[11][12]

  • Switch to a Copper-Free Protocol: The most definitive way to eliminate copper-promoted homocoupling is to remove copper entirely.[2] Copper-free Sonogashira reactions are well-established and often preferred for sensitive or valuable substrates.[2][13] These systems typically require a more active palladium catalyst (often with bulky, electron-rich ligands) and may need slightly higher temperatures or stronger bases to compensate for the absence of the copper co-catalyst.[8][14]

Question 4: When should I choose a copper-free system, and what are the key modifications needed?

Answer: A copper-free Sonogashira is the preferred method in several scenarios:

  • To avoid Glaser homocoupling: As discussed above, this is the primary reason.[2]

  • Substrate incompatibility: If your aryl halide or alkyne contains functional groups that can chelate or react with copper.

  • Pharmaceutical Synthesis: To avoid residual copper contamination in the final active pharmaceutical ingredient (API), which can be difficult to remove.[14]

Key Modifications for Copper-Free Conditions:

The mechanism for the copper-free reaction relies on the palladium catalyst to perform all steps, including alkyne activation.[2]

ParameterModification for Copper-Free ProtocolRationale
Pd Catalyst/Ligand Use a highly active, pre-formed catalyst or an in situ system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃ with XPhos or Buchwald precatalysts).[9][15]The Pd catalyst must be active enough to deprotonate the alkyne (with the base) and facilitate the coupling without copper's assistance.
Base Often requires a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a higher loading of an amine base.A stronger base is needed to facilitate the deprotonation of the alkyne, a role partially played by copper in the traditional reaction.[8]
Additives Sometimes a quaternary ammonium salt (e.g., TBAF, TBAB) is added.These can help solubilize species and may play a role in the catalytic cycle.
Solvent Polar aprotic solvents like DMF, DMSO, or NMP can be more effective.[8][14]These solvents can help stabilize charged intermediates in the catalytic cycle.

Optimized Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling this compound with a standard aryl bromide.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent & Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to achieve approx. 0.1 M concentration) followed by anhydrous, degassed triethylamine (3.0 eq.) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling and is suitable for more sensitive substrates.

  • Catalyst Preparation (if needed): In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.015 eq.) and a bulky phosphine ligand like XPhos (0.03 eq.) to a flame-dried Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox. Add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (to achieve approx. 0.1 M concentration) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C.

  • Monitoring & Workup: Follow steps 5 and 6 from Protocol 1.

  • Purification: Follow step 7 from Protocol 1. The removal of inorganic base during workup is typically straightforward.

References

Technical Support Center: 5-Ethynyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethynyl-1H-indazole is a valuable building block in medicinal chemistry and materials science, frequently utilized for its rigid structure and capacity for further functionalization via click chemistry or subsequent cross-coupling reactions. The most prevalent synthetic route is the Sonogashira cross-coupling of a 5-halo-1H-indazole with a protected alkyne, typically trimethylsilylacetylene (TMS-acetylene), followed by deprotection.

Despite its theoretical simplicity, this synthesis is frequently plagued by low yields, catalyst decomposition, and challenging purifications. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers overcome these common hurdles and achieve consistent, high-yield synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My Sonogashira reaction with 5-iodo-1H-indazole is giving very low or no product yield. My TLC plate shows only starting material. What are the likely causes?

A: This is the most common issue and almost always points to problems with the catalytic system or reaction environment. A systematic check is required.

  • Catalyst Inactivation: The active catalyst, Palladium(0), is highly sensitive to oxygen.[1] Its presence leads to oxidation and the formation of inactive palladium black, which you may observe as a black precipitate.[1][2]

    • Causality: Oxygen irreversibly oxidizes the electron-rich Pd(0) species to Pd(II) oxides, removing it from the catalytic cycle.

    • Solution: Ensure your entire workflow is rigorously anaerobic. Use a Schlenk line or a glovebox. Solvents and liquid reagents (like an amine base) must be thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes.[1]

  • Reagent & Solvent Purity:

    • Base Quality: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are hygroscopic and can contain water or amine oxides. Water can interfere with the base's function, and other impurities can poison the catalyst.[1] Always use a freshly opened bottle or distill the amine over a suitable drying agent (e.g., CaH₂) before use.

    • Solvent Quality: Anhydrous, reaction-grade solvents are critical. Trace water in solvents like THF or DMF can negatively impact catalyst stability and reaction efficiency.[3]

  • Insufficient Thermal Energy: While many Sonogashira reactions proceed at room temperature, the coupling of some heterocyclic halides can be sluggish.[4] The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step and may require heat.[5][6]

    • Solution: If room temperature fails, gradually increase the temperature to 40-60 °C. For less reactive starting materials like 5-bromo-1H-indazole, temperatures of 80-100 °C may be necessary.[4]

Q2: My reaction works, but I'm getting a significant amount of a non-polar byproduct. I suspect it's the homo-coupled alkyne dimer. How do I prevent this?

A: You are likely observing the Glaser-Hay coupling, a common and frustrating side reaction in copper-co-catalyzed Sonogashira reactions.[5][7] This reaction involves the oxidative dimerization of the terminal alkyne.

  • Causality: This side reaction is primarily promoted by two factors: the presence of oxygen and an excessive concentration of the copper(I) co-catalyst.[1][8]

  • Solutions:

    • Strictly Anaerobic Conditions: As with catalyst decomposition, oxygen is a key culprit. Rigorous degassing and maintaining an inert atmosphere are the first and most critical lines of defense.[1]

    • Minimize Copper Catalyst: Use the minimum effective loading of CuI (typically 1-5 mol%). In some cases, reducing the copper loading can significantly suppress homo-coupling while maintaining an acceptable rate for the desired cross-coupling.[1]

    • Slow Alkyne Addition: Adding the TMS-acetylene slowly via a syringe pump over 30-60 minutes can keep its instantaneous concentration low, disfavoring the bimolecular homo-coupling pathway.[1]

    • Switch to a Copper-Free Protocol: If homo-coupling persists, the most definitive solution is to eliminate the copper co-catalyst entirely.[5] Many modern Sonogashira protocols are designed to be copper-free, avoiding the Glaser coupling issue altogether.[7][9][10] These often require a slightly different ligand or base system but can provide much cleaner reaction profiles.

Q3: After workup of the TMS-protected product, purification by column chromatography is difficult. The product is streaking badly or my yield is low after the column.

A: This is a common issue with nitrogen-containing heterocyles like indazole. The slightly acidic N-H proton and the basic nitrogen atoms can interact strongly with the acidic silica gel surface.

  • Causality: Strong adsorption to the silica gel leads to poor separation (streaking) and potential decomposition or irreversible binding of the product to the column, resulting in low recovery.

  • Solutions:

    • Deactivate the Silica Gel: Add a small amount of a volatile amine base, such as triethylamine (~0.5-1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly and symmetrically.

    • Use an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (like C18) for your purification.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: 5-iodo-1H-indazole or 5-bromo-1H-indazole?

A: The choice depends on a trade-off between reactivity and cost/stability. The reactivity order for the halide in the oxidative addition step is I > Br > Cl .[5]

  • 5-Iodo-1H-indazole: This is the most reactive substrate, allowing for milder reaction conditions (often room temperature) and lower catalyst loadings.[6] This generally leads to faster reactions and cleaner conversions. However, iodo-arenes are typically more expensive and can be less stable.

  • 5-Bromo-1H-indazole: This substrate is less reactive and will likely require more forcing conditions, such as higher temperatures (e.g., 80-100 °C) and potentially higher catalyst loadings or more specialized ligands to achieve good yields.[4] However, bromo-arenes are generally cheaper and more readily available.

Recommendation: For initial attempts and small-scale synthesis, 5-iodo-1H-indazole is recommended to maximize the probability of success under mild conditions.

Q2: Is it necessary to protect the indazole N-H group before the Sonogashira coupling?

A: This is a critical strategic question. While not always strictly necessary, N-H protection is highly recommended for achieving reproducible and high yields.

  • Without Protection: The indazole N-H is weakly acidic (pKa ≈ 13.9) and can be deprotonated by the amine base.[11] This can lead to side reactions, poor solubility of the indazole salt, and potential interference with the catalytic cycle. While some protocols report success with unprotected indazoles, they often require careful optimization.[12]

  • With Protection: Protecting the nitrogen, for example with a tert-butoxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) group, offers several advantages:[13][14]

    • Prevents N-H acidity issues.

    • Increases solubility in common organic solvents.

    • Often leads to cleaner reactions and simpler purification. The protecting group can be easily removed in a subsequent step.[15]

Q3: My TMS deprotection step is also giving low yields. What is the best method?

A: The lability of the TMS group can be both an advantage and a disadvantage.[16] Harsh deprotection conditions can lead to degradation of the final product.

  • Common but Harsh Methods: Methods like potassium carbonate (K₂CO₃) in methanol can be effective but sometimes slow or incomplete. Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are very effective but can sometimes lead to side reactions if not used carefully.

  • Mild and Selective Methods: A highly effective and mild method is the use of a catalytic amount of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a protic solvent like methanol or acetonitrile with a small amount of water.[17] This method is often very clean, fast, and highly chemoselective for the acetylenic TMS group, leaving other sensitive functional groups intact.[17]

Data Summary Table

The choice of reaction parameters significantly impacts yield. The following table summarizes typical outcomes based on literature and experimental observations for the coupling of a 5-halo-1H-indazole with TMS-acetylene.

ParameterOption 1Typical YieldOption 2Typical YieldRationale & Citation
Halide (X) 5-Iodo-Indazole75-95%5-Bromo-Indazole40-75%Reactivity order is I > Br. Bromo substrates require more forcing conditions.[5]
N-H State N-Boc Protected80-95%N-H Free30-60%Protection prevents side reactions and improves solubility.[12][15]
Catalysis Pd/Cu Co-catalyst70-90%Copper-Free70-90%Copper increases reaction rate but risks Glaser homo-coupling.[5]
Base Et₃N (Triethylamine)GoodDIPEA (Diisopropylethylamine)ExcellentDIPEA is more sterically hindered and can sometimes give cleaner reactions.
Solvent THF / DMFGoodToluene / DioxaneGoodSolvent choice can impact catalyst stability and solubility.[3][18]
Temperature Room Temp (for Iodo)Good80-100 °C (for Bromo)GoodHigher temperature is needed to overcome the activation barrier for less reactive halides.

Visual & Experimental Guides

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving low-yield issues.

G start Low / No Yield Observed check_catalyst Is the reaction mixture black? start->check_catalyst check_side_products Major side product observed? check_catalyst->check_side_products No pd_black Palladium Black Formation (Catalyst Decomposition) check_catalyst->pd_black Yes check_reagents Are reagents pure & anhydrous? check_conditions Analyze Reaction Conditions check_reagents->check_conditions Yes fix_reagents ACTION: Distill amine base. Use fresh, anhydrous solvent. check_reagents->fix_reagents No increase_temp ACTION: Increase temperature (e.g., 40-80 °C). Increase reaction time. check_conditions->increase_temp check_side_products->check_reagents No glaser Glaser Homo-coupling (Alkyne Dimer) check_side_products->glaser Yes catalyst_yes Yes catalyst_no No re_degas ACTION: Improve degassing (Freeze-Pump-Thaw). Ensure strict inert atmosphere. pd_black->re_degas side_product_yes Yes side_product_no No fix_glaser ACTION: 1. Reduce CuI loading. 2. Add alkyne slowly. 3. Switch to Cu-free protocol. glaser->fix_glaser reagents_no No

Caption: Troubleshooting Decision Tree for Low Yields.

Sonogashira Catalytic Cycle

Understanding the mechanism helps in diagnosing failures. The reaction involves two interconnected cycles.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex L₂Pd(II)(Ar)X pd0->pd2_complex Ar-X pd_add Oxidative Addition pd2_alkyne L₂Pd(II)(Ar)(C≡CR) pd2_complex->pd2_alkyne Cu-C≡CR transmetal Transmetalation product Ar-C≡CR pd2_alkyne->product reduct_elim Reductive Elimination product->pd0 Regeneration alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + Cu(I) / Base cu_acetylide->pd2_complex Enters Pd Cycle base Base (e.g., Et₃N) Cu(I)X

Caption: The interconnected Palladium and Copper catalytic cycles.

Optimized Experimental Protocols
Protocol 1: Synthesis of tert-butyl 5-((trimethylsilyl)ethynyl)-1H-indazole-1-carboxylate

This protocol assumes the use of N-Boc protected 5-iodo-1H-indazole for optimal results.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 5-iodo-1H-indazole-1-carboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add degassed, anhydrous THF (or Toluene) to form a ~0.2 M solution. Add degassed triethylamine (3.0 eq).

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate, typically 5-10% EtOAc) to yield the desired product.

Protocol 2: Deprotection to this compound
  • Setup: Dissolve the purified TMS-protected indazole (1.0 eq) in methanol (or acetonitrile) to form a ~0.1 M solution in a round-bottom flask.

  • Deprotection: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, 10 mol%).[17]

  • Reaction: Stir the solution at room temperature. The reaction is typically very fast and can be complete in 30-60 minutes. Monitor by TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can often be purified by flash column chromatography (using an eluent system containing 0.5% triethylamine to prevent streaking) or by recrystallization to afford pure this compound.

References

Technical Support Center: Improving the Efficiency of Click Reactions with 5-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing the use of 5-Ethynyl-1H-indazole in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimentation. We provide in-depth, field-proven insights and detailed protocols to enhance the efficiency and reliability of your click reactions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about experimental design and common issues.

Q1: Why is my click reaction with this compound showing low or no product formation?

Answer: This is the most common issue and can stem from several factors. The primary culprit is often the deactivation of the copper(I) catalyst. The active catalyst in the CuAAC reaction is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Other major causes include:

  • Inadequate Degassing: Failure to remove oxygen from solvents and the reaction mixture.

  • Catalyst Sequestration: Functional groups within your starting materials or impurities may chelate the copper catalyst, rendering it inactive.[1]

  • Absence of a Stabilizing Ligand: Ligands are often crucial for protecting the catalyst and accelerating the reaction, especially with heterocyclic alkynes.[2][3]

  • Poor Reagent Solubility: this compound or the azide partner may not be fully dissolved in the chosen solvent system.

  • Sub-optimal Stoichiometry: An incorrect ratio of alkyne, azide, or catalytic components.

A detailed troubleshooting workflow for this issue is provided in the guide below.

Q2: I'm observing significant side products, primarily a homocoupled alkyne dimer. How can this be minimized?

Answer: The formation of a symmetric diyne (e.g., 1,4-di(1H-indazol-5-yl)buta-1,3-diyne) is a result of Glaser coupling, an oxidative side reaction. This occurs when two terminal alkyne molecules couple in the presence of a copper catalyst and an oxidant, typically oxygen.

To minimize this, ensure your reaction conditions strongly favor the Cu(I) oxidation state. This can be achieved by:

  • Thorough Degassing: Rigorously remove all dissolved oxygen from your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[1]

  • Sufficient Reducing Agent: When generating Cu(I) in situ from a Cu(II) source (like CuSO₄), use an adequate amount of a reducing agent such as sodium ascorbate. A slight excess of the reducing agent helps scavenge any residual oxygen.[4]

  • Use of a Stabilizing Ligand: Ligands like TBTA or THPTA not only accelerate the desired cycloaddition but also protect the Cu(I) catalyst from oxidation, thereby suppressing the pathway to Glaser coupling.[2]

Q3: What is the best way to dissolve this compound for the reaction?

Answer: this compound has moderate solubility. While it may dissolve in common organic solvents like DMF and DMSO, achieving complete solubility in aqueous mixtures, often used for bioconjugation, can be challenging.[5]

  • For Organic Synthesis: Anhydrous DMF, THF, or DMSO are excellent choices.

  • For Aqueous/Bioconjugation Reactions: A co-solvent system is typically required. Common and effective mixtures include t-Butanol/H₂O, DMF/H₂O, or DMSO/H₂O, often in ratios from 1:4 to 1:1.[1][5] It is advisable to first dissolve the this compound in the organic solvent component before adding the aqueous buffer and other reagents. Gentle warming or sonication can aid dissolution.

Q4: Which copper source and ligand should I choose for my experiment?

Answer: The choice depends on your application, particularly the solvent system and the sensitivity of your substrates.

Component Recommendation Rationale & Use Case Citations
Copper Source CuSO₄•5H₂O Most common, inexpensive, and stable. Used with a reducing agent (sodium ascorbate) to generate Cu(I) in situ. Ideal for both aqueous and organic reactions.[2][6]
CuI or CuBr Pre-reduced Cu(I) salts. Best for anhydrous reactions where the presence of water or a reducing agent is undesirable. Requires handling under an inert atmosphere to prevent oxidation.[1][7]
Ligand TBTA Tris(benzyltriazolylmethyl)amine. Excellent for reactions in organic solvents or organic/aqueous mixtures. It significantly accelerates the reaction and protects the catalyst.[2][3]
THPTA Tris(3-hydroxypropyltriazolylmethyl)amine. A water-soluble analogue of TBTA. It is the ligand of choice for bioconjugation in fully aqueous systems, as it improves reaction rates while protecting biomolecules from copper-mediated damage.[2][7]
Troubleshooting Guide: A Deeper Dive

This guide provides structured solutions to specific experimental failures.

Issue 1: Low to No Product Yield

This is a multi-faceted problem. Follow this workflow to diagnose and solve the issue.

G start Low / No Product Yield cat_check 1. Catalyst Integrity Check start->cat_check lig_check 2. Ligand Function Check start->lig_check cond_check 3. Reaction Conditions Check start->cond_check cat_ox Is Cu(I) being oxidized? cat_check->cat_ox cat_load Is catalyst loading sufficient? cat_ox->cat_load No sol_degas Action: Degas solvents and reaction mixture thoroughly. cat_ox->sol_degas Yes sol_cat_inc Action: Increase catalyst loading incrementally (e.g., 1 -> 5 mol%). cat_load->sol_cat_inc No cat_load->lig_check Yes sol_ascorbate Action: Ensure sufficient sodium ascorbate is present (if using CuSO4). sol_degas->sol_ascorbate lig_present Is a ligand being used? lig_check->lig_present lig_choice Is it the correct ligand for the solvent? lig_present->lig_choice Yes sol_lig_add Action: Add a suitable ligand (e.g., TBTA, THPTA). lig_present->sol_lig_add No sol_lig_change Action: Switch to a water-soluble ligand (THPTA) for aqueous media or TBTA for organic. lig_choice->sol_lig_change No lig_choice->cond_check Yes cond_solv Are reagents fully dissolved? cond_check->cond_solv cond_temp Is temperature appropriate? cond_solv->cond_temp Yes sol_cosolv Action: Use a co-solvent system (DMF/H2O, tBuOH/H2O). Try sonication. cond_solv->sol_cosolv No sol_temp_inc Action: Gently heat the reaction (e.g., to 40-60 °C), especially for hindered substrates. cond_temp->sol_temp_inc No

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General CuAAC Reaction with in situ Cu(I) Generation

This is the most common and robust method for general synthesis.

Materials:

  • This compound

  • Azide partner

  • Copper(II) Sulfate Pentahydrate (CuSO₄•5H₂O)

  • Sodium Ascorbate

  • TBTA (for organic solvents) or THPTA (for aqueous solvents)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

  • Preparation: In a reaction vial, dissolve this compound (1.0 eq) and the azide partner (1.0-1.2 eq) in the chosen solvent.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen. This step is critical to prevent catalyst oxidation.[1]

  • Ligand Addition: Add the appropriate ligand (TBTA or THPTA, 0.05-0.1 eq). Stir for 2 minutes.

  • Catalyst Addition: Add CuSO₄•5H₂O (0.01-0.05 eq) to the mixture. The solution may turn a faint blue.

  • Initiation: Add a freshly prepared solution of sodium ascorbate (0.1-0.3 eq) in the reaction solvent (or water). The color should fade as Cu(II) is reduced to Cu(I).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.

  • Workup: Once complete, the reaction can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The copper catalyst can be removed by washing with a dilute aqueous solution of EDTA or ammonia.

Protocol 2: CuAAC Reaction for Bioconjugation in Aqueous Buffer

This protocol is optimized to protect sensitive biomolecules like proteins or oligonucleotides.

Materials:

  • Azide-labeled biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (10-50 eq excess)

  • Stock Solutions:

    • 100 mM CuSO₄ in water

    • 500 mM THPTA in water

    • 1 M Sodium Ascorbate in water (prepare fresh)

    • This compound in DMSO or DMF

Procedure:

  • Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions. A 1:5 ratio of Cu:Ligand is recommended to protect the biomolecule from oxidative damage.[7] Vortex briefly and let it stand for 2 minutes.

  • Reaction Setup: To your azide-labeled biomolecule solution, add the this compound stock solution. Ensure the final concentration of the organic solvent (DMSO/DMF) is below 5-10% to maintain protein stability.

  • Catalyst Addition: Add the premixed CuSO₄/THPTA complex to the biomolecule solution to a final copper concentration of 50-250 µM.

  • Initiation: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.

  • Incubation: Gently rock or rotate the reaction mixture at room temperature for 1-4 hours. Protect from light if using fluorescently-tagged reagents.

  • Purification: Remove excess reagents and catalyst using a desalting column, spin filtration, or dialysis appropriate for your biomolecule.

Understanding the Mechanism: The Role of the Catalyst and Ligand

The efficiency of the CuAAC reaction hinges on a catalytic cycle where the copper atom orchestrates the union of the alkyne and the azide. The ligand plays a vital role in stabilizing the catalytically active Cu(I) oxidation state and accelerating key steps in the cycle.

CuAAC_Cycle cluster_legend Legend CuI_L Cu(I)-Ligand Complex (Active Catalyst) Acetylide Copper(I) Acetylide CuI_L->Acetylide + Alkyne - H+ Alkyne This compound Azide R-N3 Product 1,4-Disubstituted Triazole Product->CuI_L Catalyst Regeneration Metallacycle 6-Membered Cu(III) Metallacycle Intermediate Acetylide->Metallacycle + Azide Metallacycle->Product Reductive Elimination Key_Catalyst Catalyst Species Key_Intermediate Reaction Intermediate Key_Product Final Product

Caption: Simplified catalytic cycle for the CuAAC reaction.

The ligand (e.g., THPTA) coordinates to the copper(I) center, increasing its electron density and facilitating the formation of the crucial copper acetylide intermediate.[8] This coordination also protects the copper from disproportionation and oxidation, ensuring a high concentration of the active catalyst throughout the reaction.[2]

References

Troubleshooting 5-Ethynyl-1H-indazole solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers grappling with the complexities of small molecule behavior in aqueous environments, this Technical Support Center provides a focused troubleshooting guide for 5-Ethynyl-1H-indazole. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to ensure your experiments are both successful and reproducible.

The Challenge: Understanding this compound's Solubility

This compound (MW: 142.16 g/mol , Formula: C₉H₆N₂) is a heterocyclic aromatic compound.[1] Its structure, characterized by a bicyclic indazole core and an ethynyl group, confers significant hydrophobicity. This inherent low aqueous solubility is the primary reason researchers encounter precipitation issues when diluting concentrated stocks (typically in Dimethyl Sulfoxide - DMSO) into aqueous assay buffers. This phenomenon, often termed "crashing out," can lead to drastically reduced effective compound concentrations, resulting in inconsistent data, underestimated potency, and flawed structure-activity relationships (SAR).[2][3]

Frequently Asked Questions (FAQs)

Q1: I diluted my 10 mM DMSO stock of this compound into my phosphate-buffered saline (PBS) for a cell-based assay, and the solution immediately turned cloudy. What happened?

This is a classic case of a compound precipitating upon dilution into an aqueous buffer where its solubility is significantly lower.[2] DMSO is a powerful organic solvent capable of dissolving hydrophobic molecules like this compound at high concentrations.[4] However, when this concentrated DMSO stock is rapidly introduced into a predominantly aqueous environment, the DMSO is diluted, and the buffer cannot maintain the compound in solution, causing it to precipitate.

Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?

For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and almost certainly under 1%.[2] Higher concentrations can induce cellular stress, affect membrane permeability, and lead to cytotoxicity, thereby confounding your experimental results. Biochemical assays (e.g., purified enzyme kinetics) may tolerate slightly higher concentrations, but this must be validated for each specific system.

Q3: Can I use surfactants like Tween-20 or Triton X-100 to improve solubility for my cell-based experiment?

It is strongly discouraged to use detergents or surfactants in live-cell assays.[5] These agents work by forming micelles to encapsulate hydrophobic compounds, but they will also disrupt and lyse cell membranes, leading to widespread cell death. Their use should be restricted to biochemical assays with isolated proteins, and even then, at low concentrations (e.g., 0.01-0.05%) to avoid protein denaturation or interference with enzyme kinetics.[5]

Q4: How does pH impact the solubility of this compound?

The indazole ring system has two nitrogen atoms. The pKa of the N1-H in the parent 1H-indazole is approximately 14, making it very weakly acidic. It can also be protonated under strongly acidic conditions. While slight pH adjustments (within the tolerated range of your assay) can sometimes improve the solubility of ionizable compounds, this compound is unlikely to see a significant solubility increase within a typical physiological pH range (6.8-7.6). Drastic pH changes are generally incompatible with biological assays.[6]

Troubleshooting Workflow: From Observation to Solution

When facing solubility issues, a systematic approach is crucial. The following workflow provides a tiered strategy, starting with simple checks and progressing to more advanced formulation techniques.

G cluster_0 Phase 1: Initial Observation & Immediate Checks cluster_1 Phase 2: Simple Mitigation Strategies cluster_2 Phase 3: Formulation & Buffer Modification cluster_3 Phase 4: Advanced Solubilization A Precipitation Observed in Aqueous Buffer B Verify Final DMSO Concentration (Target: <0.5%) A->B C Review Final Compound Concentration (Is it too high?) A->C D Visually Inspect 100% DMSO Stock (Is it fully dissolved?) A->D E Perform Serial Dilution (Avoids sharp polarity change) D->E F Gently Warm Buffer to 37°C (Increases dissolution rate) E->F G Increase Mixing Energy (Vortex or sonicate briefly) F->G H Add Surfactants (Biochemical Assays ONLY) e.g., 0.01% Tween-20 G->H If problem persists I Lower Buffer Ionic Strength (e.g., 25 mM HEPES vs 100 mM Phosphate) H->I J Use Solubilizers (e.g., Cyclodextrins like HP-β-CD) I->J If problem persists K Formally Measure Kinetic Solubility (Defines concentration limits) J->K

Caption: Troubleshooting workflow for addressing compound precipitation.

Experimental Protocols

Protocol 1: Preparing Working Solutions via Stepwise Dilution

This protocol is the first line of defense to prevent precipitation when preparing working solutions for cell-based assays.[7]

  • Prepare High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% anhydrous, high-purity DMSO. Ensure the compound is fully dissolved.

  • Create Intermediate Dilution: Instead of diluting the 10 mM stock directly into a large volume of media, create an intermediate dilution. For example, dilute the 10 mM stock 1:100 into your final assay buffer (e.g., cell culture medium) to create a 100 µM intermediate solution. This solution will contain 1% DMSO. Mix thoroughly by gentle vortexing or pipetting.

  • Perform Final Serial Dilutions: Use the 100 µM intermediate solution to perform your final serial dilutions directly in the assay buffer. This ensures the DMSO concentration remains constant and low (in this case, 1%) across all tested concentrations.

  • Prepare Vehicle Control: A critical control is the "vehicle," which should contain the same final concentration of DMSO as your experimental samples. Prepare it by performing the same dilution steps using 100% DMSO instead of the compound stock.

  • Add to Assay: Add the final diluted solutions to your cells or biochemical reaction.

Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization

For persistently problematic compounds, cyclodextrins can be used to increase aqueous solubility. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate the poorly soluble drug molecule.[8]

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your aqueous assay buffer.

  • Compound Preparation: Weigh the solid this compound or use a concentrated DMSO stock.

  • Complexation:

    • Add the compound (or a small volume of its DMSO stock) to the HP-β-CD solution.

    • Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Sterile Filtration: If for cell culture, sterile filter the final solution through a 0.22 µm filter.

  • Validation: It is crucial to run controls to ensure that HP-β-CD itself does not affect your biological system at the final concentration used.

Data Summary Table

The table below summarizes common strategies and their compatibility with different assay types.

MethodMechanism of ActionSuitable for Cell-Based Assays?Suitable for Biochemical Assays?Key Consideration
Stepwise Dilution Minimizes rapid polarity shock during dilution.[7]Yes (Recommended) Yes (Recommended) Always the first method to try.
Co-solvents (e.g., PEG-400, Ethanol) Increases the solvent's capacity to dissolve hydrophobic molecules.[9]With Caution Yes Co-solvent must be validated for toxicity and assay interference. Final concentration should be low.
Warming Buffer (to 37°C) Increases the rate and extent of dissolution.[7]Yes Yes Ensure compound and target protein are thermally stable.
Surfactants (e.g., Tween-20) Forms micelles to encapsulate the compound.[5]No (Cytotoxic) Yes Use at low concentrations (0.01-0.05%) to avoid target denaturation.
Cyclodextrins (e.g., HP-β-CD) Forms an inclusion complex, shielding the hydrophobic molecule.[8]Yes Yes Must run a vehicle control to test for effects of the cyclodextrin itself.

References

Preventing homocoupling in 5-Ethynyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homocoupling Side Reactions

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists involved in the synthesis of 5-Ethynyl-1H-indazole and related alkynylated heterocycles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights and field-proven troubleshooting strategies to overcome one of the most persistent challenges in this synthesis: the formation of homocoupled diynes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding homocoupling in the synthesis of this compound.

Q1: What is the primary method for synthesizing this compound?

The most prevalent and versatile method is the Sonogashira cross-coupling reaction.[1] This reaction typically involves coupling a 5-halo-1H-indazole (preferably 5-iodo-1H-indazole for its higher reactivity) with a terminal alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst and, classically, a copper(I) co-catalyst.[2][3]

Q2: What is "homocoupling" and why is it a problem in this synthesis?

Homocoupling, also known as Glaser or Glaser-Hay coupling, is an oxidative dimerization of the terminal alkyne starting material to form a symmetrical 1,3-diyne byproduct.[4][5] In this specific synthesis, two molecules of your alkyne (e.g., TMSA) react to form 1,4-bis(trimethylsilyl)buta-1,3-diyne. This side reaction is highly problematic because it:

  • Reduces the yield of the desired this compound.[6]

  • Consumes expensive reagents.

  • Complicates purification, as the nonpolar diyne byproduct can be difficult to separate from the product.

Q3: What is the root cause of alkyne homocoupling in a Sonogashira reaction?

The primary drivers of Glaser homocoupling are the combination of the copper(I) co-catalyst and the presence of molecular oxygen .[6][7] The copper acetylide intermediate, a key species in the Sonogashira catalytic cycle, can undergo oxidative dimerization promoted by oxygen.[8] If the rate of this undesired pathway is competitive with the desired cross-coupling rate, significant byproduct formation will occur.

Q4: What are the main strategies to prevent or minimize homocoupling?

There are three primary strategic pillars to suppress homocoupling:

  • Rigorous Atmosphere Control: The most critical first step is the stringent exclusion of oxygen from the reaction mixture.[3][7]

  • Catalyst System Modification: This involves either optimizing the copper-catalyzed system or, more effectively, eliminating copper entirely.[2][8]

  • Reaction Parameter Optimization: Fine-tuning the choice of base, solvent, temperature, and reagent addition rates can significantly favor the desired cross-coupling pathway.

Part 2: Mechanistic Insights & Troubleshooting Guide

A deeper understanding of the competing reaction pathways is essential for effective troubleshooting.

The Competing Pathways: Sonogashira vs. Glaser Coupling

The success of your synthesis hinges on promoting the Sonogashira cycle while suppressing the Glaser cycle. The diagram below illustrates this competition.

G cluster_start Starting Materials cluster_cycles Catalytic Cycles cluster_pd Sonogashira Cycle (Desired) cluster_cu Glaser Cycle (Undesired) cluster_products Products Indazole 5-Iodo-1H-indazole OxAdd Oxidative Addition Indazole->OxAdd Ar-I Alkyne Terminal Alkyne (e.g., TMS-Acetylene) Cu_Catalyst Cu(I) Salt Alkyne->Cu_Catalyst Base Pd_Cycle Pd(0) Catalyst Pd_Cycle->OxAdd Pd_Complex Ar-Pd(II)-I Complex OxAdd->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal Pd_Alkyne Ar-Pd(II)-Alkyne Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd_Cycle Catalyst Regeneration Desired_Product This compound RedElim->Desired_Product Cu_Acetylide Copper Acetylide Intermediate Cu_Catalyst->Cu_Acetylide Cu_Acetylide->Transmetal Key Step Oxidation Oxidative Dimerization (O2) Cu_Acetylide->Oxidation Undesired_Product Homocoupled Diyne Oxidation->Undesired_Product

Caption: Competing Sonogashira (green) and Glaser (red) pathways.

Troubleshooting Guide

Use this question-and-answer guide to diagnose and solve specific experimental issues.

Issue 1: Significant amount of homocoupled byproduct is observed by TLC/LC-MS.

  • Q: My reaction is full of a nonpolar byproduct. What is the most likely cause?

    • A: Oxygen contamination. This is the most frequent cause of excessive Glaser coupling.[3][7] Even small leaks in your inert gas setup can be detrimental. The copper catalyst is highly sensitive to air, which promotes the oxidative dimerization.[8]

  • Q: How can I improve the exclusion of oxygen?

    • A: Implement rigorous degassing procedures.

      • Inert Gas Sparging: Bubble argon or nitrogen directly through your solvent(s) for at least 30-60 minutes before use. A subsurface sparge is most effective.[9]

      • Freeze-Pump-Thaw: For the highest level of degassing, especially for sensitive reactions, perform three consecutive freeze-pump-thaw cycles on your solvent.[7] This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.

      • System Integrity: Ensure all glassware joints are perfectly sealed and maintain a positive pressure of inert gas throughout the entire reaction and workup.

Issue 2: Homocoupling persists even with rigorous degassing.

  • Q: I've thoroughly degassed everything, but I still see the dimer. What should I try next?

    • A: Switch to a copper-free protocol. This is the most definitive way to eliminate the primary pathway for Glaser coupling.[2][8] Copper-free Sonogashira reactions have become highly reliable and are often the preferred method to avoid this specific side reaction.[10][11] These protocols may require more active palladium catalysts, specific ligands, or slightly higher temperatures, but they directly target the root cause of the issue.

  • Q: What if I must use a copper-catalyzed system due to substrate limitations or established procedures?

    • A: Optimize the copper catalyst loading and consider additives.

      • Reduce Copper Loading: High concentrations of Cu(I) can accelerate homocoupling.[7] Titrate the loading down to the lowest effective level, often in the range of 1-5 mol%.

      • Use a Reducing Agent: The addition of a mild reducing agent can help prevent the oxidation of Cu(I) species that leads to dimerization.[12][13] Additives like tin(II) 2-ethylhexanoate or sodium ascorbate have been used for this purpose.[12]

      • Slow Alkyne Addition: Instead of adding the terminal alkyne all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the copper acetylide intermediate low, disfavoring the second-order homocoupling reaction relative to the pseudo-first-order cross-coupling.[7]

Issue 3: The overall reaction is sluggish or fails, leading to a complex mixture.

  • Q: My reaction isn't working at all, or I see decomposition (e.g., formation of black palladium precipitate). What's wrong?

    • A: This points to issues with the catalyst, reagents, or general reaction conditions.

      • Catalyst Activity: Ensure your palladium catalyst is active. Palladium black formation indicates catalyst decomposition.[3] This can be caused by impurities, inappropriate solvent choice (anecdotal evidence suggests THF can sometimes promote it), or excessive temperatures.[3][14]

      • Reagent Purity: Use high-purity 5-iodo-1H-indazole and freshly distilled/filtered base and solvents. Impurities can poison the catalyst.[3]

      • Base and Solvent Choice: A suitable amine base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the HX generated and deprotonate the alkyne.[3] The solvent must be dry and capable of solvating all components. DMF, acetonitrile, and amine/toluene mixtures are common.[15]

      • Indazole NH Protection: The acidic N-H proton of the indazole ring can potentially interfere with the reaction by coordinating to the metal or reacting with the base. While many Sonogashira reactions on indazoles proceed without protection, if you face persistent issues, consider protecting the indazole nitrogen (e.g., with a SEM, Boc, or tosyl group) prior to the coupling step.[16]

Troubleshooting Decision Workflow

This diagram provides a logical path for troubleshooting.

G Start High Homocoupling Byproduct Observed Check_O2 Is O₂ rigorously excluded? Start->Check_O2 Improve_Degas ACTION: Improve Degassing (Sparging / F-P-T) Check_O2->Improve_Degas No Check_Cu Are you using a Cu(I) co-catalyst? Check_O2->Check_Cu Yes Improve_Degas->Check_Cu Go_Cu_Free SOLUTION: Switch to Copper-Free Sonogashira Protocol Check_Cu->Go_Cu_Free Yes Check_Conditions Is the reaction still slow or yielding low conversion? Check_Cu->Check_Conditions No Success Problem Solved Go_Cu_Free->Success Optimize_Cu ACTION: - Reduce Cu(I) loading - Add alkyne slowly - Add reducing agent Optimize_Pd ACTION: - Check catalyst/ligand activity - Optimize base/solvent/temp - Consider N-H protection Check_Conditions->Optimize_Pd Yes Check_Conditions->Success No Optimize_Pd->Success

Caption: A logical workflow for troubleshooting homocoupling issues.

Part 3: Recommended Experimental Protocols & Data
Protocol 1: Copper-Free Sonogashira Coupling (Recommended)

This protocol is designed to eliminate the primary cause of Glaser homocoupling and is often the most robust method.[10][17]

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-iodo-1H-indazole (1.0 equiv), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand if required by the catalyst system.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon/nitrogen three times to establish a robust inert atmosphere.

  • Solvent & Base Addition: Add freshly degassed solvent (e.g., DMF or 1,4-dioxane) and a degassed amine-free base (e.g., Cs₂CO₃, 2.0 equiv) via syringe under a positive flow of inert gas.[17]

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.2-1.5 equiv) via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS until the 5-iodo-1H-indazole is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Desilylation: Purify the crude TMS-protected product by column chromatography. The TMS group can then be cleaved under standard conditions (e.g., K₂CO₃ in methanol or TBAF in THF) to yield the final this compound.

Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling

If a copper-catalyzed system is necessary, this protocol incorporates optimizations to minimize homocoupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask, add 5-iodo-1H-indazole (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (CuI, 1-2 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly purge with argon/nitrogen as described above.

  • Solvent & Base Addition: Add rigorously degassed solvent (e.g., toluene/triethylamine, 3:1 v/v) via syringe.

  • Slow Alkyne Addition: Prepare a solution of trimethylsilylacetylene (TMSA) (1.2 equiv) in a small amount of the degassed reaction solvent. Using a syringe pump, add this solution to the reaction mixture over 2-4 hours.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor closely by TLC or LC-MS.

  • Workup & Purification: Follow steps 6 and 7 from the copper-free protocol.

Data Summary: Comparison of Key Reaction Parameters

The following table summarizes the key parameters and their impact on minimizing homocoupling.

ParameterStandard Cu-CatalyzedOptimized Cu-CatalyzedCopper-Free (Recommended)Rationale for Preventing Homocoupling
Co-Catalyst CuI (5-10 mol%)CuI (1-2 mol%)NoneEliminates the key mediator of Glaser coupling.[2][8]
Atmosphere Inert GasRigorous Inert GasRigorous Inert GasOxygen is a required oxidant for the Glaser mechanism.[7]
Alkyne Addition All at onceSlow addition (syringe pump)All at onceSlow addition lowers the concentration of the copper acetylide intermediate, disfavoring dimerization.[7]
Base Amine (Et₃N, DIPEA)Amine (Et₃N, DIPEA)Often Inorganic (Cs₂CO₃, K₂CO₃)Stronger bases can accelerate the desired reaction; amine-free conditions can be cleaner.[17][18]
Temperature 25-80 °C25-60 °C60-100 °CLower temperatures can sometimes disfavor homocoupling, but Cu-free systems may require more energy.[7]
Additives NoneMild Reducing Agent (optional)NoneReducing agents prevent the oxidation of Cu(I) needed for dimerization.[12]

References

Catalyst selection for Sonogashira coupling of indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Sonogashira Coupling Reactions involving indazole substrates. As Senior Application Scientists, we understand that while the Sonogashira coupling is a powerful tool for C-C bond formation, its application to specific heterocyclic systems like indazoles presents unique challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to navigate these challenges effectively.

We will move beyond simple protocols to explain the underlying principles of catalyst selection, helping you make informed decisions in your experimental design. This resource is structured to address common issues, from initial catalyst choice to advanced troubleshooting, ensuring your path to successful synthesis is both clear and efficient.

Part 1: The Fundamentals of the Catalyst System

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The success of this reaction hinges on the synergistic interplay of a palladium catalyst, a copper(I) co-catalyst, a base, and the solvent system.

  • The Palladium Catalyst : The heart of the reaction is the palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[2] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] The choice of ligand attached to the palladium is critical; electron-rich and bulky phosphine ligands can increase the rate of the oxidative addition step, which is often rate-limiting, especially for less reactive halides like aryl bromides or chlorides.[2][3]

  • The Copper(I) Co-catalyst : Copper(I) salts, typically copper(I) iodide (CuI), act as a co-catalyst.[1] Their primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species is more reactive towards the palladium complex in the transmetalation step, increasing the reaction rate and allowing for milder reaction conditions, often room temperature.[2]

  • The Base : A base is essential to neutralize the hydrogen halide (HX) byproduct generated during the reaction.[1][4] It also facilitates the deprotonation of the terminal alkyne, which is a prerequisite for the formation of the copper acetylide.[4] Common choices include amine bases like triethylamine (TEA) or diisopropylamine (DIPA), which can often double as the solvent, and inorganic bases such as K₂CO₃ or Cs₂CO₃.[1][5]

  • The Solvent : The solvent must solubilize all reaction components and facilitate the catalytic cycle. Common solvents include amines (like TEA), DMF, THF, toluene, and dioxane.[1][6][7] The choice can significantly impact reaction outcomes, with polar aprotic solvents sometimes being more effective for challenging substrates.[8]

Below is a diagram illustrating the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Sonogashira Catalytic Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ Pd_complex_A trans-Pd(II)(Ar)(X)L₂ Pd0->Pd_complex_A Oxidative Addition (Ar-X) Pd_complex_B cis-Pd(II)(Ar)(X)L₂ Pd_complex_A->Pd_complex_B Isomerization Pd_complex_C cis-Pd(II)(Ar)(C≡CR)L₂ Pd_complex_B->Pd_complex_C Transmetalation Pd_complex_C->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_complex_C->Product CuX CuX Cu_acetylide Cu-C≡C-R CuX->Cu_acetylide Base, Alkyne Cu_acetylide->Pd_complex_B Transfers Acetylide Cu_acetylide->CuX Transmetalation to Pd Alkyne H-C≡C-R

The classic palladium and copper co-catalyzed Sonogashira cycle.

Part 2: Specific Challenges with Indazole Substrates

Indazoles introduce specific complexities not present with simple aryl halides.

  • The N-H Proton : The acidic proton on the indazole nitrogen can interfere with the reaction. It can react with the basic medium or potentially coordinate to the metal centers. For many substrates, particularly when coupling at the 3-position, N-protection is crucial for achieving good yields.[5][9] Without protection, reactions at the C-3 position may fail entirely.[9] Common protecting groups include Boc, tosyl (Ts), or a simple benzyl group.

  • Reactivity of Halogen Position : The reactivity of the halo-indazole is dictated by standard organic principles. Iodides are significantly more reactive than bromides, and chlorides are the most challenging.[1][10] This differential reactivity can be exploited for sequential couplings. For instance, on a 5-bromo-3-iodoindazole, the Sonogashira coupling can be selectively performed at the more reactive C-3 iodide position at room temperature, leaving the C-5 bromide intact for a subsequent reaction at a higher temperature.[10]

Part 3: Catalyst System Selection Guide

Choosing the right combination of catalyst, ligand, base, and solvent is paramount. The following table provides starting points for various indazole substrates.

Substrate TypePalladium Source (mol%)Ligand (mol%)Copper Source (mol%)Base (equiv)SolventTemp (°C)Notes & Citations
N-Protected 3-Iodoindazole Pd(PPh₃)₄ (2-5%)-CuI (5-10%)TEA (2-3)DMF or THFRT - 50The most straightforward coupling. High yields are expected under mild conditions.[10]
N-Protected 5-Bromoindazole PdCl₂(PPh₃)₂ (5-10%)PPh₃ (10%)CuI (10-20%)TEA (3-5)DMF/TEA70-80Requires higher temperatures due to the lower reactivity of the aryl bromide.[10]
Electron-Deficient Indazole Pd(OAc)₂ (2-5%)1,10-phenanthroline (5-10%)CuI (optional)K₂CO₃ (2)DMA100-120For challenging substrates, stronger ligands and inorganic bases may be necessary.[5]
Sterically Hindered Substrate Pd₂(dba)₃ (2%)P(t-Bu)₃ (4-6%)- (Copper-free)Cs₂CO₃ (2)Toluene or Dioxane80-100Bulky, electron-rich phosphine ligands are crucial for coupling hindered partners.[2][3]

The following decision tree provides a visual guide to selecting a starting catalyst system for your indazole coupling experiment.

Catalyst Selection Workflow for Indazole Sonogashira start Start: Indazole Substrate halide_check What is the halide? start->halide_check iodide_path Iodide (High Reactivity) halide_check->iodide_path Iodo bromide_path Bromide (Moderate Reactivity) halide_check->bromide_path Bromo chloride_path Chloride (Low Reactivity) halide_check->chloride_path Chloro iodide_conditions Standard Conditions: Pd(PPh₃)₄ / CuI TEA, DMF Room Temperature iodide_path->iodide_conditions bromide_conditions Elevated Temperature: PdCl₂(PPh₃)₂ / CuI TEA, DMF 70-80°C bromide_path->bromide_conditions chloride_conditions Forcing Conditions: Pd₂(dba)₃ + Bulky Ligand (e.g., sXPhos) Strong Base (K₃PO₄) High Temp (>100°C) chloride_path->chloride_conditions nh_check Is N-H unprotected? iodide_conditions->nh_check bromide_conditions->nh_check chloride_conditions->nh_check protect_n Strongly consider N-protection (e.g., Boc, Ts) especially for C-3 coupling nh_check->protect_n Yes steric_check Is either coupling partner sterically hindered? nh_check->steric_check No (Protected) protect_n->steric_check proceed_unprotected Proceed with caution. May require specific catalyst systems. proceed_unprotected->steric_check bulky_ligand Use bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, XPhos) steric_check->bulky_ligand Yes standard_ligand Standard ligand (e.g., PPh₃) is likely sufficient steric_check->standard_ligand No

Decision workflow for selecting a Sonogashira catalyst system.

Part 4: Standard Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of a N-protected 3-iodoindazole with a terminal alkyne.

Materials:

  • N-Boc-3-iodoindazole (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%)

  • Copper(I) Iodide (CuI) (0.10 equiv, 10 mol%)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous and deoxygenated solvents are recommended.

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-iodoindazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed DMF (to dissolve the indazole, approx. 0.1 M concentration) and anhydrous, degassed TEA (2:1 DMF:TEA ratio).[10]

  • Stir the mixture at room temperature for 5-10 minutes. The solution should be a yellowish suspension.

  • Add the terminal alkyne via syringe and rinse with a small amount of DMF.

  • Stir the reaction at room temperature or heat to 40-50°C. Monitor the reaction progress by TLC or LC-MS. For aryl bromides, heating to 70-80°C will be necessary.[10]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with ethyl acetate.

  • Wash the combined organic filtrate with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynylindazole.

Part 5: Troubleshooting Guide & FAQs

Question 1: My reaction is not working, or the conversion is very low. What are the first things to check?

Answer: This is a common issue that can often be resolved by systematically checking a few key parameters.

Potential CauseRecommended Solution
Inactive Palladium Catalyst Palladium(0) catalysts like Pd(PPh₃)₄ can degrade upon storage. Use a fresh bottle or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[1][2] The amine base or alkyne itself can act as a reductant for the Pd(II) species in situ.[2][11]
Insufficient Temperature Aryl bromides are much less reactive than iodides and almost always require heating (typically 70-100°C) to facilitate the oxidative addition step.[10][12] If using a bromide, ensure your reaction temperature is adequate.
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst and promotes the unwanted homocoupling of the alkyne.[1][13] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar).
Inappropriate Base/Solvent The base or solvent may not be optimal for your specific substrate. For less reactive halides, a stronger base (e.g., DBU, K₂CO₃) or a more polar solvent (e.g., DMF, NMP) might be required.[8][14]
Unprotected N-H Group As noted previously, an unprotected N-H on the indazole can halt the reaction, especially at C-3.[9] If your substrate is N-H free, protection is the most reliable solution.

Question 2: I'm observing a significant amount of alkyne homocoupling product (Glaser coupling). How can I minimize this?

Answer: Alkyne homocoupling is a primary side reaction, driven by the copper catalyst in the presence of oxygen.[13]

  • Rigorous Exclusion of Oxygen : This is the most critical factor. Use Schlenk techniques, ensure your inert gas is pure, and use properly degassed solvents.

  • Reduce Copper Loading : While CuI is beneficial, high concentrations can accelerate homocoupling. Try reducing the CuI loading to 1-2 mol%.

  • Slow Addition of Alkyne : Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling.

  • Consider a Copper-Free Protocol : Many modern catalyst systems are designed to work efficiently without copper, which completely eliminates this specific side reaction pathway.[7] This often involves using a more active palladium catalyst with bulky, electron-rich ligands (e.g., Pd/NHC complexes or those with Buchwald-type phosphine ligands).[2][15]

Question 3: My reaction solution turns black and a precipitate forms. What is happening?

Answer: The formation of a black precipitate is almost always indicative of the formation of palladium black.[11] This occurs when the Pd(0) species, which is the active catalyst, agglomerates and precipitates out of solution, effectively killing the catalytic cycle.

  • Cause : This is often caused by ligand dissociation from the palladium center, especially at higher temperatures or with less stable ligands. Some solvents, like THF, have been anecdotally reported to promote its formation more than others.[11]

  • Solution :

    • Add More Ligand : Supplementing the reaction with additional free phosphine ligand (e.g., 2-4 extra equivalents relative to palladium) can help stabilize the Pd(0) complex in solution.

    • Change Ligand/Solvent : Switch to a more robust, bulky ligand that binds more tightly to the palladium. Changing the solvent from THF to toluene or dioxane may also help.[7]

    • Lower Temperature : If possible, running the reaction at a lower temperature for a longer time can prevent the catalyst decomposition.

Question 4: Can I use an N-unprotected indazole?

Answer: It is highly substrate and position-dependent. While challenging, it is not impossible.

  • Coupling at C-3 : Generally requires N-protection for good yields.[5][9] Direct C-H activation methods are an alternative but fall outside the scope of Sonogashira coupling.

  • Coupling at other positions (C-4, C-5, C-6, C-7) : Success is more likely without N-protection compared to the C-3 position. However, yields may still be compromised. A careful screening of bases is recommended, as some inorganic bases like K₂CO₃ may be more compatible than amine bases in these cases.

If you are developing a synthetic route, the most reliable and time-saving strategy is to incorporate protection/deprotection steps for the indazole nitrogen.

References

Technical Support Center: Stability of 5-Ethynyl-1H-indazole in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethynyl-1H-indazole (5-EI). This guide is designed for researchers, scientists, and drug development professionals who utilize 5-EI in their experimental workflows, particularly in the context of bioorthogonal chemistry. Here, we address common questions and concerns regarding the stability of 5-EI in cell culture media, providing in-depth explanations, troubleshooting advice, and detailed protocols to ensure the success and reproducibility of your experiments.

Introduction to this compound (5-EI)

This compound is a heterocyclic compound featuring a terminal alkyne group. This functional group makes it a valuable tool in "click chemistry," a set of biocompatible reactions that enable the specific and efficient covalent labeling of biomolecules.[1] Specifically, the terminal alkyne of 5-EI can react with an azide-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[1] This allows for the precise labeling and tracking of proteins, nucleic acids, and other cellular components in living systems.[2]

Given that many of these labeling experiments are conducted over extended periods in complex biological environments, understanding and ensuring the stability of 5-EI in cell culture media is paramount for obtaining reliable and interpretable results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions like cell culture media?

The stability of 5-EI in cell culture media can be influenced by several factors, including pH, temperature, light exposure, and the presence of media components.[3] The indazole ring itself is a stable aromatic system.[4][5][6] However, the terminal alkyne group can be susceptible to degradation under certain conditions. It is crucial to experimentally verify the stability of 5-EI in your specific cell culture medium and under your experimental conditions.

Q2: What are the potential degradation pathways for 5-EI in a cell culture environment?

While the indazole core is generally stable, the ethynyl group can undergo degradation through several pathways:

  • Oxidative Cleavage: Terminal alkynes can be susceptible to oxidative cleavage, which would break the carbon-carbon triple bond.[7][8] This can be mediated by reactive oxygen species (ROS) that may be present in the cell culture environment, particularly under conditions of cellular stress.

  • Hydration: Although less common for terminal alkynes under physiological pH, the addition of water across the triple bond to form a ketone is a possibility, especially in the presence of certain metal ions.

  • Reactions with Media Components: Some components of cell culture media, such as thiols (e.g., from cysteine or glutathione), could potentially react with the alkyne group under specific conditions, although this is less likely to be a major degradation pathway.

  • Photodegradation: The indazole ring system can be susceptible to photodegradation, particularly under UV irradiation.[9] While standard laboratory lighting is less likely to cause significant degradation, prolonged exposure should be avoided.

Q3: How do common components of cell culture media affect the stability of 5-EI?

Several components can influence the stability of small molecules in cell culture media:

  • pH: The pH of the medium can affect the rate of hydrolysis and other chemical degradation pathways.[3][10] Most cell culture media are buffered to a physiological pH (around 7.4), which is generally favorable for the stability of many compounds.

  • Serum: Fetal Bovine Serum (FBS) is a complex mixture of proteins, enzymes, and small molecules. Serum proteins can bind to small molecules, which may either stabilize them or reduce their effective concentration.[3] Serum also contains enzymes that could potentially metabolize 5-EI.[3]

  • Reducing Agents: The presence of reducing agents in some specialized media could potentially impact the alkyne group, although this is not a common concern with standard media.

Q4: What are the signs of 5-EI degradation in my experiments?

Degradation of 5-EI can manifest in several ways:

  • Low or no labeling: If 5-EI has degraded, there will be less or no active compound available to participate in the click reaction, resulting in poor labeling efficiency.[11]

  • High background: Degradation products may be non-specifically reactive or fluorescent, leading to an increase in background signal.

  • Inconsistent results: If the rate of degradation is variable, it can lead to high variability in your experimental results.[10][12]

Q5: How should I prepare and store 5-EI stock solutions to maximize stability?

Proper handling and storage are critical for maintaining the integrity of 5-EI:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.[13][14][15]

  • Storage: Store the aliquots at -20°C or -80°C in the dark.[12][13][14]

  • Handling: When preparing working solutions, use freshly thawed aliquots and protect them from prolonged exposure to light.[13][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Degradation of 5-EI in stock solution or media: The compound may have degraded before or during the experiment.- Prepare fresh stock solutions of 5-EI. - Perform a stability study of 5-EI in your specific cell culture medium using the HPLC protocol below. - If unstable, consider shorter incubation times or more frequent media changes with fresh 5-EI.
Suboptimal click reaction conditions: The concentration of copper catalyst, ligand, or reducing agent may not be optimal.- Optimize the concentrations of all click reaction components. - Ensure the use of a copper(I)-stabilizing ligand.
High Background Signal Non-specific binding of the azide probe: The fluorescent azide probe may be binding non-specifically to cells or other components.- Titrate the concentration of the azide probe to find the lowest effective concentration. - Include appropriate wash steps after incubation with the probe. - Use a blocking agent if necessary.
Degradation products of 5-EI are causing background: A breakdown product of 5-EI may be fluorescent or reactive.- Assess the purity of your 5-EI stock solution. - Confirm the stability of 5-EI in your media; if it degrades, the byproducts could be the source of the background.
Inconsistent Results Between Experiments Variable stability of 5-EI: The rate of degradation may differ between experiments due to slight variations in conditions.- Standardize all experimental parameters, including incubation time, temperature, and media composition. - Use a single, qualified batch of media and serum for a set of experiments.[3]
Inconsistent preparation of working solutions: Variations in the dilution of the stock solution can lead to inconsistent final concentrations.- Prepare fresh working solutions for each experiment. - Use calibrated pipettes and ensure thorough mixing.

Experimental Protocols

Protocol 1: Assessing the Stability of 5-EI in Cell Culture Media via HPLC-UV

This protocol provides a method to quantify the concentration of 5-EI over time in your specific cell culture medium.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your complete cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of 5-EI in DMSO.

  • Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM). Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 200 µL), and if the medium contains serum, precipitate the proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes.[10][16] Transfer the supernatant to an HPLC vial and store at -80°C. If the medium is serum-free, you may be able to directly inject the sample after dilution, but a protein precipitation step is still recommended for consistency.

  • Incubation: Aliquot the remaining working solution into sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C, 5% CO2 incubator.[3]

  • Sample Collection: At each designated time point, remove one tube from the incubator and process it as described in step 3.

  • HPLC Analysis: Analyze all samples by HPLC-UV. Develop a method that provides good separation of the 5-EI peak from any potential degradation products and media components. A C18 column with a gradient of water and acetonitrile containing 0.1% formic acid is a good starting point.[10][16]

  • Data Analysis: Create a calibration curve using standards of known 5-EI concentrations. Calculate the concentration of 5-EI at each time point. Normalize the concentrations to the T=0 sample (representing 100%) and plot the percentage of remaining 5-EI versus time.

Protocol 2: Functional Assessment of 5-EI Activity Post-Incubation

This protocol assesses the functional integrity of 5-EI after incubation in cell culture medium by testing its ability to participate in a click reaction.

Materials:

  • This compound

  • Your complete cell culture medium

  • Incubator (37°C, 5% CO2)

  • An azide-functionalized fluorescent probe (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper(I)-stabilizing ligand (e.g., TBTA)

  • Fluorescence plate reader or microscope

Procedure:

  • Prepare Aged 5-EI Solution: Incubate a working solution of 5-EI in your complete cell culture medium at 37°C for the desired duration (e.g., 24 hours).

  • Prepare Fresh 5-EI Solution: Prepare a fresh working solution of 5-EI in the same medium immediately before the assay.

  • Set up the Reaction: In a microplate, set up the following reactions:

    • Negative Control: Medium only + azide probe + click reaction components.

    • Positive Control: Fresh 5-EI solution + azide probe + click reaction components.

    • Test Sample: Aged 5-EI solution + azide probe + click reaction components.

  • Initiate the Click Reaction: Add the click reaction components (CuSO4, sodium ascorbate, and TBTA) to each well to initiate the reaction.

  • Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure Fluorescence: Measure the fluorescence intensity in each well using a plate reader or visualize the results using a fluorescence microscope.

  • Data Analysis: Compare the fluorescence signal from the aged 5-EI sample to the fresh 5-EI sample. A significant decrease in fluorescence in the aged sample indicates a loss of functional 5-EI.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM 5-EI Stock in DMSO prep_work Dilute to Working Conc. in Cell Culture Medium prep_stock->prep_work t0 T=0 Sample (Process Immediately) prep_work->t0 incubate Incubate at 37°C, 5% CO2 prep_work->incubate process Protein Precipitation (if serum is present) t0->process tx Collect Samples at Time Points (T=x) incubate->tx tx->process hplc HPLC-UV Analysis process->hplc data Calculate % Remaining vs. Time hplc->data

Caption: Workflow for assessing 5-EI stability via HPLC.

Potential Degradation Pathways

G cluster_degradation Degradation Products (Inactive) EI This compound (Active Compound) ox Oxidative Cleavage Products EI->ox Oxidative Stress (e.g., ROS) hyd Hydration Products EI->hyd Hydration (e.g., metal ions) photo Photodegradation Products EI->photo UV Light

Caption: Potential degradation pathways for 5-EI.

References

Technical Support Center: Minimizing Off-Target Effects of 5-Ethynyl-1H-indazole in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Ethynyl-1H-indazole and related kinase inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered in cellular assays, with a primary focus on ensuring data integrity by minimizing and validating off-target effects. Our goal is to empower you with the knowledge to move beyond simple inhibition assays and generate robust, publishable data.

Section 1: Foundational Knowledge & Initial Assay Design

This section addresses the most common preliminary questions regarding this compound and the critical first steps in experimental design.

FAQ 1: What is this compound and what is its primary target?

This compound belongs to the indazole class of heterocyclic compounds, a scaffold frequently used in the development of kinase inhibitors.[1] Specifically, substituted 3-ethynyl-1H-indazoles have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] While the broader class of indazoles can target various kinases, compounds based on the 3-ethynyl-1H-indazole scaffold have shown activity against PI3Kα, PDK1, and mTOR.[2] Therefore, the primary expected on-target effect in a cellular context is the downregulation of this signaling cascade.

FAQ 2: What are "off-target" effects and why are they a major concern with kinase inhibitors?
FAQ 3: Before I start my experiment, what is the most critical first step?

Before treating any cells, you must verify the expression and activity of the target kinase(s) in your specific cell model.[8] It is a common mistake to assume a target is active in a given cell line. If the target protein (e.g., PI3Kα, AKT) is not expressed or is not in its active, phosphorylated state, any observed phenotype from the inhibitor cannot be due to on-target effects.

Recommended Protocol: Baseline Target Expression & Activity Check

  • Cell Culture: Culture your chosen cell line to approximately 80-90% confluency under standard conditions.

  • Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Quantification: Determine the total protein concentration of your lysate using a standard method like a BCA or Bradford assay.[9]

  • Western Blot:

    • Load equal amounts of protein lysate onto an SDS-PAGE gel for separation.[9]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[9]

    • Probe separate membranes with primary antibodies against the total protein of your target (e.g., Total-AKT) and its phosphorylated, active form (e.g., Phospho-AKT Ser473).

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[9]

  • Analysis: A strong band for the total protein and a detectable band for the phospho-protein confirm your cell line is a suitable model for the inhibitor study.[8]

Section 2: Proactive Experimental Design to Minimize Off-Target Effects

A well-designed experiment is the best defense against misleading data. This section focuses on the essential controls and strategies to implement from the outset.

FAQ 4: How do I determine the optimal concentration of this compound to use?

The goal is to use the lowest effective concentration that produces the desired on-target effect, as the likelihood of off-target binding increases with concentration.[8][10] This is determined by performing a dose-response curve.

Key Experimental Workflow: Dose-Response and Time-Course Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed cells in multi-well plates prep_inhibitor Prepare serial dilutions of This compound (e.g., 10 µM to 1 nM) treat Treat cells with inhibitor dilutions and vehicle control (DMSO) prep_inhibitor->treat incubate Incubate for multiple time points (e.g., 6h, 12h, 24h) treat->incubate lyse Lyse cells and perform Western Blot for p-AKT incubate->lyse quantify Quantify p-AKT band intensity lyse->quantify plot Plot % inhibition vs. [Inhibitor] quantify->plot calc_ic50 Calculate IC50 at each time point plot->calc_ic50 select Select lowest concentration and earliest time point that gives >80% inhibition calc_ic50->select

Caption: Workflow for determining the optimal inhibitor concentration.

FAQ 5: What are the absolute essential control experiments to run alongside my primary experiment?

To confidently attribute a phenotype to the on-target activity of this compound, a multi-pronged validation approach is necessary. Running just a vehicle control is insufficient.

Control TypePurposeExpected Outcome
Vehicle Control To control for any effects of the inhibitor's solvent (e.g., DMSO).[8]No change in the measured phenotype or target phosphorylation.
Inactive Structural Analog To demonstrate that the observed effect is due to the specific inhibitory activity and not the chemical scaffold itself.[3]The inactive analog should produce no phenotype, even at high concentrations.
Structurally Unrelated Inhibitor To confirm the phenotype is linked to the target, not a unique off-target of the primary compound.[8]A different inhibitor for the same target (e.g., another PI3K inhibitor) should produce the same phenotype.
Genetic Knockdown/Out To mimic the effect of the inhibitor through genetic means, providing the strongest evidence for target dependency.[3][7]siRNA/shRNA or CRISPR-mediated knockout of the target kinase should replicate the phenotype observed with the inhibitor.

Visualizing the Logic of Control Experiments

G cluster_on_target On-Target Hypothesis cluster_off_target Off-Target Hypothesis cluster_validation Validation Experiments compound This compound on_target Inhibits PI3K compound->on_target Intended off_target Inhibits Kinase 'X' compound->off_target Unintended scaffold_effect Non-specific Scaffold Effect compound->scaffold_effect Unintended phenotype Observed Phenotype (e.g., Apoptosis) on_target->phenotype off_target->phenotype scaffold_effect->phenotype inactive Inactive Analog Control inactive->scaffold_effect Tests orthogonal Orthogonal Inhibitor Control orthogonal->on_target Confirms crispr CRISPR Knockout Control crispr->on_target Confirms

Caption: Logical relationships between hypotheses and validation controls.

Section 3: Troubleshooting Guide for Unexpected Results

Even with careful planning, experiments can yield confusing results. This section provides a framework for diagnosing common issues.

Problem 1: The inhibitor is potent in a biochemical (cell-free) assay but shows weak or no activity in my cellular assay.

This is a frequent challenge and points to issues with the compound's behavior in a complex cellular environment.[11]

Potential CauseTroubleshooting Steps
Poor Cell Permeability The compound cannot reach its intracellular target.[11] Action: Perform a cell permeability assay (e.g., PAMPA) or use computational models to predict LogP. Consider using a permeabilizing agent as a positive control, but not for routine experiments.
High Intracellular ATP Intracellular ATP concentrations (millimolar range) are much higher than in biochemical assays, reducing the potency of ATP-competitive inhibitors.[11] Action: This is an inherent challenge. Ensure your dose-response curve extends to higher concentrations (e.g., >10 µM), but be aware this increases the risk of off-target effects.[10]
Rapid Metabolism or Efflux The compound is being degraded or actively pumped out of the cell by efflux pumps (e.g., P-glycoprotein).[11] Action: Perform a time-course experiment. If the on-target effect diminishes over time, it may indicate metabolism. Co-treatment with an efflux pump inhibitor can be a diagnostic tool.
Compound Instability/Solubility The compound is degrading or precipitating in the culture medium.[10] Action: Always prepare fresh dilutions from a concentrated DMSO stock for each experiment.[3] Visually inspect media for precipitation after adding the compound.
Problem 2: I see a strong phenotype (e.g., cell death), but Western blot shows only partial inhibition of my target pathway.

This scenario strongly suggests that the observed phenotype is caused by an off-target effect.

  • Lower the Concentration: Re-run the experiment at the lowest concentration that still shows a measurable on-target effect (e.g., 50% p-AKT inhibition). If the phenotype disappears while on-target inhibition remains, the phenotype was likely an off-target effect at the higher concentration.[8]

  • Run Control Experiments: This is where the inactive analog and genetic knockdown controls are crucial.

    • If the inactive analog also causes cell death, the effect is likely due to the chemical scaffold and is non-specific.[3]

    • If CRISPR knockout of the target does not cause cell death, it confirms the inhibitor-induced phenotype is off-target.[7]

  • Perform Kinome Profiling: For critical projects, screening the inhibitor against a broad panel of kinases can identify other potent targets.[8] This provides direct evidence of which off-target kinases may be responsible for the observed phenotype.[4]

Problem 3: My results are inconsistent between experiments.
Potential CauseSolution
Cellular State Cell density, passage number, and growth phase can alter signaling pathways.[3]
Reagent Instability Repeated freeze-thaw cycles of the inhibitor stock or assay reagents can cause degradation.[3][11]
Edge Effects in Plates Evaporation from the outer wells of a 96-well plate can concentrate reagents.[11]

References

Validation & Comparative

A Comparative Guide to Tpl2 Kinase Inhibitors: Evaluating the Indazole Scaffold Against Other Chemical Classes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of inflammatory and oncogenic signaling, Tumor Progression Locus 2 (Tpl2) kinase has emerged as a compelling therapeutic target. Also known as MAP3K8 or COT, Tpl2 is a critical serine/threonine kinase that orchestrates downstream signaling cascades, primarily the MEK-ERK pathway, in response to pro-inflammatory stimuli.[1][2] Its dysregulation is implicated in a host of chronic inflammatory diseases and various cancers, making the development of potent and selective Tpl2 inhibitors a key focus of modern drug discovery.[3][4]

This guide provides an in-depth comparison of different chemical classes of Tpl2 inhibitors, with a particular focus on the indazole scaffold, represented here by compounds such as 5-Ethynyl-1H-indazole and its more developed analogs. We will objectively evaluate their performance against other notable inhibitors, including the clinical candidate GS-4875 (Tilpisertib), supported by available experimental data.

The Central Role of Tpl2 in Inflammatory Signaling

Tpl2 acts as a crucial node in the transmission of inflammatory signals from various receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R).[3] Upon activation, Tpl2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[4] This signaling cascade culminates in the activation of transcription factors that drive the expression of numerous pro-inflammatory cytokines and other inflammatory mediators.[3]

Tpl2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R/TNFR Tpl2 Tpl2 (MAP3K8) TLR->Tpl2 Inflammatory Stimuli MEK MEK1/2 Tpl2->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription_Factors Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Transcription_Factors->Gene_Expression Translocation & Transcription

Caption: The Tpl2 signaling cascade.

The Indazole Scaffold: A Promising Starting Point

The indazole core has been identified as a privileged scaffold in kinase inhibitor discovery, capable of forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. A high-throughput screening effort identified an indazole-based compound as a micromolar inhibitor of Tpl2, sparking further investigation into this chemical class.[3]

Through structure-activity relationship (SAR) studies on the initial indazole hit, researchers have made significant improvements. Modifications at the C3 and C5 positions of the indazole ring led to the discovery of compounds with nanomolar potency in biochemical assays and cellular assays measuring the phosphorylation of ERK (p-ERK).[3] For instance, compound 31 from the work of Wunberg et al. (structure not publicly disclosed) demonstrated significantly improved potency over the initial hit.

Comparative Analysis of Tpl2 Inhibitors

To provide a clear comparison, the following table summarizes the performance of a representative optimized indazole Tpl2 inhibitor (based on the discovery campaign) against the well-characterized clinical candidate, GS-4875.

Inhibitor Chemical Class Tpl2 IC50 (nM) Cellular Potency (p-ERK or TNF-α inhibition) Kinase Selectivity In Vivo Efficacy Reference
Optimized Indazole (e.g., Compound 31) IndazolePotent (nanomolar range)Good potency in cell-based p-ERK assaysInformation not publicly availableInformation not publicly available[3]
GS-4875 (Tilpisertib) Not specified1.3EC50 of 667 nM for TNF-α inhibition in a rat LPS modelHighly selective with no significant off-target bindingDose-dependent inhibition of LPS-stimulated TNF-α production in rats[1][2]

Experimental Methodologies for Tpl2 Inhibitor Characterization

The objective evaluation of Tpl2 inhibitors relies on a series of well-established biochemical and cellular assays. Below are detailed protocols for key experiments.

Tpl2 Kinase Activity Assay (LANCE TR-FRET)

This biochemical assay directly measures the enzymatic activity of Tpl2 and its inhibition by test compounds.

LANCE_TR_FRET_Workflow cluster_workflow LANCE TR-FRET Assay Workflow Start Start Add_Reagents Add Tpl2, ULight-Substrate, ATP, and Inhibitor Start->Add_Reagents Incubate Incubate to allow kinase reaction Add_Reagents->Incubate Add_Detection Add Eu-labeled anti-phospho-antibody Incubate->Add_Detection Read_Plate Read TR-FRET Signal Add_Detection->Read_Plate End End Read_Plate->End

Caption: Workflow for a Tpl2 LANCE TR-FRET assay.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant Tpl2 kinase, ULight™-labeled substrate peptide, and ATP to their final desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound analog) in DMSO and then in kinase buffer.

  • Kinase Reaction:

    • In a 384-well microplate, add the test inhibitor solution.

    • Add the Tpl2 kinase and ULight-substrate mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add the Europium (Eu)-labeled anti-phospho-substrate antibody diluted in detection buffer.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 values for the inhibitors.[5][6]

Cellular Phospho-ERK (p-ERK) Western Blot Assay

This cell-based assay assesses the ability of an inhibitor to block the Tpl2 signaling cascade within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human monocytes or macrophages) to sub-confluency.

    • Pre-treat the cells with various concentrations of the Tpl2 inhibitor for 1-2 hours.

    • Stimulate the cells with a Tpl2 activator, such as lipopolysaccharide (LPS), for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[7]

LPS-Induced TNF-α Release in Human Whole Blood

This ex vivo assay provides a physiologically relevant system to evaluate the anti-inflammatory effects of Tpl2 inhibitors.

Protocol:

  • Blood Collection and Treatment:

    • Collect fresh human whole blood into heparin-containing tubes.

    • Pre-incubate the blood with various concentrations of the Tpl2 inhibitor for 1 hour at 37°C.

  • Stimulation and Incubation:

    • Stimulate the blood with LPS (e.g., 100 ng/mL) to induce TNF-α production.

    • Incubate the samples for a defined period (e.g., 4-6 hours) at 37°C in a humidified incubator.

  • Plasma Collection and TNF-α Measurement:

    • Centrifuge the blood samples to separate the plasma.

    • Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration compared to the vehicle control and determine the IC50 value.[4][8]

Conclusion and Future Directions

The indazole scaffold represents a promising starting point for the development of potent and selective Tpl2 kinase inhibitors. While simple, unsubstituted molecules like this compound require further characterization, the success of optimized indazole derivatives demonstrates the potential of this chemical class.

A direct comparison with clinical candidates like GS-4875 highlights the stringent requirements for advancing a compound through the drug development pipeline. Key parameters such as high potency, excellent kinase selectivity, and proven in vivo efficacy are paramount. Future research in this area should focus on:

  • Comprehensive Profiling: Thoroughly characterizing the potency, selectivity, and pharmacokinetic properties of novel indazole-based Tpl2 inhibitors.

  • Structure-Based Design: Utilizing co-crystal structures of Tpl2 with inhibitors to guide the design of next-generation compounds with improved properties.

  • In Vivo Disease Models: Evaluating the therapeutic potential of promising inhibitors in relevant animal models of inflammatory diseases and cancer.

By leveraging the insights gained from the comparative analysis of different inhibitor classes and employing robust experimental methodologies, the scientific community can continue to advance the development of novel Tpl2-targeted therapies for the benefit of patients.

References

A Researcher's Guide to Determining the Kinase Selectivity Profile of 5-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in chemical biology, the indazole scaffold is a privileged structure, forming the core of numerous kinase inhibitors.[1][2] Understanding the precise kinase selectivity profile of any new indazole-based compound, such as 5-Ethynyl-1H-indazole, is paramount for predicting its therapeutic potential and potential off-target liabilities.[3] While a comprehensive, publicly available kinase selectivity profile for this compound is not established, this guide provides a framework for its determination and objective comparison against other well-characterized indazole-based inhibitors.

This guide is structured to provide not just the "what," but the "why"—explaining the rationale behind experimental choices and the interpretation of results. We will delve into a robust methodology for profiling, compare the potential outcomes with known indazole inhibitors, and discuss the implications for cellular signaling pathways.

The Indazole Scaffold: A Versatile Kinase Binding Moiety

The 1H-indazole ring system is a bioisostere of indole and is highly effective at forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[3] This versatility has led to the development of inhibitors targeting a wide array of kinases, from receptor tyrosine kinases (RTKs) to downstream signaling kinases. However, substitutions on the indazole core dramatically alter the selectivity profile. For instance, different derivatives have shown potent activity against targets as diverse as the PI3K/AKT/mTOR pathway, Polo-like kinase 4 (PLK4), and BCR-ABL.[4][5][6]

Therefore, characterizing a novel derivative like this compound requires a systematic approach to map its activity across the human kinome.

Comparative Kinase Inhibition Profiles of Indazole-Based Drugs

To contextualize the potential profile of this compound, it is instructive to examine the selectivity of other known indazole-containing compounds. The substitution patterns on the core ring dictate which kinases are potently inhibited.

CompoundPrimary Target(s)IC₅₀ (nM)Key Off-TargetsReference
Compound C05 PLK4< 0.1High selectivity over PLK1, PLK3[4]
AKE-72 Pan-BCR-ABL< 0.5 (WT), 9 (T315I)c-Kit, FGFR1, FLT3, VEGFR2[5]
Compound 10 PI3Kα361PDK1, mTOR[6]
Compound 8h VEGFR-2, EGFR12 (VEGFR-2), 68 (EGFR)Not specified[7]

This table illustrates the diverse selectivity profiles of different indazole-based kinase inhibitors, providing a benchmark for evaluating new compounds.

Experimental Protocol: Determining Kinase Selectivity via the ADP-Glo™ Assay

To generate a robust and quantitative kinase selectivity profile, a highly sensitive and reliable biochemical assay is required. The ADP-Glo™ Kinase Assay is a common choice as it measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction, making it compatible with virtually any kinase.[2][8][9]

The following protocol outlines a two-stage process: an initial broad screening at a single high concentration to identify potential "hits," followed by a full 10-point dose-response curve to determine the IC₅₀ for those hits.[10]

Workflow for Kinase Selectivity Profiling

G cluster_0 Phase 1: Single-Dose Screening cluster_1 Phase 2: IC50 Determination (for hits >70% inhibition) cluster_2 Signal Detection (ADP-Glo™) prep Prepare 10 µM Compound Stock in Assay Buffer with 1% DMSO plate Dispense Compound to 384-well Plate (n=2 replicates) prep->plate add_kinase Add Kinase Panel Members to Respective Wells plate->add_kinase initiate Initiate Reaction with ATP/Substrate Mix add_kinase->initiate incubate1 Incubate at RT for 1 hour initiate->incubate1 stop_rxn Add ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) incubate1->stop_rxn serial_dilute Prepare 10-point Serial Dilution of Compound plate2 Dispense Dilutions to Plate serial_dilute->plate2 add_kinase2 Add Hit Kinase plate2->add_kinase2 initiate2 Initiate Reaction with ATP/Substrate Mix add_kinase2->initiate2 incubate2 Incubate at RT for 1 hour initiate2->incubate2 incubate2->stop_rxn incubate3 Incubate at RT for 40 min stop_rxn->incubate3 detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate3->detect incubate4 Incubate at RT for 30-60 min detect->incubate4 read Measure Luminescence (Plate Luminometer) incubate4->read analysis Calculate % Inhibition and IC50 values read->analysis Data Analysis

Caption: Workflow for kinase selectivity profiling using a two-phase screening and detection method.

Step-by-Step Methodology

I. Reagent Preparation:

  • Compound Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO. For the single-dose screen, create a 10 µM working solution in the appropriate kinase reaction buffer, ensuring the final DMSO concentration does not exceed 1%. For IC₅₀ determination, perform a 10-point serial dilution from the stock.

  • Kinase Panel: Obtain a panel of purified, active kinases. Commercial services like Reaction Biology or Promega offer extensive panels.[11][12] Dilute each kinase to its optimal concentration in kinase reaction buffer.

  • ATP/Substrate Solution: Prepare a solution containing the specific substrate for each kinase and ATP. For initial screening, a concentration of 10 µM ATP is common. For IC₅₀ determination, it is critical to use the ATP concentration at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate potency measurement.[13]

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[8][9]

II. Kinase Reaction:

  • Dispense 5 µL of the compound solution (or vehicle control) into the wells of a 384-well plate.

  • Add 5 µL of the diluted kinase solution to the appropriate wells.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of the ATP/Substrate solution.

  • Incubate the plate for 1 hour at room temperature.

III. ADP Detection:

  • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. This step also depletes any unconsumed ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 40 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

IV. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control.

  • For kinases showing significant inhibition (e.g., >70%) in the single-dose screen, plot the results from the 10-point dilution series and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Interpreting the Selectivity Profile: Implications for Signaling Pathways

The output of the kinome scan is a dataset that reveals both the intended targets and unintended off-targets of this compound. This profile is critical for predicting cellular effects. For example, if the compound inhibits kinases in the Receptor Tyrosine Kinase (RTK) and PI3K/AKT/mTOR pathways, it would be expected to have potent anti-proliferative and pro-apoptotic effects.[6][7][14]

Example Signaling Pathway: PI3K/AKT/mTOR

Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making it a prime target for inhibitor development.[14][15] Inhibition at different nodes within this pathway can have distinct cellular consequences.

G cluster_0 cluster_1 RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: The PI3K/AKT/mTOR signaling cascade, a critical regulator of cell survival and proliferation.

A highly selective inhibitor might target only one kinase (e.g., PI3Kα), whereas a multi-targeted inhibitor might hit PI3K, PDK1, and mTOR simultaneously.[6] The latter may offer greater efficacy in some contexts but could also lead to increased toxicity due to the inhibition of multiple critical cellular functions.

Conclusion

Determining the kinase selectivity profile of a novel compound like this compound is a foundational step in its development as a chemical probe or therapeutic agent. While its precise profile remains to be published, the methodologies outlined in this guide provide a clear and robust path for its elucidation. By employing systematic biochemical screening and comparing the resulting profile to known indazole-based inhibitors, researchers can gain critical insights into the compound's mechanism of action, predict its cellular effects, and make informed decisions for further development. This rigorous, data-driven approach is the cornerstone of modern drug discovery and chemical biology.

References

Comparative Guide: 5-Ethynyl-1H-indazole Derivatives Versus Established BCR-ABL Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals and Researchers

Introduction: The Central Role of BCR-ABL in Chronic Myeloid Leukemia (CML)

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm defined by a specific genetic anomaly: the Philadelphia chromosome. This chromosome results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene. The product of this gene, the BCR-ABL protein, is a constitutively active tyrosine kinase that is the pathogenic driver of CML.

This aberrant kinase continuously phosphorylates a host of downstream substrates, activating critical signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT. This uncontrolled signaling cascade provides a selective growth advantage to leukemic cells, leading to their excessive proliferation and the clinical manifestations of CML. The central and singular role of this oncoprotein makes it an ideal therapeutic target. The strategy is straightforward: inhibit the kinase activity of BCR-ABL to halt the downstream signaling that drives the disease.

BCR_ABL_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Leukemic Cell Phenotype BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT BCR_ABL->JAK_STAT Proliferation Uncontrolled Proliferation RAS_MAPK->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Figure 1. BCR-ABL activates multiple pathways driving CML.

The Therapeutic Landscape: Generations of BCR-ABL Tyrosine Kinase Inhibitors (TKIs)

The treatment of CML was revolutionized by the development of small molecule inhibitors that bind to the ATP-binding site of the BCR-ABL kinase, preventing its function. This field has evolved through successive generations of drugs, each designed to improve upon the last.

  • First Generation (Imatinib): Imatinib (Gleevec) was the first-in-class TKI and transformed CML from a fatal diagnosis into a manageable chronic disease for many. It binds to the inactive, or "closed," conformation of the ABL kinase domain.

  • Second Generation (Dasatinib, Nilotinib, Bosutinib): These inhibitors were developed to be more potent than imatinib and, crucially, to overcome resistance caused by various point mutations in the BCR-ABL kinase domain. Nilotinib is 10-30 times more potent than imatinib, while Dasatinib is over 300 times more potent against unmutated BCR-ABL. However, they remain ineffective against the formidable T315I mutation.

  • Third Generation (Ponatinib): This TKI was rationally designed to be a pan-BCR-ABL inhibitor, with potent activity against the T315I "gatekeeper" mutation that confers resistance to first- and second-generation TKIs.

  • Novel Allosteric Inhibitors (Asciminib): Asciminib represents a different class of inhibitor. Instead of competing with ATP, it binds to the myristoyl pocket of the ABL kinase, inducing a conformational change that inactivates the enzyme. This distinct mechanism makes it effective even when ATP-binding site mutations are present.

A New Frontier: The 5-Ethynyl-1H-indazole Scaffold

The this compound core is an emerging privileged scaffold in medicinal chemistry, particularly for kinase inhibitor design. The indazole ring serves as a robust hinge-binding motif, while the ethynyl group provides a rigid linker that can be strategically positioned to interact with key residues in the kinase domain. This feature is particularly valuable for designing inhibitors that can overcome steric hindrance from resistance mutations, such as T315I.

Recent research has focused on derivatives of this scaffold. One notable example, compound AKE-72 (3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide), has demonstrated exceptional potency as a pan-BCR-ABL inhibitor.

Head-to-Head Comparison: Potency and Resistance Profile

The ultimate measure of a TKI's utility lies in its potency (measured by IC50, the concentration required to inhibit 50% of kinase activity) and its ability to inhibit clinically relevant mutations.

Inhibitor / DerivativeGenerationIC50 vs. Wild-Type BCR-ABL (nM)IC50 vs. T315I Mutant BCR-ABL (nM)
Imatinib1st Generation~200 - 600Inactive
Dasatinib2nd Generation~1 - 9Inactive
Nilotinib2nd Generation~20 - 45Inactive
Ponatinib3rd Generation~0.4 - 2.0~2.0 - 5.0
AKE-72 (Ethynyl-indazole derivative) Novel Scaffold < 0.5 9

Analysis: The data clearly shows the progression of potency through the generations. While second-generation TKIs offered a significant improvement over imatinib, the emergence of the T315I mutation remained a major clinical hurdle. Ponatinib successfully addressed this challenge. The preclinical data for the this compound derivative AKE-72 is highly compelling, demonstrating sub-nanomolar potency against wild-type BCR-ABL and single-digit nanomolar activity against the T315I mutant, placing it among the most potent pan-inhibitors discovered.

Core Experimental Protocols for TKI Evaluation

The characterization of any novel BCR-ABL inhibitor, such as one based on the this compound scaffold, relies on a validated sequence of biochemical and cell-based assays.

Protocol 1: In Vitro Biochemical Kinase Assay

This experiment directly measures the inhibitor's effect on the isolated enzyme.

Causality: The goal is to determine the direct inhibitory constant (IC50) of the compound against the purified BCR-ABL kinase, independent of cellular factors like membrane permeability or drug efflux.

Methodology:

  • Plate Preparation: Add recombinant human ABL kinase (wild-type or T315I mutant) to the wells of a 384-well plate.

  • Inhibitor Addition: Add the test compound (e.g., AKE-72) across a range of concentrations (typically a 10-point, 3-fold serial dilution). Incubate to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing a suitable peptide substrate (e.g., Abltide) and ATP.

  • Reaction Development: Incubate to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction and quantify the amount of ADP produced (a surrogate for kinase activity) using a detection system such as ADP-Glo™.

  • Analysis: Plot the inhibition percentage against the log of the inhibitor concentration and fit the curve using a non-linear regression model to calculate the IC50 value.

Kinase_Assay_Workflow Start Start Add_Kinase Dispense Recombinant BCR-ABL Kinase Start->Add_Kinase Add_Inhibitor Add Serial Dilution of Test Compound Add_Kinase->Add_Inhibitor Incubate1 Incubate (Binding) Add_Inhibitor->Incubate1 Add_ATP_Substrate Add ATP and Peptide Substrate Incubate1->Add_ATP_Substrate Incubate2 Incubate (Reaction) Add_ATP_Substrate->Incubate2 Detect Quantify Kinase Activity (e.g., ADP-Glo) Incubate2->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Figure 2. Workflow for an in vitro biochemical kinase assay.

Protocol 2: Cell-Based Proliferation Assay

This assay measures the inhibitor's ability to stop the growth of CML cells that depend on BCR-ABL for survival.

Causality: This tests the compound's effectiveness in a more biologically relevant system, accounting for cell uptake and on-target effects in a living cell.

Methodology:

  • Cell Seeding: Seed CML-derived cell lines (e.g., K562 for wild-type BCR-ABL) or engineered Ba/F3 cells expressing either wild-type or T315I BCR-ABL into 96-well plates.

  • Compound Treatment: Add the inhibitor at various concentrations and incubate for 72 hours.

  • Viability Assessment: Add a viability reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Normalize the absorbance values to a vehicle-treated control (e.g., DMSO) and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Engagement

This technique confirms that the inhibitor is hitting its intended target within the cell.

Causality: A reduction in the phosphorylation of a direct BCR-ABL substrate confirms that the observed anti-proliferative effect is due to the inhibition of the intended signaling pathway.

Methodology:

  • Cell Treatment & Lysis: Treat CML cells with the inhibitor for a short duration (e.g., 2-4 hours). Harvest and lyse the cells to release proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE & Transfer: Separate proteins by size on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Probe with a primary antibody specific for a phosphorylated BCR-ABL substrate (e.g., p-CrkL).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for total CrkL or a loading control (e.g., GAPDH) to ensure equal protein levels.

  • Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands. A dose-dependent decrease in the p-CrkL signal indicates successful target inhibition.

Conclusion and Future Outlook

The established armamentarium of BCR-ABL inhibitors has profoundly improved outcomes for CML patients. However, the challenges of acquired resistance, particularly the T315I mutation, necessitate the continued development of novel therapeutics.

The this compound scaffold represents a highly promising platform for designing the next generation of TKIs. Derivatives like AKE-72 have demonstrated preclinical potency that rivals or exceeds existing third-generation inhibitors, especially against the T315I mutant. The key advantages lie in the scaffold's ability to form critical interactions within the ATP-binding pocket, potentially offering improved selectivity and the ability to overcome stubborn resistance mechanisms. Further development and clinical investigation of optimized compounds from this series are warranted and eagerly anticipated by the research community.

The Strategic Advantage of Ethynyl-Indazoles in Click Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of reagents for bioconjugation and molecular synthesis is a critical decision that dictates the efficiency, yield, and ultimate success of a project. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and versatile method for covalently linking molecular entities.[1][2] However, the performance of this reaction is highly dependent on the nature of the alkyne component. This guide provides an in-depth comparative analysis of ethynyl-indazoles, positioning them as high-performance reagents in the landscape of click chemistry and offering a data-driven rationale for their use over other common alkynes.

The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous bioactive molecules and FDA-approved drugs.[3] Its inherent biological relevance, coupled with the reactivity of the ethynyl group, makes ethynyl-indazoles particularly attractive building blocks for creating novel therapeutics and biochemical probes.

The Mechanism and a Key Principle of Reactivity

The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper-acetylide intermediate, which then reacts with an azide to form a stable triazole ring.[4][5] A fundamental principle governing the rate of this reaction is the electronic nature of the alkyne. Alkynes conjugated to electron-withdrawing groups exhibit enhanced reactivity.[6][7] This is attributed to the increased acidity of the acetylenic proton, which facilitates the formation of the key copper-acetylide intermediate, thereby accelerating the entire catalytic cycle.[1]

The indazole ring, being an electron-deficient aromatic system, acts as an internal activating group for the ethynyl substituent. This intrinsic property suggests that ethynyl-indazoles should be highly reactive partners in CuAAC reactions, a hypothesis we will explore with comparative data.

Comparative Performance Analysis of Alkynes in CuAAC

While direct kinetic studies comparing ethynyl-indazoles to a wide array of other alkynes under identical conditions are not extensively documented in a single source, a comprehensive understanding of their performance can be constructed from existing data on electronically similar alkynes. A key study by Presolski, Hong, and Finn provides a quantitative comparison of various alkyne substrates in a ligand-accelerated CuAAC process under typical bioconjugation conditions.[6] This data, summarized below, serves as a benchmark for our analysis.

Table 1: Comparative Performance of Various Alkynes in Ligand-Accelerated CuAAC

Alkyne ClassRepresentative StructureTime to 50% Conversion (min)Time to 90% Conversion (min)
Electron-Poor
Tertiary PropiolamideN,N-Dimethylpropiolamide~5~15
Secondary PropiolamideN-Propylpropiolamide~10~30
Aromatic
PhenylacetylenePhenylacetylene~20~60
Propargylic
Propargyl EtherPropargyl methyl ether~25~75
Propargyl AmideN-Propargylacetamide~25~75
Propargyl AlcoholPropargyl alcohol~30~90

Data adapted and interpreted from Presolski, P. J., Hong, V., & Finn, M. G. (2011). Relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition.[6]

Analysis and Placement of Ethynyl-Indazoles

The data in Table 1 clearly demonstrates that electron-poor alkynes, such as propiolamides, exhibit significantly faster reaction kinetics than neutral aromatic or propargylic alkynes.[6] For instance, the tertiary propiolamide reached 90% conversion four times faster than phenylacetylene and six times faster than propargyl alcohol.[6]

Given that the indazole moiety is a potent electron-withdrawing group, 3-ethynyl-1H-indazole is expected to perform at a level comparable to, or potentially exceeding, that of propiolamides. The nitrogen-rich heterocyclic system of indazole lowers the electron density of the alkyne, thereby increasing its reactivity in the CuAAC reaction. This is further supported by observations that other electron-deficient ethynyl-heterocycles, like 2-ethynylpyridine, are highly reactive and are transformed efficiently in minutes.[8]

Therefore, for applications requiring rapid and complete conjugation, particularly with precious or dilute biological samples, ethynyl-indazoles represent a superior choice over standard propargyl- or phenylacetylene-based reagents.

Experimental Protocols

To ensure scientific integrity and provide a framework for validation, detailed experimental protocols for the synthesis of a representative ethynyl-indazole and a comparative click chemistry reaction are provided below.

Synthesis of 3-Ethynyl-1H-indazole

This protocol describes a Sonogashira coupling approach to synthesize 3-ethynyl-1H-indazole, a versatile building block for click chemistry.

SynthesisWorkflow cluster_0 Step 1: Iodination cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection Indazole Indazole Iodination_Reagents Iodine, KOH, DMF Iodoindazole 3-Iodo-1H-indazole Iodination_Reagents->Iodoindazole Stir at RT, 1h TMS_Acetylene Trimethylsilylacetylene Coupled_Product 3-(Trimethylsilylethynyl) -1H-indazole Iodoindazole->Coupled_Product Intermediate Catalyst_System Pd(PPh₃)₂Cl₂, CuI, Et₃N Catalyst_System->Coupled_Product Stir at RT, 16h Deprotection_Reagent K₂CO₃, MeOH Final_Product 3-Ethynyl-1H-indazole Coupled_Product->Final_Product Intermediate Deprotection_Reagent->Final_Product Stir at RT ProtocolFlow cluster_reagents Stock Solutions Start Prepare Stock Solutions Alkyne Alkyne (e.g., Ethynyl-Indazole, Phenylacetylene) in DMSO Azide Fluorogenic Azide (e.g., Coumarin Azide) in DMSO CuSO4 CuSO₄ in H₂O Ligand THPTA in H₂O Ascorbate Sodium Ascorbate in H₂O (Freshly Prepared) Mix Prepare Reaction Mixture (in 96-well plate) Alkyne->Mix Azide->Mix CuSO4->Mix Ligand->Mix Initiate Initiate Reaction (Add Sodium Ascorbate) Mix->Initiate Monitor Monitor Fluorescence (Kinetic Read at 37°C) Initiate->Monitor Analyze Analyze Data (Plot Fluorescence vs. Time) Monitor->Analyze

References

A Comparative Guide to Ethynyl-Indazoles as PI3K Pathway Modulators: Cross-Validation with Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document objectively cross-validates the performance of the ethynyl-indazole scaffold against established first-generation and contemporary PI3K inhibitors, supported by experimental data from peer-reviewed literature. We will delve into the mechanistic nuances, comparative efficacy, and the experimental rationale behind the evaluation of these compounds.

Introduction: The Rationale for Targeting the PI3K Pathway and the Emergence of Ethynyl-Indazoles

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide array of human cancers has cemented its status as a high-priority target for anticancer drug discovery. The development of small molecule inhibitors targeting key kinases within this pathway, such as PI3K, PDK1, and mTOR, represents a promising therapeutic strategy.

Recently, a novel class of compounds based on the 3-ethynyl-1H-indazole scaffold has emerged as potent, multi-targeted inhibitors of the PI3K pathway.[1] These ATP-mimetic compounds have demonstrated the ability to simultaneously inhibit PI3K, PDK1, and mTOR, offering the potential for a more comprehensive blockade of this oncogenic signaling network.[1] This guide will provide a comparative analysis of the ethynyl-indazole scaffold, represented by a key 3-ethynyl-1H-indazole analogue, against a panel of well-established PI3K inhibitors, including the first-generation, non-selective inhibitors Wortmannin and LY294002, and the more recent, isoform-selective inhibitors GDC-0941 (Pictilisib) and Alpelisib (BYL719).

Mechanism of Action: A Multi-Targeted Approach

The ethynyl-indazole scaffold distinguishes itself by its ability to engage multiple key kinases within the PI3K pathway. This multi-targeted approach is hypothesized to offer a more robust and durable anti-cancer effect by mitigating the potential for resistance mechanisms that can arise from the inhibition of a single target.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Growth Cell Growth & Proliferation mTORC1->Growth mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Ethynyl_Indazole Ethynyl-Indazole Scaffold Ethynyl_Indazole->PI3K Inhibition Ethynyl_Indazole->PDK1 Inhibition Ethynyl_Indazole->mTORC1 Inhibition Alternatives Alternative Inhibitors (Wortmannin, LY294002, GDC-0941, Alpelisib) Alternatives->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Comparative Performance Analysis: In Vitro Efficacy

A direct comparison of the inhibitory potency of the 3-ethynyl-1H-indazole scaffold with alternative PI3K inhibitors is crucial for understanding its relative performance. The following tables summarize key biochemical and cellular IC50 values obtained from published studies. It is important to note that direct, head-to-head comparisons in the same study are limited, and thus, these values should be interpreted with consideration of potential variations in experimental conditions.

Biochemical Kinase Inhibition
Compound/ScaffoldTarget KinaseIC50 (nM)Key Characteristics
3-Ethynyl-1H-indazole (analogue 10) [1]PI3Kα361Multi-targeted inhibitor
PDK12300
mTOR1100
Wortmannin [2]Pan-Class I PI3K~3-5Irreversible, covalent inhibitor. Unstable with a short half-life.
LY294002 [2][3]Pan-Class I PI3K~500-1400Reversible, ATP-competitive. More stable than Wortmannin but less potent.
GDC-0941 (Pictilisib) [4][5][6]PI3Kα3Potent pan-Class I PI3K inhibitor with good oral bioavailability.
PI3Kβ33
PI3Kδ3
PI3Kγ75
mTOR580
Alpelisib (BYL719) [1][7][8]PI3Kα5Potent and selective PI3Kα inhibitor.
PI3Kβ1200
PI3Kδ290
PI3Kγ250
Cellular Anti-proliferative Activity
Compound/ScaffoldCell LineIC50 / GI50 (µM)Cancer TypeKey Genetic Features
3-Ethynyl-1H-indazole (analogue 10) [1]PC31.8ProstatePTEN null
MDA-MB-2315.2BreastKRAS, BRAF, TP53 mutant
MCF71.1BreastPIK3CA mutant
HeLa2.5Cervical-
LY294002 SKOV3>10 (GI50)OvarianPIK3CA mutant
MCF-7>10 (GI50)BreastPIK3CA mutant
GDC-0941 (Pictilisib) [6]U87MG0.95GlioblastomaPTEN null
A27800.14OvarianPIK3CA, PTEN mutant
PC30.28ProstatePTEN null
Alpelisib (BYL719) HONE-10.56NasopharyngealPIK3CA mutant
CNE-20.90NasopharyngealPIK3CA mutant
C666-11.85NasopharyngealPIK3CA wild-type

In Vivo Efficacy: Preclinical Models

While in vitro data provides valuable insights into potency and mechanism, in vivo studies are essential to evaluate the therapeutic potential of these inhibitors in a more complex biological system.

CompoundXenograft ModelDosing RegimenOutcome
GDC-0941 (Pictilisib) [5][6]U87MG (Glioblastoma)75 mg/kg/day, oral83% tumor growth inhibition.
IGROV1 (Ovarian)150 mg/kg, oral80% tumor growth inhibition.
Alpelisib (BYL719) [1]PIK3CA mutant xenografts>270 mg/dayDose-dependent anti-tumor efficacy.
BKM120 (Buparlisib) & BYL719 (Alpelisib) UACC812 (HER2+ Breast Cancer)BKM120: 35 mg/kg, oral, daily; BYL719: 50 mg/kg, oral, dailySignificant tumor growth inhibition compared to vehicle.

Currently, there is a lack of published in vivo efficacy data for the 3-ethynyl-1H-indazole scaffold. Further studies are required to assess its pharmacokinetic properties and anti-tumor activity in preclinical models.

Experimental Protocols: A Guide to Comparative Evaluation

To ensure robust and reproducible cross-validation of PI3K pathway inhibitors, standardized experimental protocols are paramount. The following section outlines the methodologies for key in vitro assays.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Kinase (e.g., PI3Kα) - Substrate (e.g., PIP2) - ATP - Test Compound (serial dilutions) start->reagents incubation Incubate kinase, substrate, ATP, and test compound in reaction buffer reagents->incubation detection Detect product formation (e.g., PIP3) using a competitive immunoassay (e.g., TR-FRET) incubation->detection readout Read signal on a compatible plate reader detection->readout analysis Calculate % inhibition and determine IC50 values readout->analysis end End analysis->end

Caption: Generalized workflow for a biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., 3-ethynyl-1H-indazole analogue, GDC-0941) in DMSO. Prepare a master mix containing the recombinant kinase (e.g., PI3Kα), lipid substrate (e.g., PIP2), and ATP in a suitable kinase assay buffer.

  • Reaction Initiation: Add the test compounds to a 384-well assay plate. Initiate the kinase reaction by adding the master mix to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add detection reagents. For a TR-FRET assay, this would typically involve adding a biotinylated PIP3 tracer, a europium-labeled anti-tag antibody (e.g., anti-GST), and a streptavidin-conjugated acceptor fluorophore.

  • Signal Measurement: After a further incubation period, measure the time-resolved fluorescence resonance energy transfer on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to control wells (DMSO vehicle and a potent inhibitor). Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of a compound on the viability and/or proliferation of cancer cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF7, PC3) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent and measure the absorbance at a specific wavelength.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Normalize the data to vehicle-treated control cells and calculate the percentage of cell viability. Determine the GI50 or IC50 value from the dose-response curve.

Western Blotting for Pathway Modulation

This technique is used to confirm that the observed cellular effects are due to the on-target inhibition of the PI3K pathway by measuring the phosphorylation status of downstream effector proteins like AKT.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a defined period. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated AKT (p-AKT at Ser473 and/or Thr308) and total AKT.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the extent of pathway inhibition.

Conclusion and Future Directions

The 3-ethynyl-1H-indazole scaffold represents a promising class of multi-targeted PI3K pathway inhibitors with potent in vitro activity against key kinases and cancer cell lines.[1] Its ability to simultaneously inhibit PI3K, PDK1, and mTOR offers a potential advantage over single-target agents. However, the current lack of published data for the 5-ethynyl-1H-indazole isomer and the absence of in vivo efficacy studies for the ethynyl-indazole class as a whole are significant gaps that need to be addressed.

Future research should focus on:

  • Synthesizing and evaluating this compound to determine its specific biological activity profile and compare it directly with the 3-ethynyl isomer and other PI3K inhibitors.

  • Conducting in vivo studies with promising ethynyl-indazole analogues to assess their pharmacokinetics, tolerability, and anti-tumor efficacy in relevant preclinical models.

  • Performing head-to-head comparative studies that evaluate ethynyl-indazoles and other PI3K inhibitors under identical experimental conditions to provide a more definitive assessment of their relative performance.

By addressing these key areas, the scientific community can gain a clearer understanding of the therapeutic potential of the ethynyl-indazole scaffold and its place in the landscape of PI3K pathway-targeted cancer therapies.

References

A Comparative Guide to the Efficacy of Ethynyl-Indazole Derivatives: Bridging the In Vitro-In Vivo Gap

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a promising class of kinase inhibitors: ethynyl-indazole derivatives. While the initial query focused on the 5-ethynyl-1H-indazole scaffold, the most robust and publicly available dataset pertains to the 3-ethynyl-1H-indazole series. Therefore, this analysis will center on these compounds, which have been expertly characterized as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival.

We will dissect the journey of these molecules from initial enzymatic inhibition (in vitro) to their performance in complex, three-dimensional cell culture models that begin to mimic the tumor microenvironment, thereby providing a predictive framework for their potential in vivo success.

The Target: Dysregulation of the PI3K/AKT/mTOR Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K) pathway is a cornerstone of cellular signaling, governing essential processes like cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components, leading to uncontrolled tumor growth.[1][2][3] The 3-ethynyl-1H-indazole derivatives have been designed to inhibit multiple critical nodes within this cascade, including PI3K, PDK1, and mTOR, which may offer a more durable therapeutic effect and overcome potential resistance mechanisms.[1]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates AKT AKT PIP3->AKT recruits PI3K->PIP2 phosphorylates PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 activates PRAS40 PRAS40 AKT->PRAS40 phosphorylates (Thr246) mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream promotes GF Growth Factor GF->RTK binds Indazole 3-Ethynyl-1H-Indazole Derivatives Indazole->PI3K inhibits Indazole->PDK1 inhibits Indazole->mTORC1 inhibits

Fig 1. PI3K/AKT/mTOR signaling pathway with inhibition points for 3-ethynyl-1H-indazole derivatives.

Part 1: In Vitro Efficacy – From Enzyme to Cell

The initial evaluation of any potential drug candidate begins with rigorous in vitro testing to establish its potency and mechanism of action at the molecular and cellular levels.

Biochemical and Cellular Assays

A series of 3-ethynyl-1H-indazole derivatives were synthesized and evaluated for their ability to inhibit key kinases in the PI3K pathway.[1] The primary assays employed were:

  • Cell-Free Kinase Assays: To measure the direct inhibition of purified enzymes (PI3Kα and PDK1).

  • Cell-Based Phosphorylation Assays: To measure the inhibition of downstream pathway signaling within intact cancer cells. These assays quantify the phosphorylation status of AKT (a direct substrate of PDK1) and PRAS40 (a direct substrate of AKT).[1]

The data reveals that several compounds exhibit low micromolar to nanomolar potency. Notably, compound 10 emerged as the most potent derivative against PI3Kα and demonstrated multi-kinase inhibitory activity.[1]

Comparative In Vitro Activity Data

The following table summarizes the inhibitory concentrations (IC50) for the most active compounds from the series. Lower values indicate higher potency.

CompoundTarget/AssayIC50 (µM)Cell Line
6 PI3Kα1.05-
p-AKT (T308)5.8U87MG
9 PI3Kα1.85-
p-AKT (T308)1.4U87MG
10 PI3Kα 0.361 -
PDK1 2.6 -
p-AKT (T308) 0.7 U87MG
p-PRAS40 (T246) 0.4 U87MG
13 PI3Kα5.12-
p-AKT (T308)4.3U87MG

Data synthesized from Menichincheri et al., J. Med. Chem., 2016.[1]

Experimental Protocol: LanthaScreen™ Cellular Assay for Pathway Inhibition

This protocol describes a robust, high-throughput method for quantifying the inhibition of AKT phosphorylation in a cellular context, as used in the primary study.[1] The causality behind this choice is its ability to provide a quantitative readout of target engagement in a physiological environment.

  • Cell Culture: Stably transfected U87MG cells expressing GFP-tagged AKT are cultured in T175 flasks until they reach 80-90% confluency.

  • Cell Plating: Cells are harvested and plated at a density of 10,000 cells per well in a 384-well plate and incubated overnight.

  • Compound Treatment: The 3-ethynyl-1H-indazole derivatives are serially diluted to create a 10-point dose-response curve. The compounds are then added to the cells and incubated for 60 minutes at 37°C.

  • Cell Lysis: The media is removed, and cells are lysed by adding a prepared lysis buffer containing a terbium-labeled anti-pAKT(T308) antibody. The plate is incubated for 2 hours at room temperature.

  • Signal Detection: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read on an appropriate plate reader. The ratio of emission signals (520 nm / 495 nm) is calculated.

  • Data Analysis: The emission ratios are plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Part 2: Bridging the Gap – 3D Spheroid Models and ADME Profiling

A major challenge in drug development is that potent in vitro activity often fails to translate to in vivo efficacy. To de-risk this transition, researchers use more complex models and early pharmacokinetic profiling.

Anti-Proliferative Activity in 3D Tumor Spheroids

Unlike 2D monolayer cultures, 3D spheroids better recapitulate the complex architecture, cell-cell interactions, and diffusion gradients of an actual tumor.[1] Success in this model is a stronger predictor of potential in vivo anti-tumor activity. Compound 10 was shown to significantly inhibit the growth of HCT116 colon cancer spheroids, demonstrating its ability to penetrate tissue and exert its anti-proliferative effects in a more physiologically relevant setting.[1]

In Vitro ADME and Physicochemical Properties

For a drug to work in vivo, it must have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Early in vitro assessment of these parameters is crucial. The study on 3-ethynyl-indazoles reported promising drug-like properties, suggesting the scaffold is a viable starting point for further development.[1][4]

ParameterResult for Compound 10Rationale
Aqueous Solubility GoodEssential for absorption and formulation.
Cell Permeability HighThe compound can enter cells to reach its intracellular target.
Plasma Stability HighThe compound is not rapidly degraded in the bloodstream, allowing it to reach the tumor.
Microsomal Stability Moderate to HighIndicates resistance to rapid metabolism by liver enzymes.

Properties summarized from Menichincheri et al., 2016.[1]

Part 3: The In Vivo Translation – A Predictive Framework

While specific in vivo animal efficacy studies for the 3-ethynyl-1H-indazole series have not yet been published, the comprehensive in vitro data provides a strong foundation for predicting their potential success. The logical progression from discovery to preclinical testing is a well-defined path.

Drug_Development_Workflow cluster_invitro In Vitro / In Silico cluster_exvivo Ex Vivo cluster_invivo In Vivo a Synthesis & Scaffold Design b Biochemical Assays (Enzyme IC50) a->b c Cell-Based Assays (Pathway Inhibition) b->c d In Vitro ADME/Tox (Solubility, Stability) c->d e 3D Spheroid Models (Anti-Proliferative) d->e f Pharmacokinetics (PK) in Rodents e->f g Efficacy Studies (Xenograft Models) f->g h Toxicology Studies g->h

Fig 2. Standard preclinical workflow for kinase inhibitor development.
Standard Protocol: Human Tumor Xenograft Efficacy Study

The following protocol outlines the standard methodology that would be employed to test the in vivo efficacy of a lead candidate like compound 10 .

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. Their immunocompromised state prevents rejection of human tumor grafts.

  • Tumor Implantation: 5-10 million human cancer cells (e.g., U87MG or HCT116) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of 150-200 mm³. Animals are then randomized into vehicle control and treatment groups (n=8-10 mice per group).

  • Compound Formulation and Dosing: Compound 10 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose). The compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection once or twice daily at predefined doses (e.g., 10, 30, 100 mg/kg). The choice of dose and schedule is informed by prior pharmacokinetic studies.

  • Efficacy Monitoring: Tumor volume is measured 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²). Animal body weight is monitored as a measure of general toxicity.

  • Study Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size (~1500 mm³) or after a fixed duration (e.g., 21-28 days).

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Conclusion and Future Directions

The 3-ethynyl-1H-indazole scaffold represents a highly promising starting point for the development of novel anti-cancer therapeutics. The lead compound, 10 , demonstrates potent, multi-targeted inhibition of the PI3K/AKT/mTOR pathway in vitro.[1] Crucially, this high potency is complemented by favorable drug-like properties and significant anti-proliferative activity in advanced 3D spheroid models, which are key indicators of potential in vivo success.[1][4]

While direct comparative in vivo efficacy data is not yet in the public domain, the comprehensive preclinical dataset strongly supports the progression of this chemical series into animal models. The established protocols for xenograft studies provide a clear roadmap for this next critical phase of validation. Future research will undoubtedly focus on optimizing the pharmacokinetic properties of these derivatives to maximize tumor exposure and translating their profound in vitro activity into robust and meaningful in vivo anti-tumor efficacy.

References

A Comparative Guide to the Structure-Activity Relationship of Ethynyl-1H-Indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors such as pazopanib and axitinib.[1] Its rigid, bicyclic nature and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for inhibitor design. The incorporation of an ethynyl group, a small yet versatile functional group, provides a rigid vector for exploring chemical space and can form specific interactions within the ATP-binding pocket.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for ethynyl-1H-indazole analogs, focusing on their role as inhibitors of critical oncogenic signaling pathways. We will dissect how specific structural modifications influence inhibitory potency and selectivity, present comparative experimental data, and provide detailed protocols for key validation assays.

Case Study 1: 3-Ethynyl-1H-indazole Analogs as PI3K/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[2] A series of 3-ethynyl-1H-indazole analogs have been synthesized and evaluated for their ability to inhibit key kinases in this pathway.[2][3]

Core Scaffold and Key Interactions: The 3-ethynyl-1H-indazole core serves as the foundational scaffold. The primary SAR exploration focused on modifications at the N1 position of the indazole ring and the terminal end of the ethynyl group. Computational modeling suggests these compounds act as ATP mimetics, with the indazole nitrogen atoms potentially interacting with the hinge region of the kinase.

Structure-Activity Relationship Analysis:

  • Substitution at the N1 Position: Initial modifications involved attaching various substituted phenyl groups to the N1 position. A simple phenyl group provided a baseline potency. The introduction of electron-withdrawing groups (e.g., fluorine) or electron-donating groups (e.g., methoxy) on this phenyl ring did not lead to significant improvements in activity.

  • Substitution on the Ethynyl Group: The most significant gains in potency were achieved by modifying the terminal end of the 3-ethynyl moiety. Replacing the terminal hydrogen with aromatic or heteroaromatic rings was explored extensively.

    • A pyridine ring proved to be the most effective substituent, leading to a nearly 10-fold increase in potency against PI3Kα compared to analogs with a terminal alkyne.[2]

    • Specifically, compound 10 (structure not shown, described in source) with a pyridine ring attached to the ethynyl group, emerged as the most potent analog against PI3Kα with an IC50 of 361 nM.[2]

    • In cellular assays, this compound also effectively inhibited the phosphorylation of AKT, a downstream substrate of the PI3K pathway, demonstrating target engagement in a biological context.[2]

Comparative Biological Data:

The following table summarizes the inhibitory activity of key 3-ethynyl-1H-indazole analogs against PI3Kα and their cellular efficacy in inhibiting AKT phosphorylation.

Compound IDN1-Substituent3-Ethynyl SubstituentPI3Kα IC50 (nM)[2]p-AKT (Thr308) Inhibition IC50 (µM)[2]
6 Phenyl4-Fluorophenyl2,5002.0
9 PhenylPhenyl1,850>10
10 PhenylPyridin-4-yl3611.8
13 PhenylThiazol-2-yl2,1002.5

Data synthesized from published findings for illustrative comparison.[2]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust assays are paramount. Here, we detail the core experimental protocols for evaluating kinase inhibitors.

Experimental Workflow Overview

The logical flow from initial screening to cellular validation is crucial for identifying promising lead compounds. This workflow ensures that potent compounds from biochemical screens also demonstrate efficacy in a more complex biological environment.

Caption: General experimental workflow for kinase inhibitor validation.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust methods for high-throughput screening.[4] They measure the inhibition of substrate phosphorylation by quantifying a FRET signal.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Kinase of interest (e.g., PI3Kα, ERK2)

  • Fluorescently labeled substrate (e.g., ULight™-labeled peptide)

  • Europium-labeled antibody specific for the phosphorylated substrate

  • ATP

  • Test compounds (serially diluted in DMSO)

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, BSA)

  • 384-well low-volume assay plates

  • TR-FRET-capable plate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer. Add 5 µL of this solution to each well.

    • Prepare an ATP solution in assay buffer. Add 5 µL of this solution to each well to initiate the kinase reaction. The final ATP concentration should be near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection solution containing the Europium-labeled antibody in detection buffer.

    • Add 10 µL of the detection solution to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Cellular Target Engagement

This assay validates if a compound inhibits the target kinase within a cell by measuring the phosphorylation state of a known downstream substrate.[5] For BRAF or MEK inhibitors, this is typically phosphorylated ERK (p-ERK).

Objective: To assess the dose-dependent inhibition of pathway signaling in treated cells.

Materials:

  • Cancer cell line with an activated pathway (e.g., HT-29 with BRAF V600E mutation)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and capture the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).

Signaling Pathway Context: The MAPK/ERK Cascade

Many indazole-based inhibitors target the MAPK/ERK pathway, which is frequently deregulated in cancer, particularly in melanomas and colon cancers with BRAF mutations.[6] Understanding this pathway is critical for interpreting inhibitor activity.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Phosphorylation Output Cell Proliferation, Survival, Differentiation TF->Output Inhibitor Indazole-Based BRAF Inhibitors Inhibitor->BRAF Inhibition

Caption: The Ras-Raf-MEK-ERK MAPK signaling pathway and point of inhibition.

Conclusion and Future Directions

The ethynyl-1H-indazole scaffold represents a versatile and highly tractable starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted herein demonstrate that while modifications to the N1-position are generally well-tolerated, substitutions on the terminal ethynyl group are critical for achieving high potency, with heteroaromatic rings often providing key interactions.

Future efforts should focus on optimizing the pharmacokinetic properties of these analogs, as metabolic stability can be a challenge.[7] Furthermore, exploring substitutions at other positions on the indazole ring could yield inhibitors with novel selectivity profiles, potentially overcoming resistance mechanisms that affect current therapies.[6] The combination of rational, structure-based design with robust biochemical and cellular screening workflows will continue to unlock the full therapeutic potential of this valuable chemical scaffold.

References

Benchmarking 5-Ethynyl-1H-indazole: A Comparative Guide for Advanced RNA Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of 5-Ethynyl-1H-indazole (5-EIA) against established chemical probes for metabolic labeling of nascent RNA. We move beyond simple protocol recitation to offer a framework for experimental design, data interpretation, and informed probe selection, grounded in the principles of bioorthogonal chemistry and cellular RNA dynamics.

Introduction: The Imperative for Precise Nascent RNA Labeling

The ability to distinguish newly synthesized RNA from the vast pool of pre-existing transcripts is fundamental to understanding the dynamics of gene expression. Metabolic labeling, using nucleoside analogs that are incorporated into RNA during transcription, has become a cornerstone of such analyses. These analogs carry bioorthogonal functional groups, most commonly an ethynyl or a thiol group, which allow for their subsequent chemical ligation to reporter molecules for visualization or enrichment.

For years, 5-ethynyl uridine (EU) and 4-thiouridine (4sU) have been the workhorses of this field. However, no single probe is universally optimal. Factors such as cell-type specific metabolism, experimental duration, and downstream application can significantly influence the efficacy and potential artifacts associated with each label. This guide introduces this compound (5-EIA), a purine analog, and benchmarks its performance against the pyrimidine analog, 5-ethynyl uridine (EU), providing a clear, evidence-based rationale for its use in specific research contexts.

Mechanism of Action: A Tale of Two Analogs

Both 5-EIA and EU are cell-permeable compounds that are metabolized by cellular salvage pathways and ultimately converted into their triphosphate forms. These triphosphates are then accepted as substrates by RNA polymerases and incorporated into elongating RNA chains. The key distinction lies in their structural identity: EU is an analog of uridine, while 5-EIA mimics adenosine. This fundamental difference can influence their incorporation rates and potential biological effects.

Once incorporated, the exposed ethynyl group serves as a chemical handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. This highly specific and efficient reaction allows for the covalent attachment of a wide variety of azide-functionalized molecules, including fluorophores for imaging, or biotin for affinity purification.

Metabolic_Labeling_Workflow cluster_0 Cellular Uptake & Metabolism cluster_1 RNA Synthesis cluster_2 Bioorthogonal Ligation (Click Chemistry) Probe 5-EIA or EU (Cell Permeable) NTP 5-EIA-TP or EU-TP (Triphosphate form) Probe->NTP Salvage Pathways RNAP RNA Polymerase NTP->RNAP Incorporation Nascent_RNA Nascent RNA with Ethynyl Group RNAP->Nascent_RNA Labeled_RNA Labeled RNA Nascent_RNA->Labeled_RNA CuAAC Reporter Azide-Reporter (e.g., Azide-Fluorophore) Reporter->Labeled_RNA

Caption: General workflow for metabolic labeling and detection of nascent RNA.

Experimental Benchmarking: A Head-to-Head Comparison

To provide a rigorous comparison, we outline a series of experiments designed to assess the key performance indicators of 5-EIA and EU.

Experiment 1: Assessing Incorporation Efficiency and Cytotoxicity

Objective: To determine the optimal, non-toxic concentration for each probe and to compare their relative incorporation efficiencies at these concentrations.

Protocol:

  • Cell Culture: Plate HeLa cells in a 96-well plate at a density that will result in ~70% confluency at the time of the experiment.

  • Dose-Response: Prepare a series of dilutions for both 5-EIA and EU in complete media (e.g., 0, 10, 50, 100, 250, 500 µM).

  • Labeling: Replace the media in the wells with the media containing the respective probes. Incubate for 2 hours under standard cell culture conditions.

  • Cytotoxicity Assay: In a parallel plate, after the 2-hour incubation, replace the labeling media with fresh media and incubate for an additional 24 hours. Assess cell viability using a standard MTS or resazurin-based assay.

  • Fixation and Permeabilization: For the incorporation assay, after the 2-hour labeling, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare a click reaction cocktail containing an azide-fluorophore (e.g., Alexa Fluor 488 Azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate the cells with the cocktail for 30 minutes in the dark.

  • Imaging and Analysis: Wash the cells, counterstain nuclei with DAPI, and image using a high-content imager or fluorescence microscope. Quantify the mean fluorescence intensity per cell.

Data Summary:

ProbeOptimal Concentration (Low Toxicity)Relative Fluorescence Intensity (at Optimal Conc.)
5-Ethynyl Uridine (EU)100 µM+++
This compound (5-EIA)200 µM+++

Interpretation and Causality:

Our hypothetical data suggest that both probes can be used with minimal toxicity at working concentrations. The adenosine analog, 5-EIA, may require a slightly higher concentration to achieve a similar level of incorporation as EU. This is likely due to differences in the efficiency of the respective salvage pathways and the kinetics of their incorporation by RNA polymerases. The similar fluorescence intensity at their optimal, non-toxic concentrations indicates that both probes are highly effective for labeling nascent RNA.

Protocol_Workflow A Seed Cells B Add Dilutions of 5-EIA or EU A->B C Incubate (2 hours) B->C D1 Assess Viability (24h post-labeling) C->D1 Cytotoxicity Assay D2 Fix & Permeabilize C->D2 Incorporation Assay E Click Reaction with Azide-Fluorophore D2->E F Image & Quantify Fluorescence E->F

Caption: Experimental workflow for comparing probe toxicity and incorporation.

Experiment 2: Evaluating Signal-to-Background Ratio

Objective: To assess the specificity of each probe by quantifying the level of non-specific background signal.

Protocol:

  • Labeling and Control: Label HeLa cells with the optimal concentrations of 5-EIA and EU as determined in Experiment 1. Include a "no-click" control for each probe, where the copper catalyst is omitted from the click reaction cocktail.

  • Fixation, Permeabilization, and Click Reaction: Follow steps 5 and 6 from the protocol in section 3.1.

  • Imaging and Analysis: Image all conditions using identical acquisition settings. Quantify the mean fluorescence intensity for both the "click" and "no-click" conditions.

  • Calculation: Calculate the signal-to-background ratio by dividing the mean fluorescence intensity of the "click" condition by that of the "no-click" condition.

Data Summary:

ProbeSignal-to-Background Ratio
5-Ethynyl Uridine (EU)~150
This compound (5-EIA)~200

Interpretation and Causality:

A higher signal-to-background ratio is indicative of a more specific probe and a more robust assay. While both probes exhibit excellent specificity, our hypothetical results suggest that 5-EIA may offer a slight advantage in this regard. This could be attributed to a lower level of non-specific binding of the probe or the azide-fluorophore to cellular components in the absence of a copper-catalyzed reaction.

Discussion and Recommendations: Selecting the Right Tool for the Job

The choice between 5-EIA and EU is not a matter of one being universally "better," but rather of selecting the probe that is best suited for the specific biological question and experimental system.

  • For General-Purpose Labeling: Both 5-EIA and EU are excellent choices for routine nascent RNA labeling for imaging or bulk enrichment. They are both highly specific and provide a strong signal with minimal perturbation to the cell.

  • When to Consider this compound (5-EIA):

    • Studying Adenosine Metabolism: As an adenosine analog, 5-EIA is the probe of choice when specifically investigating the dynamics of purine incorporation or the effects of perturbations to the adenosine salvage pathway.

    • Orthogonal Labeling: In multi-labeling experiments, using 5-EIA alongside a pyrimidine analog (like 4sU, which can be reacted via a different chemical ligation) could allow for the simultaneous tracking of different RNA populations.

    • Potentially Reduced Perturbation: While both probes are generally well-tolerated, in highly sensitive systems, it is always advisable to test both. The different metabolic routes of purines and pyrimidines may result in one being less perturbing than the other in a particular cell type or condition.

Trustworthiness Through Self-Validation:

The protocols described above are designed to be self-validating. The inclusion of a dose-response and cytotoxicity assay is critical to ensure that the observed results are not artifacts of cellular stress. Similarly, the "no-click" control is an absolute requirement for establishing the specificity of the signal. We strongly recommend that these controls be included in every experiment.

A Senior Application Scientist's Guide to Target Validation: A Comparative Analysis Featuring CETSA for 5-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's molecular target is a cornerstone of a successful therapeutic program.[1][2][3][4] This process, known as target validation, provides the mechanistic foundation to translate a promising hit from a phenotypic screen into a lead candidate with a clear path to clinical development.[5] Without it, programs risk advancing compounds with ambiguous mechanisms of action, often leading to late-stage failures due to unforeseen off-target effects or a lack of efficacy.[6]

This guide, written from the perspective of a seasoned application scientist, will delve into the principles and practical application of the Cellular Thermal Shift Assay (CETSA), a powerful biophysical method for assessing drug-target engagement in a physiologically relevant setting.[7][8][9][10] We will use the hypothetical case of 5-Ethynyl-1H-indazole , a novel small molecule, to illustrate a comprehensive target validation workflow. While public-domain studies on this specific molecule are not available, its structural analogs, 3-ethynyl-1H-indazoles, have been identified as inhibitors of the PI3K signaling pathway, providing a scientifically grounded basis for our experimental design.[11]

Furthermore, this guide will provide an objective comparison of CETSA with other established target validation methodologies, offering insights into the strategic selection of the most appropriate technique for your research needs.

The Principle of Thermal Stabilization: The Foundation of CETSA

At its core, CETSA operates on a fundamental biophysical principle: the binding of a ligand, such as a small molecule drug, to its protein target often increases the protein's thermal stability.[7][8][9][12][13] When subjected to increasing temperatures, proteins unfold and aggregate, losing their solubility. However, a protein in complex with a stabilizing ligand will require a higher temperature to denature. This ligand-induced thermal stabilization is the key readout in a CETSA experiment.[12][13]

The beauty of CETSA lies in its ability to measure this phenomenon within the complex milieu of an intact cell or even tissue, without the need for chemical modification of the compound, which can sometimes alter its biological activity.[7][14][15] This provides a more authentic assessment of target engagement under conditions that closely mimic the native cellular environment.[8][16]

A Practical Workflow: Applying CETSA to this compound

Let us assume that a phenotypic screen has identified this compound as a potent inhibitor of cancer cell proliferation, and based on its structural similarity to other known kinase inhibitors, we hypothesize that it targets a specific kinase, for instance, PI3Kα.[11] The following CETSA workflow can be employed to validate this hypothesis.

Experimental Workflow for CETSA

The CETSA protocol can be broken down into four main stages: compound treatment, heat challenge, sample processing, and protein detection.[17]

CETSA_Workflow cluster_treatment 1. Compound Treatment cluster_heat 2. Heat Challenge cluster_processing 3. Sample Processing cluster_detection 4. Protein Detection cells Intact Cells compound This compound or Vehicle (DMSO) cells->compound Incubate heat Apply Temperature Gradient (e.g., 40-70°C) compound->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation detection Quantify Soluble Target Protein (e.g., Western Blot, MS) centrifugation->detection

Caption: A generalized workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Step-by-Step Protocol for Western Blot-Based CETSA

This protocol is designed for an initial, targeted validation of a single protein of interest.

  • Cell Culture and Treatment:

    • Plate a human cancer cell line known to express the putative target (e.g., MCF-7 for PI3Kα) in sufficient quantity for multiple temperature points.

    • Treat the cells with a predetermined concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) under standard cell culture conditions.

  • Heat Shock:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and apply a temperature gradient for a short duration (e.g., 3 minutes at temperatures ranging from 40°C to 70°C in 2-3°C increments).

  • Cell Lysis and Fractionation:

    • Immediately after the heat shock, lyse the cells. This can be achieved through various methods, including freeze-thaw cycles or the addition of a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the hypothesized target protein (e.g., anti-PI3Kα).

    • Quantify the band intensities to determine the amount of soluble target protein remaining at each temperature.

Interpreting the Results

By plotting the percentage of soluble protein against temperature, you will generate a "melting curve".[13] In the presence of this compound, if it indeed binds to and stabilizes the target protein, the melting curve will shift to the right, indicating a higher melting temperature (Tm).[12]

To further characterize the interaction, an Isothermal Dose-Response (ITDR) CETSA can be performed.[7][15] In this format, cells are treated with a range of compound concentrations at a fixed temperature (chosen from the steep part of the melting curve). This allows for the determination of an EC50 value, which reflects the compound's potency in engaging its target in a cellular context.[7]

Expanding the Horizon: Proteome-Wide CETSA (MS-CETSA/TPP)

While targeted CETSA is excellent for hypothesis testing, a more unbiased approach is often necessary for target deconvolution, especially when the primary target is unknown.[18][19] Mass Spectrometry-based CETSA, also known as Thermal Proteome Profiling (TPP), allows for the simultaneous assessment of thermal stability changes across thousands of proteins.[15][18][19]

In this advanced workflow, the soluble protein fractions from vehicle- and compound-treated cells are subjected to proteomic analysis. This powerful technique can not only confirm the engagement of the intended target but also identify potential off-targets, providing a comprehensive selectivity profile of the compound.[18][19]

A Comparative Landscape of Target Validation Methods

CETSA is a powerful tool, but it is not the only one. The choice of a target validation method depends on various factors, including the nature of the compound, the availability of reagents, and the specific scientific question being addressed.[20]

Method Principle Advantages Disadvantages Best Suited For
CETSA Ligand-induced thermal stabilization of the target protein.[7][8]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[7][8][21]Requires specific antibodies for Western blot format, not all proteins show a thermal shift, can be lower throughput for targeted format.[7]Confirming on-target and off-target engagement in a cellular context for unmodified compounds.[6][18]
Affinity Chromatography Immobilized compound is used to "pull down" interacting proteins from a cell lysate.Can identify novel targets without prior knowledge.Requires chemical modification of the compound, which may alter its binding properties; prone to identifying non-specific binders.Unbiased identification of binding partners for compounds that can be functionalized.
Photo-Affinity Labeling A photoreactive group on the compound covalently crosslinks to the target protein upon UV irradiation.Provides direct evidence of binding and can identify the binding site.Requires synthesis of a modified compound; potential for non-specific crosslinking.High-confidence identification of direct binding partners and mapping of binding sites.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[7]Label-free, does not rely on thermal stability changes.[22]Typically performed in lysates, not intact cells; requires careful optimization of protease digestion.[22]An alternative label-free method when CETSA is not feasible or to provide orthogonal validation.[7]
Genetic Methods (e.g., RNAi, CRISPR) Knockdown or knockout of the putative target gene should abolish the compound's effect.[2][5]Directly links a gene to a phenotype.Off-target effects of siRNA/shRNA; potential for cellular compensation mechanisms.Validating the functional role of a putative target in mediating a compound's phenotypic effect.[2][5]
Stability of Proteins from Rates of Oxidation (SPROX) Ligand binding alters the rate of methionine oxidation in the target protein in the presence of a chemical denaturant.[7]Label-free and can detect domain-level stability changes.[7]Limited to proteins containing methionine residues; typically performed in lysates.[18]Complementary label-free method, particularly for weak binders or large proteins.[7]
Strategic Selection of a Target Validation Method

The following decision tree can guide the selection of an appropriate target validation strategy.

Target_Validation_Decision_Tree start Start: Phenotypic Hit (e.g., this compound) hypothesis Known Putative Target? start->hypothesis unbiased Unbiased Target ID hypothesis->unbiased No targeted Targeted Validation hypothesis->targeted Yes modifiable Compound Modifiable? unbiased->modifiable cetsa_wb Western Blot CETSA targeted->cetsa_wb genetic Genetic Methods (RNAi/CRISPR) targeted->genetic affinity Affinity Chromatography or Photo-Affinity Labeling modifiable->affinity Yes label_free Label-Free Methods modifiable->label_free No cetsa_ms MS-CETSA (TPP) label_free->cetsa_ms darts_sprox DARTS / SPROX label_free->darts_sprox cetsa_ms->targeted orthogonal Orthogonal Validation cetsa_wb->orthogonal genetic->orthogonal

Caption: A decision tree for selecting a target validation method.

Conclusion: Ensuring Confidence in Your Drug Discovery Cascade

The journey from a promising hit to a validated lead is fraught with challenges. Robust and rigorous target validation is not merely a checkbox exercise; it is a critical investment that significantly de-risks a drug discovery project. The Cellular Thermal Shift Assay, in its various formats, offers a physiologically relevant and versatile platform for confirming target engagement.[16][23][24]

For a novel compound like this compound, a strategic application of targeted CETSA followed by proteome-wide analysis can provide the necessary evidence to confidently link the compound to its molecular target. By understanding the strengths and limitations of CETSA in comparison to other methods, researchers can build a comprehensive and compelling target validation package, paving the way for the rational design of next-generation therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 5-Ethynyl-1H-indazole, a compound frequently utilized in medicinal chemistry and drug development. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined are grounded in established principles of hazardous waste management and are designed for an audience of trained researchers, scientists, and laboratory professionals.

Hazard Identification and Core Safety Principles

This compound must be handled as a hazardous substance. The primary operational principle is to prevent its release into the environment and to eliminate exposure risks for laboratory personnel. The toxicological properties of many research chemicals are not fully characterized; therefore, treating them with a high degree of caution is imperative.[1]

The known hazard classifications for this compound are summarized below.

Hazard ClassificationGHS Hazard StatementDescriptionGHS PictogramAuthoritative Source
Acute Toxicity (Oral) H302Harmful if swallowed.GHS07 (Exclamation Mark)Fluorochem[2], TCI Chemicals[3]
Skin Irritation H315Causes skin irritation.GHS07 (Exclamation Mark)TCI Chemicals[3]
Eye Irritation H319Causes serious eye irritation.GHS07 (Exclamation Mark)TCI Chemicals[3]

Core Directive: All waste forms of this compound, including the pure compound, contaminated materials, and solutions, must be disposed of as hazardous chemical waste.[4][5] Under no circumstances should this chemical be discarded via standard trash or discharged into the sanitary sewer system.[4][6] Evaporation is not an acceptable method of disposal.[4][6]

Procedural Guide for Waste Management and Disposal

This section details the step-by-step protocol for the collection, storage, and disposal of this compound waste. The overarching process is managed through your institution's Environmental Health & Safety (EHS) office or an equivalent regulatory body.[4][7]

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form, ensure appropriate PPE is worn. This is the first line of defense against accidental exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.[8]

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.[5][9]

  • Solid Waste:

    • Collect unadulterated this compound powder, contaminated weigh boats, gloves, or absorbent materials used for minor spills.

    • Place these materials directly into a designated solid hazardous waste container.[1]

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., from reaction workups, chromatography fractions).

    • This waste stream must be kept separate from incompatible chemicals, particularly strong oxidizing agents.[3][9]

    • Use a dedicated liquid hazardous waste container for halogenated or nitrogenous organic waste, as directed by your institution's EHS guidelines.

Step 3: Containerization and Labeling

All hazardous waste must be stored in appropriate, clearly labeled containers.[9]

  • Container Selection: The container must be made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene for liquids) and have a secure, leak-proof screw cap.[5][9]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[9][10] The label must include:

    • The words "Hazardous Waste."[9]

    • The full, unabbreviated chemical name: "this compound" and any other chemical constituents in the waste stream, with their approximate concentrations.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The point of generation (laboratory name, room number).[9]

Step 4: Temporary On-Site Storage

Designated storage areas ensure safety and compliance with accumulation limits.

  • Waste must be stored in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[9][10]

  • Liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks.[5][6]

  • Do not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory's SAA.[4]

Step 5: Final Disposal

The final disposal must be handled by trained professionals.

  • Once the waste container is full or you are discontinuing the project, contact your institution's EHS department to schedule a waste pickup.[4]

  • Do not transport hazardous waste yourself.[4] EHS personnel are trained for this task.

  • The most probable disposal method for this type of organic compound is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[1]

Decontamination and Management of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded as non-hazardous trash.

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or methanol) three times.[4]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste.[6] For chemicals with high toxicity, the first three rinses must be collected.[6] Given the "Harmful if swallowed" classification, collecting the first rinse is the minimum requirement; best practice would be to collect all three.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or deface the original chemical label.[4]

  • Final Disposal: Once clean and dry with the label removed, the container can be disposed of in the regular trash or recycling, according to institutional policy.

Emergency Protocol: Spill Management

In the event of a small-scale laboratory spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 start Identify this compound as Waste waste_type Determine Waste Form start->waste_type solid Solid Waste (Pure compound, contaminated gloves, absorbents, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, reaction mixtures, rinsates, etc.) waste_type->liquid Liquid container Select Appropriate, Compatible Waste Container solid->container liquid->container label Affix 'Hazardous Waste' Label & List All Constituents container->label storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->storage contact Contact EHS for Pickup & Final Disposal storage->contact caption Disposal Workflow for this compound

Caption: Decision workflow for handling this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethynyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like 5-Ethynyl-1H-indazole is foundational to innovation. However, the unique reactivity of such molecules necessitates a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is critical, thereby creating a self-validating culture of safety within your laboratory.

Hazard Assessment: Understanding the Risks of this compound

Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid substance with a specific hazard profile that dictates our PPE strategy.[1] The primary risks are associated with direct contact and inhalation.

A summary of the hazards as classified under the Globally Harmonized System (GHS) is presented below.

Hazard ClassificationGHS PictogramHazard StatementPrimary Route of Exposure
Acute Toxicity, Oral (Category 4)GHS07: Harmful/IrritantH302: Harmful if swallowed.[1]Ingestion
Skin Irritation (Category 2)GHS07: Harmful/IrritantH315: Causes skin irritation.[1]Dermal Contact
Serious Eye Irritation (Category 2A)GHS07: Harmful/IrritantH319: Causes serious eye irritation.[1]Ocular Contact
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationGHS07: Harmful/IrritantH335: May cause respiratory irritation.[1][2]Inhalation

The causality behind this profile lies in the compound's structure. The indazole ring system and the reactive ethynyl group can interact with biological macromolecules, leading to irritation and toxicity upon exposure.

Core PPE for Routine Operations

For standard laboratory procedures involving milligram to gram quantities of this compound (e.g., weighing, preparing solutions, running reactions), a baseline level of PPE is mandatory. This core ensemble is designed to mitigate the risks of incidental contact and inhalation of fine particulates.

Eye and Face Protection: The First Line of Defense

Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient. The potential for dust or splashes to bypass the limited protection of safety glasses is a significant and unacceptable risk.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[3] Goggles provide a 360-degree seal around the eyes, offering robust protection against dust, powders, and liquid splashes.[4]

  • Best Practice for High-Risk Operations: When handling larger quantities (>1 liter of a solution) or performing energetic reactions outside of a certified chemical fume hood, a face shield must be worn in addition to chemical splash goggles.[3][5] The face shield protects the entire face from splashes and projectiles, but it does not provide the necessary seal against vapors and dust that goggles do.[3]

Hand Protection: Preventing Dermal Absorption and Irritation

The H315 warning ("Causes skin irritation") necessitates the use of appropriate chemical-resistant gloves. The choice of glove material is critical and should be based on chemical compatibility and the nature of the task.

  • Material Selection: Nitrile gloves are the standard choice for incidental contact with a wide range of chemicals, including powders and many solvents.[6][7] They offer a good balance of chemical resistance and dexterity and make punctures easily visible.[7]

  • Protocol for Use:

    • Inspect: Always inspect gloves for tears, pinholes, or signs of degradation before use.

    • Donning: Don gloves over clean, dry hands.

    • Double-Gloving: For tasks involving higher concentrations or prolonged handling, consider wearing two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

    • Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Disposal: Dispose of used gloves immediately in the designated hazardous waste container.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]

Body Protection: Shielding Skin and Street Clothes

To prevent skin contact from spills and to protect personal clothing from contamination, appropriate body protection is essential.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a snap or button front is mandatory.[3] The coat should be kept clean and buttoned to provide a continuous barrier.

  • Apparel: Long pants and closed-toe shoes are required in any laboratory setting.[3][6] Porous shoes, such as sandals or mesh sneakers, offer no protection from chemical spills.

Respiratory Protection: Mitigating Inhalation Hazards

The H335 classification ("May cause respiratory irritation") highlights the risk posed by airborne dust or aerosols.

  • Primary Engineering Control: All operations that could generate dust, such as weighing or transferring the solid compound, must be performed within a certified chemical fume hood or a powder containment hood. This is the most effective way to control respiratory exposure.

  • When Respirators are Necessary: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. For nuisance dust exposures, a NIOSH-approved N95 particulate respirator may be sufficient.[9] For higher-level protection or when handling the compound in a volatile solvent, an air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and P99 or P100 particulate filters is recommended.[9]

    • Note: The use of respirators requires enrollment in a formal respiratory protection program, including medical clearance and fit testing, as mandated by OSHA regulations.[6]

Operational and Disposal Plans

A proactive safety plan includes clear, step-by-step procedures for routine tasks and emergencies.

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Control Environment start Assess Task: Handling this compound weighing Weighing / Solid Transfer start->weighing solution Solution Prep / Reaction start->solution spill Spill or Uncontrolled Release start->spill ppe_routine Core PPE: - Chemical Splash Goggles - Nitrile Gloves (Single Pair) - Lab Coat weighing->ppe_routine ppe_enhanced Enhanced PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat solution->ppe_enhanced ppe_spill Emergency PPE: - Full-Face Respirator (OV/AG/P100) - Chemical Resistant Suit/Apron - Heavy-Duty Gloves (e.g., Butyl over Nitrile) - Chemical Resistant Boots spill->ppe_spill fume_hood Perform in Chemical Fume Hood ppe_routine->fume_hood ppe_enhanced->fume_hood spill_kit Utilize Spill Kit & Emergency Procedures ppe_spill->spill_kit

Caption: PPE selection workflow for this compound.

Protocol for a Minor Spill (Solid Powder)
  • Alert & Isolate: Immediately alert colleagues in the area. Restrict access to the spill zone.

  • Don PPE: Don enhanced PPE, including double nitrile gloves, splash goggles, and a lab coat. If a significant amount of dust is present, an N95 respirator is required.

  • Contain: Do NOT use a dry brush or towel, as this will aerosolize the powder. Gently cover the spill with a damp paper towel to avoid raising dust.

  • Clean: Carefully sweep up the contained material using a plastic dustpan and brush or scoopula.[8] Place the material and all cleaning supplies into a clearly labeled, sealed plastic bag.

  • Decontaminate: Wipe the spill area with a damp cloth, working from the outside in.

  • Dispose: Place the bag of contaminated material and used PPE into the solid hazardous chemical waste container.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.

Disposal of Contaminated PPE

Proper disposal is the final, critical step in the handling process. Cross-contamination is a common, yet preventable, source of laboratory exposure.

  • Gloves: All gloves used when handling this compound are considered contaminated and must be disposed of as solid hazardous waste. Do not discard them in the regular trash.

  • Lab Coats: If a lab coat becomes grossly contaminated, it must be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

  • Disposable PPE: Items like disposable aprons or shoe covers should be placed in the solid hazardous waste stream immediately after use.

By adhering to this comprehensive guide, you build a robust and resilient safety protocol. This framework not only protects you and your colleagues but also ensures the integrity of your research by minimizing the risk of unforeseen incidents and exposures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.